molecular formula C16H29NO6 B609632 N-(PEG1-OH)-N-Boc-PEG2-propargyl CAS No. 2100306-85-0

N-(PEG1-OH)-N-Boc-PEG2-propargyl

Cat. No.: B609632
CAS No.: 2100306-85-0
M. Wt: 331.40 g/mol
InChI Key: YEBWOLWOJRIJNN-UHFFFAOYSA-N
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Description

N-(PEG1-OH)-N-Boc-PEG2-propargyl is a branched PEG derivative with a terminal hydroxy group, propargyl group, and a Boc protected amino group. The hydroxy group enables further derivatization or replacement with other reactive functional groups. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The protected amine can be deprotected by acidic conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethoxy)ethyl]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO6/c1-5-9-20-13-14-22-11-7-17(6-10-21-12-8-18)15(19)23-16(2,3)4/h1,18H,6-14H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBWOLWOJRIJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCO)CCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100306-85-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Heterobifunctional Linker: N-(PEG1-OH)-N-Boc-PEG2-propargyl

This technical guide provides a comprehensive overview of the heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker, this compound. This molecule is a valuable tool in the field of bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

This compound is a precisely designed molecule that incorporates three key functional groups: a hydroxyl (-OH) group, a tert-butyloxycarbonyl (Boc) protected amine, and a propargyl group (a terminal alkyne). This trifunctional nature allows for a sequential and controlled approach to the synthesis of complex biomolecular conjugates.

The central branched structure is based on a nitrogen atom, to which two short PEG chains are attached. One chain is terminated with a hydroxyl group, and the other with a propargyl group. The nitrogen atom itself is protected by a Boc group, which can be readily removed under acidic conditions to reveal a reactive secondary amine.[1][2]

The inclusion of PEG chains enhances the hydrophilicity and biocompatibility of the linker and any resulting conjugate, which can improve pharmacokinetic properties and reduce non-specific interactions.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2100306-85-0[1]
Molecular Formula C₁₆H₂₉NO₆[1]
Molecular Weight 331.4 g/mol [1]
Purity Typically >95%[1]
Appearance Liquid[2]
Storage Conditions -20°C[1]

Synthesis of this compound

A plausible synthetic route is illustrated in the diagram below. This would typically involve starting with a bifunctional amine, followed by sequential PEGylation and functional group modification, with the Boc group being introduced to protect the central amine during these steps.

G cluster_synthesis Representative Synthesis Workflow start Bifunctional Amine Core step1 Step 1: Boc Protection of Amine start->step1 step2 Step 2: Sequential PEGylation with Hydroxyl-PEG and Propargyl-PEG precursors step1->step2 step3 Step 3: Purification (e.g., Chromatography) step2->step3 product This compound step3->product

Caption: A representative workflow for the synthesis of this compound.

Applications in Bioconjugation and Drug Development

The unique trifunctional structure of this linker makes it highly suitable for the construction of complex bioconjugates. Its primary applications are in the development of ADCs and PROTACs, where precise control over the architecture of the final molecule is crucial.[5][6][7]

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor cells. Branched linkers like this compound can be used to attach multiple drug molecules to a single attachment point on the antibody, potentially increasing the drug-to-antibody ratio (DAR) without compromising the antibody's structure and function.[8][9][10]

  • Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker is a critical component, and the flexibility and defined length of PEG-based linkers are essential for the proper formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6][7]

The general workflow for utilizing this linker in bioconjugation is depicted below.

G cluster_workflow General Bioconjugation Workflow linker This compound step1 Step 1: Conjugation via Hydroxyl Group (e.g., to a targeting moiety) linker->step1 step2 Step 2: Boc Deprotection (Acidic Conditions) step1->step2 step3 Step 3: Conjugation via revealed Amine step2->step3 step4 Step 4: Click Chemistry via Propargyl Group (with Azide-modified molecule) step3->step4 conjugate Final Tri-molecular Conjugate step4->conjugate

Caption: A general workflow for the sequential conjugation of three different molecules using the linker.

Experimental Protocols

The following are representative protocols for the key reactions involving the functional groups of this compound. These are based on standard bioconjugation techniques.[11]

A. Boc Deprotection to Reveal the Amine

This protocol describes the removal of the Boc protecting group to allow for subsequent conjugation at the nitrogen atom.

Table 2: Protocol for Boc Deprotection

StepProcedureNotes
1. Dissolution Dissolve the Boc-protected linker in a suitable organic solvent (e.g., dichloromethane (B109758) or dioxane).Ensure the linker is fully dissolved.
2. Acidification Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to the solution.A common ratio is 1:1 (v/v) of the solvent to TFA.
3. Reaction Stir the reaction mixture at room temperature for 1-2 hours.Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
4. Removal of Acid Remove the excess acid and solvent under reduced pressure.This will yield the deprotected linker as a salt.
5. Neutralization The resulting amine salt can be used directly in some reactions or neutralized with a mild base if the free amine is required.Use a non-nucleophilic base if the linker is to be used immediately in another reaction.

B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol outlines the conjugation of the propargyl group with an azide-functionalized molecule.[2]

Table 3: Protocol for CuAAC (Click Chemistry)

StepProcedureNotes
1. Preparation In an aqueous buffer system (e.g., PBS), combine the propargyl-functionalized linker, the azide-containing molecule, and a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate).The reaction is typically performed in water or a mixture of water and a miscible organic solvent.
2. Ligand Addition Add a copper-stabilizing ligand, such as TBTA or BTTAA, to prevent the oxidation of Cu(I) and improve reaction efficiency.The ligand is typically used at a similar concentration to the copper catalyst.
3. Reaction Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.The reaction can be monitored by LC-MS to track the formation of the triazole product.
4. Purification Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove the catalyst and unreacted starting materials.The purification method will depend on the nature of the conjugated molecules.

The workflow for a typical bioconjugation experiment, for example, the creation of an Antibody-Drug Conjugate, is shown below.

G cluster_adc_workflow Workflow for ADC Synthesis antibody Antibody with reactive group (e.g., amine) step1 Step 1: Conjugate linker to antibody via -OH or deprotected -NH antibody->step1 linker This compound linker->step1 intermediate1 Antibody-Linker Conjugate step1->intermediate1 step2 Step 2: Click Chemistry (CuAAC) intermediate1->step2 drug Azide-modified cytotoxic drug drug->step2 adc Final Antibody-Drug Conjugate step2->adc

Caption: A simplified workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Characterization of Conjugates

After synthesis, it is crucial to characterize the final conjugate to confirm its identity, purity, and integrity.

Table 4: Common Characterization Techniques

TechniquePurposeReference(s)
Mass Spectrometry (MS) To confirm the molecular weight of the final conjugate and determine the drug-to-antibody ratio (DAR) in ADCs.[12]
Nuclear Magnetic Resonance (NMR) To confirm the structure of the linker and its intermediates, and to verify the covalent linkages in the final conjugate.[13][14]
Chromatography (e.g., HPLC, SEC) To assess the purity of the conjugate and remove any unreacted starting materials or byproducts.[14]
UV-Vis Spectroscopy To determine the concentration of the protein and the conjugated drug, which can also be used to calculate the DAR.-

References

Core Principles of Heterobifunctional PEG Linkers in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

The molecule N-(PEG1-OH)-N-Boc-PEG2-propargyl represents a sophisticated class of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers. While a specific public record for this exact molecule is not available, its nomenclature describes a structure with well-defined functional components that are pivotal in modern drug development, particularly in the fields of bioconjugation, targeted drug delivery, and the creation of complex therapeutic entities like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

The "mechanism of action" of such a linker is not pharmacological in itself but is defined by its role in covalently connecting two or more molecular entities, thereby enabling a combined, targeted therapeutic effect. The linker's design dictates the stability, solubility, and pharmacokinetic profile of the final conjugate.[1][5]

Structural Components and Their Functions

The key to understanding the utility of this compound lies in the specific roles of its constituent parts:

  • Polyethylene Glycol (PEG) Chains (PEG1 and PEG2): The PEG component is fundamental to the linker's function. PEGylation, the process of attaching PEG chains to molecules, is a clinically validated strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[5][6] The PEG chains in this linker would:

    • Enhance Solubility: Improve the water solubility of hydrophobic drugs, making them more amenable to formulation and administration.[2][7]

    • Prolong Circulation Time: Increase the hydrodynamic volume of the conjugate, which reduces renal clearance and prolongs its half-life in the bloodstream.[2][5]

    • Reduce Immunogenicity: The "stealth" effect of the PEG chains can shield the conjugate from the host's immune system, reducing the likelihood of an immune response.[7][8]

  • Hydroxyl Group (-OH) on PEG1: The terminal hydroxyl group provides a reactive site for further chemical modification or conjugation. It can be activated or converted to other functional groups to attach a variety of molecules.

  • N-Boc Protected Amine: The nitrogen atom at the core of the linker is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis that is stable under many reaction conditions but can be selectively removed under acidic conditions.[9][10][11][12] This feature is crucial for a multi-step, controlled synthesis, allowing for the sequential attachment of different molecules.

  • Propargyl Group on PEG2: The propargyl group contains a terminal alkyne, a key functional group for "click chemistry."[13][14] Specifically, it is used in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which is highly efficient, specific, and biocompatible.[15][16][17] This allows for the reliable and robust attachment of molecules that have been functionalized with an azide (B81097) group.

Hypothetical Mechanism of Action in an Antibody-Drug Conjugate (ADC)

A primary application for a linker like this compound would be in the construction of an Antibody-Drug Conjugate (ADC).[1][3][4] In this context, the linker's mechanism is to tether a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on the surface of cancer cells.

The signaling pathway for the action of such an ADC would be as follows:

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen/Receptor ADC->Receptor 1. Targeting & Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage & Drug Release Apoptosis Apoptosis (Cell Death) Drug->Apoptosis 5. Induction of Apoptosis

Figure 1: Hypothetical signaling pathway for an ADC utilizing a PEG linker.

Experimental Protocols

General Protocol for Bioconjugation using a Heterobifunctional PEG Linker

This protocol outlines a general two-step procedure for conjugating a protein (e.g., an antibody) and a small molecule drug using a linker analogous to this compound.

Step 1: Deprotection of the Boc Group and Conjugation to the Protein

  • Dissolution: Dissolve the Boc-protected PEG linker in a suitable organic solvent (e.g., dichloromethane).

  • Deprotection: Add a strong acid, such as trifluoroacetic acid (TFA), to the solution to remove the Boc protecting group, exposing the primary amine.[12] The reaction is typically stirred at room temperature for 1-2 hours.

  • Purification: Remove the excess acid and byproducts by evaporation under reduced pressure. The resulting amine-functionalized PEG linker is then purified, often by precipitation or chromatography.

  • Activation (if necessary): The now-free amine on the linker can be conjugated to a protein. To improve efficiency, the protein's carboxyl groups (e.g., on aspartic or glutamic acid residues) are often activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).

  • Conjugation: The amine-functionalized PEG linker is then added to the activated protein solution in a suitable buffer (e.g., PBS pH 7.4) and allowed to react, forming a stable amide bond.

  • Purification: The resulting protein-PEG conjugate is purified to remove unreacted linker and reagents, typically using size-exclusion chromatography or dialysis.

Step 2: Click Chemistry Conjugation of the Small Molecule Drug

  • Preparation of Azide-modified Drug: The small molecule drug must first be functionalized with an azide group. This is typically done through standard organic synthesis protocols.

  • Click Reaction: The purified protein-PEG-propargyl conjugate is mixed with the azide-modified drug in an aqueous buffer.

  • Catalyst Addition: A copper(I) catalyst is added to initiate the azide-alkyne cycloaddition.[17] Common catalyst systems include copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate.

  • Reaction: The reaction mixture is incubated, often at room temperature, for several hours to allow the formation of the stable triazole linkage.

  • Final Purification: The final ADC is purified to remove the excess drug, catalyst, and other reagents. This is a critical step to ensure the purity and safety of the final product and is often performed using chromatography techniques.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Protein Conjugation cluster_step2 Step 2: Drug Conjugation (Click Chemistry) start Boc-PEG-Propargyl Linker deprotection Boc Deprotection (e.g., TFA) start->deprotection amine_linker H2N-PEG-Propargyl Linker deprotection->amine_linker conjugate1 Antibody-PEG-Propargyl Conjugate amine_linker->conjugate1 Amide Bond Formation protein Antibody protein->conjugate1 purify1 Purification (e.g., SEC) conjugate1->purify1 conjugate2 Final ADC purify1->conjugate2 Cu(I) Catalyst azide_drug Azide-Modified Drug azide_drug->conjugate2 purify2 Final Purification conjugate2->purify2

Figure 2: General experimental workflow for ADC synthesis.

Quantitative Data Summary

Since this compound is a hypothetical structure for the purpose of this guide, quantitative data from specific experiments are not available. However, the performance of ADCs and other bioconjugates created with similar linkers is evaluated based on several key parameters. The table below summarizes the types of quantitative data that would be collected to characterize a conjugate made with such a linker.

ParameterDescriptionTypical Measurement TechniquesDesired Outcome
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to each antibody.UV-Vis Spectroscopy, Mass SpectrometryControlled and consistent DAR, typically 2-4 for optimal efficacy and safety.
Conjugation Efficiency The percentage of the starting materials that are successfully incorporated into the final conjugate.HPLC, SDS-PAGEHigh efficiency (>90%) to maximize yield and simplify purification.
In Vitro Cytotoxicity The concentration of the ADC required to kill 50% of target cancer cells in culture (IC50).Cell-based viability assays (e.g., MTT)Low IC50 value, indicating high potency against target cells.
Plasma Stability The stability of the linker and the ADC in plasma over time, measuring premature drug release.LC-MSHigh stability with minimal premature drug release to reduce off-target toxicity.
Pharmacokinetics (PK) The absorption, distribution, metabolism, and excretion of the ADC in vivo, including half-life (t½).ELISA, LC-MSExtended half-life compared to the unconjugated drug, ensuring sustained exposure.
In Vivo Efficacy The ability of the ADC to inhibit tumor growth in animal models.Xenograft tumor modelsSignificant tumor growth inhibition or regression compared to control groups.

This guide provides a comprehensive overview of the principles, potential applications, and experimental considerations for a heterobifunctional linker with the structure this compound. Its utility is derived from the synergistic combination of its functional components, enabling the precise and controlled construction of advanced therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-(PEG1-OH)-N-Boc-PEG2-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(PEG1-OH)-N-Boc-PEG2-propargyl, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in the fields of bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document details a plausible synthetic pathway, experimental protocols, and expected characterization data for this versatile molecule.

Introduction

This compound is a branched PEG derivative featuring three key functional groups: a free hydroxyl (-OH) group, a tert-butyloxycarbonyl (Boc) protected amine, and a terminal propargyl group. This unique combination of functionalities allows for a wide range of applications in chemical biology and drug development. The propargyl group facilitates covalent linkage to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The Boc-protected amine provides a latent primary amine that can be deprotected under acidic conditions for subsequent conjugation. The hydroxyl group offers an additional site for modification or can be used to tune the hydrophilicity of the linker.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C16H29NO6[1][2]
Molecular Weight 331.4 g/mol [1][2]
CAS Number 2100306-85-0[1]
Appearance Colorless to pale yellow oilTypical
Purity ≥95%[1]
Solubility Soluble in water, DMSO, DMF, DCMTypical

Synthesis Pathway

The synthesis of this compound can be conceptualized as a multi-step process. A plausible and efficient synthetic route involves the initial preparation of a key intermediate, an α-hydroxyl-ω-propargyl PEG, followed by the coupling of an N-Boc protected amino-PEG moiety.

Synthesis_Pathway cluster_0 Part 1: Synthesis of α-hydroxyl-ω-propargyl-PEG cluster_1 Part 2: Synthesis of the N-Boc-amino-PEG synthon cluster_2 Part 3: Final Coupling A HOOC-PEG-OH C α-hydroxyl-ω-propargyl-PEG A->C 1. KOH, DMF 2. Propargylation B Propargyl Bromide B->C I This compound C->I Williamson Ether Synthesis (NaH, THF) D Amino-PEG-OH F N-Boc-amino-PEG-OH D->F Boc Protection E Boc Anhydride (Boc2O) E->F H N-Boc-amino-PEG-OTs F->H Tosylation G Tosyl Chloride (TsCl) G->H H->I Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Synthesis of Intermediate 1 C Final Coupling Reaction A->C B Synthesis of Intermediate 2 B->C D Work-up and Extraction C->D E Column Chromatography D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry (ESI-MS) E->G H HPLC Analysis E->H I Final Product: This compound (Purity ≥95%) F->I G->I H->I

References

Solubility Profile of N-(PEG1-OH)-N-Boc-PEG2-propargyl in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of N-(PEG1-OH)-N-Boc-PEG2-propargyl, a heterobifunctional linker commonly utilized in bioconjugation and drug development. Due to the absence of specific quantitative solubility data in publicly available literature for this exact molecule, this guide leverages established principles of polyethylene (B3416737) glycol (PEG) chemistry and solubility data from structurally analogous compounds to provide a robust predictive assessment. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility parameters for their specific applications.

Core Concepts and Predictive Solubility Analysis

The solubility of this compound is governed by the interplay of its distinct structural motifs:

  • N-Boc (tert-Butyloxycarbonyl) Group: This bulky and lipophilic protecting group generally enhances solubility in nonpolar organic solvents.

  • PEGylated Structure (PEG1 and PEG2): The polyethylene glycol chains are highly flexible and hydrophilic, imparting solubility in a wide array of polar organic solvents. The ability of the ether oxygens in the PEG backbone to act as hydrogen bond acceptors is a key factor in their solvating properties.[1][2] Generally, as the molecular weight of PEG increases, its solubility in organic solvents tends to decrease.[1]

  • Terminal Hydroxyl (-OH) Group: The presence of a hydroxyl group can increase polarity and the potential for hydrogen bonding, favoring solubility in protic solvents.

  • Propargyl Group: This terminal alkyne provides a reactive handle for click chemistry and is relatively nonpolar.

Based on these structural components, this compound is anticipated to exhibit good solubility in a range of common organic solvents, particularly polar aprotic and chlorinated solvents.

Inferred Solubility Data

While quantitative data for the target molecule is unavailable, the following table summarizes the known qualitative solubility of a structurally similar compound, N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester, and provides an inferred solubility profile for this compound. This inference is based on the high degree of structural similarity.

SolventSolvent ClassificationInferred Solubility for this compoundBasis for Inference
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA structurally similar molecule, N-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester, is soluble in DMSO.[3]
Dimethylformamide (DMF)Polar AproticSolubleN-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester is soluble in DMF.[3] PEGs are generally soluble in DMF.[1]
Dichloromethane (DCM)ChlorinatedSolubleN-(Propargyl-PEG2)-N-Boc-PEG3-t-butyl ester is soluble in DCM.[3] PEGs are generally soluble in dichloromethane.[1]
AcetonitrilePolar AproticLikely SolublePEGs are generally soluble in acetonitrile.[1]
EthanolPolar ProticLikely SolublePEGs are soluble in ethanol.[1]
TolueneNonpolarModerately Soluble to Sparingly SolublePEGs are generally soluble in toluene, but the polarity of the hydroxyl group may reduce solubility compared to more polar solvents.[1]
WaterPolar ProticSparingly Soluble to InsolubleThe presence of the bulky, nonpolar t-Boc group is expected to significantly limit aqueous solubility.

Experimental Protocols

For applications requiring precise solubility data, the following experimental protocol is recommended for determining the solubility of this compound.

Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a specified temperature (e.g., room temperature).

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, DCM, Acetonitrile, Ethanol)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical technique.

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of labeled vials.

    • Add a known volume of the selected organic solvent (e.g., 1.0 mL) to each vial.

    • Tightly cap the vials and vortex vigorously for 2-3 minutes.

    • Allow the vials to equilibrate at the desired temperature for at least 24 hours to ensure saturation. Intermittent shaking is recommended.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid material is disturbed.

    • Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted supernatant using a pre-validated HPLC method or another suitable quantitative technique to determine the concentration of the dissolved this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration in the original supernatant by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Weigh Excess Compound add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate (24h at RT) add_solvent->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant dilute Dilute Sample extract_supernatant->dilute analyze Quantitative Analysis (e.g., HPLC) dilute->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate

References

Technical Guide: N-(PEG1-OH)-N-Boc-PEG2-propargyl (CAS 2100306-85-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(PEG1-OH)-N-Boc-PEG2-propargyl, with CAS number 2100306-85-0, is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced applications in bioconjugation, drug discovery, and materials science. Its unique trifunctional structure, incorporating a hydroxyl (-OH) group, a Boc-protected amine, and a terminal propargyl group, offers a versatile platform for the synthesis of complex molecular architectures, most notably Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of the chemical properties, applications, and representative experimental protocols involving this compound.

Core Compound Data

The physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers.[1][][3][4]

PropertyValue
CAS Number 2100306-85-0
Molecular Formula C₁₆H₂₉NO₆
Molecular Weight 331.40 g/mol [1]
Purity Typically ≥95%[3][4]
IUPAC Name tert-butyl N-[2-(2-hydroxyethoxy)ethyl]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate[1]
Synonyms tert-butyl (2-(2-hydroxyethoxy)ethyl)(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate
Storage Conditions Store at -20°C[]

Key Applications

The molecular design of this compound lends itself to several key applications in research and drug development:

  • PROTAC Synthesis: This linker is frequently utilized in the construction of PROTACs.[1][5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG component of the linker can enhance the solubility and cell permeability of the resulting PROTAC.

  • Click Chemistry: The terminal propargyl group is a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction.[7] This allows for the covalent attachment of this linker to molecules bearing an azide (B81097) group, such as proteins, peptides, or other small molecules, to form a stable triazole linkage.

  • Bioconjugation: The hydroxyl group and the amine (after deprotection of the Boc group) provide additional points for conjugation, enabling the creation of branched or more complex bioconjugates. The hydrophilic PEG spacer helps to increase the aqueous solubility of the conjugated molecules.

Experimental Protocols

The following are detailed, representative methodologies for the key reactions involving this compound. These protocols are based on standard procedures for this class of compounds.

Boc Deprotection to Expose the Amine

This procedure describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, which can then be used for subsequent conjugation, such as amide bond formation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of compound) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution. A typical concentration is 20-50% (v/v) of TFA in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting amine salt is often used directly in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a mild base.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the propargyl group of the linker to an azide-containing molecule (Molecule-N₃).

Materials:

  • This compound

  • Azide-functionalized molecule (Molecule-N₃)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).

  • Add the sodium ascorbate solution to the reaction mixture (final concentration typically 0.2-0.5 equivalents).

  • Add the CuSO₄·5H₂O solution to the reaction mixture (final concentration typically 0.1 equivalents).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be purified by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for synthesizing a PROTAC using this compound, where a target protein ligand (Warhead) is first coupled to the linker, followed by deprotection and coupling to an E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Coupling to Warhead cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling to E3 Ligase Ligand Linker This compound Coupling1 Amide Coupling (e.g., HATU, DIPEA) Linker->Coupling1 Warhead Warhead-COOH Warhead->Coupling1 Intermediate1 Warhead-Linker(Boc) Coupling1->Intermediate1 Deprotection TFA/DCM Intermediate1->Deprotection Intermediate2 Warhead-Linker(NH2) Deprotection->Intermediate2 Coupling2 CuAAC Click Chemistry (CuSO4, NaAsc) Intermediate2->Coupling2 E3_Ligand E3 Ligase Ligand-N3 E3_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: A representative workflow for PROTAC synthesis.

Functional Groups and Reactions

This diagram shows the key functional groups of this compound and the types of reactions they can undergo.

Functional_Groups Linker This compound -OH -N(Boc)- -C≡CH Reaction1 Esterification, Etherification Linker:f0->Reaction1 Reaction2 Boc Deprotection -> Amide Coupling Linker:f1->Reaction2 Reaction3 CuAAC Click Chemistry Linker:f2->Reaction3

Caption: Functional groups and their reactivity.

References

An In-depth Technical Guide to N-(PEG1-OH)-N-Boc-PEG2-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional polyethylene (B3416737) glycol (PEG) linker, N-(PEG1-OH)-N-Boc-PEG2-propargyl. This versatile molecule is of significant interest in drug discovery and chemical biology, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates. This guide details its chemical properties, provides experimental protocols for its use, and illustrates its role in relevant biological pathways and experimental workflows.

Core Molecular Data

This compound is a discrete PEG (dPEG®) linker featuring three distinct functional groups: a hydroxyl (-OH) group, a tert-butyloxycarbonyl (Boc)-protected amine, and a terminal alkyne (propargyl group). This trifunctional nature allows for sequential and orthogonal conjugation strategies.

PropertyValueSource(s)
Molecular Formula C16H29NO6[1][2][][4][5]
Molecular Weight 331.4 g/mol [1][2][][5]
CAS Number 2100306-85-0[1][]
Purity Typically >95-98%[1][2][][4]
Appearance Liquid[2]
Key Applications in Drug Development

The unique architecture of this linker makes it highly valuable for applications requiring precise control over molecular assembly.

  • PROTAC Synthesis : This is a primary application where the linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[5][6][7] The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

  • Click Chemistry : The propargyl group is a ready handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click" reaction.[2][5][6] This enables the stable and specific conjugation to molecules bearing an azide (B81097) group.

  • Bioconjugation : Following Boc deprotection, the revealed primary amine can be conjugated to various molecules through well-established amine-reactive chemistries (e.g., NHS esters, isothiocyanates).[2] The hydroxyl group offers an additional point for modification or can be used to improve solubility.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, modification, and characterization of conjugates using this compound.

Proposed Synthesis of this compound

Protocol 1: Proposed Synthesis

  • Boc Protection of Aminoethanol: React 2-aminoethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (B109758) (DCM) to yield N-Boc-2-aminoethanol.

  • Ethoxylation: React N-Boc-2-aminoethanol with 2-(2-(propargyloxy)ethoxy)ethyl tosylate under basic conditions (e.g., using sodium hydride in THF) to introduce the PEG2-propargyl chain via Williamson ether synthesis.

  • Purification: The final product, this compound, would be purified from the reaction mixture using column chromatography on silica (B1680970) gel.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl group of the linker to an azide-containing molecule (e.g., an azide-modified E3 ligase ligand).

Protocol 2: CuAAC Reaction

Reagent/ParameterRecommended Conditions
Solvent A mixture of aqueous buffer (e.g., phosphate (B84403) buffer, pH 7) and a miscible organic solvent (e.g., DMSO, t-butanol)
Alkyne (Linker) 1.0 equivalent
Azide Molecule 1.0 - 1.2 equivalents
Copper(II) Sulfate (CuSO₄) 0.1 - 0.2 equivalents (e.g., from a 100 mM stock in water)
Reducing Agent (Sodium Ascorbate) 0.5 - 1.0 equivalent (e.g., from a freshly prepared 1 M stock in water)
Copper Ligand (e.g., THPTA) 0.5 - 1.0 equivalent (to stabilize Cu(I) and protect biomolecules)
Temperature Room temperature
Reaction Time 1 - 4 hours

Methodology:

  • In a suitable reaction vessel, dissolve the this compound linker and the azide-containing molecule in the chosen solvent system.

  • In a separate tube, prepare a premix of CuSO₄ and the copper ligand.

  • Add the copper/ligand premix to the solution containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.

  • Allow the reaction to proceed at room temperature with gentle stirring. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, the product can be purified by reversed-phase HPLC.

Protocol for Boc Group Deprotection

This protocol details the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Protocol 3: Boc Deprotection

Reagent/ParameterRecommended Conditions
Solvent Anhydrous Dichloromethane (DCM)
Deprotection Reagent Trifluoroacetic Acid (TFA)
TFA Concentration 20-50% (v/v) in DCM
Temperature 0°C to Room Temperature
Reaction Time 30 minutes - 2 hours

Methodology:

  • Dissolve the Boc-protected PEG conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the required volume of TFA to the solution.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.

  • The resulting product will be the TFA salt of the amine. For the free amine, a basic workup (e.g., washing with saturated sodium bicarbonate solution) can be performed, followed by extraction and drying of the organic layer.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Can be used to confirm the presence of characteristic peaks for the PEG backbone (typically around 3.6 ppm), the Boc group (~1.4 ppm), the propargyl group (alkyne proton ~2.5 ppm, methylene (B1212753) protons adjacent to the alkyne and oxygen), and the hydroxyl group. The integration of these signals can be used to confirm the structure.

  • ¹³C NMR: Provides complementary information on the carbon skeleton of the molecule.

Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the linker and its conjugates. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

The primary application of this linker is in the construction of PROTACs, which hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.

PROTAC_Mechanism PROTAC PROTAC (Linker + Ligands) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow: Synthesis of a PROTAC Using the Linker

The following workflow illustrates the logical steps for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow start Start linker N-(PEG1-OH)-N-Boc- PEG2-propargyl start->linker azide_ligand Azide-modified E3 Ligase Ligand start->azide_ligand nhs_ligand NHS-Ester Activated POI Ligand start->nhs_ligand click_reaction CuAAC Click Reaction (Protocol 2) linker->click_reaction azide_ligand->click_reaction intermediate Boc-Protected Intermediate click_reaction->intermediate deprotection Boc Deprotection (Protocol 3) intermediate->deprotection amine_intermediate Amine-Functionalized Intermediate deprotection->amine_intermediate conjugation Amide Bond Formation amine_intermediate->conjugation nhs_ligand->conjugation final_protac Final PROTAC Molecule conjugation->final_protac purification Purification & Analysis (HPLC, MS, NMR) final_protac->purification end End purification->end

Caption: Experimental workflow for PROTAC synthesis.

References

Understanding the role of the PEG linker in N-(PEG1-OH)-N-Boc-PEG2-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of the PEG Linker in N-(PEG1-OH)-N-Boc-PEG2-propargyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterotrifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule increasingly utilized in advanced drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its unique architecture, featuring a hydroxyl group, a Boc-protected amine, and a propargyl group, offers a versatile platform for multi-step, site-specific bioconjugation.[4][5] The core of this molecule's utility lies in its PEG backbone, which imparts critical physicochemical and pharmacological properties to the final conjugate. This guide provides a detailed examination of the role of the PEG linker in this specific molecule, summarizing its impact on solubility, stability, and pharmacokinetics. It further presents relevant quantitative data, detailed experimental protocols for conjugation and characterization, and visual diagrams to illustrate key concepts and workflows.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) is a water-soluble, non-toxic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units.[6][7] The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy in pharmaceutical sciences to improve the therapeutic properties of proteins, peptides, and small-molecule drugs.[8][9] PEG linkers, or PEG spacers, are functionalized PEG molecules that serve as flexible bridges to connect two or more different molecular entities.[7][10]

The primary advantages conferred by PEG linkers include:

  • Enhanced Solubility: PEG chains can significantly increase the aqueous solubility of hydrophobic drugs or biomolecules.[6][8][11]

  • Improved Pharmacokinetics: By increasing the hydrodynamic volume of a conjugate, PEGylation can reduce renal clearance, thereby extending its circulation half-life in the bloodstream.[7][12][13]

  • Reduced Immunogenicity: The flexible PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[6][11][14]

  • Increased Stability: PEGylation protects molecules from enzymatic degradation, enhancing their stability under physiological conditions.[11][12]

These properties make PEG linkers indispensable tools in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and PROTACs.[8][10]

The Molecule: this compound

Chemical Structure and Functional Groups

This compound is a branched, heterotrifunctional linker. Its structure is defined by three distinct functional groups, each enabling a specific chemical transformation:

  • Propargyl Group (-C≡CH): This terminal alkyne is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2][15] This allows for a highly efficient and specific conjugation to molecules bearing an azide (B81097) group.

  • Boc-Protected Amine (-N-Boc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine. Its removal under acidic conditions exposes a primary amine, which can then be used for subsequent conjugation, typically through reactions with NHS esters or isothiocyanates.[4][15]

  • Hydroxyl Group (-OH): The terminal hydroxyl group provides an additional site for modification or can be left as is to contribute to the overall hydrophilicity of the molecule.[4][5]

Physicochemical Properties

The fundamental properties of this linker are summarized below.

PropertyValueReference(s)
Chemical Formula C16H29NO6[3][5][16]
Molecular Weight 331.4 g/mol [4][15][16]
CAS Number 2100306-85-0[3][5][15]
Appearance Liquid[4]
Purity ≥95%[5][15][16]

The Core Role of the PEG Linker

The polyethylene glycol backbone is central to the function of this compound, providing a flexible and hydrophilic spacer that modulates the properties of the final conjugate. The length, flexibility, and hydrophilicity of the PEG chain directly influence the efficacy of the resulting therapeutic agent.

PEG_Linker_Role cluster_0 PEG Linker Core Attributes cluster_1 Resulting Physicochemical Properties cluster_2 Improved Pharmacological Outcomes A Hydrophilicity D Enhanced Aqueous Solubility A->D imparts B Flexibility & Size E Increased Hydrodynamic Radius B->E determines J Optimal Spatial Orientation (e.g., in PROTACs) B->J enables C Biocompatibility H Reduced Immunogenicity C->H contributes to G Improved Pharmacokinetics (Longer Half-Life) D->G E->G reduces renal clearance F Steric Shielding F->H masks epitopes I Enhanced Stability (Protection from Proteases) F->I prevents degradation

Figure 1: Logical relationship between core PEG linker attributes and pharmacological outcomes.

Application in PROTAC Development

A primary application for this compound is in the construction of PROTACs.[1][3] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds the target protein (Protein of Interest, POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

Mechanism of Action

The PEG linker in a PROTAC plays a crucial role by spanning the distance between the POI and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 Ligase).[8][17] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 1. Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Degradation POI Target Protein (POI) Ternary POI PROTAC E3 Ligase POI->Ternary:f0 E3 E3 Ubiquitin Ligase E3->Ternary:f2 PROTAC PROTAC (with PEG Linker) PROTAC->Ternary:f1 Ub_POI Ubiquitinated POI Ternary->Ub_POI E3 ligase activity Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome recognition Proteasome->PROTAC releases Degradation Degraded Peptides Proteasome->Degradation degrades

Figure 2: The PROTAC mechanism of action facilitated by a flexible linker.

Importance of Linker Properties

The topology of the linker—its length, rigidity, and attachment points—is a critical determinant of a PROTAC's degradation efficiency.[8]

  • Length: An optimal linker length is essential. If the linker is too short, steric hindrance can prevent the formation of a stable ternary complex.[8] Conversely, if it is too long, it may lead to excessive flexibility, reducing the stability of the complex and decreasing degradation efficiency.[8]

  • Flexibility: Flexible linkers, such as PEG chains, are often superior as they can adopt multiple conformations, more effectively promoting the formation of the ternary complex.[17]

Quantitative Impact of PEG Linker Properties

The length of the PEG linker has a profound impact on the physicochemical and biological properties of a bioconjugate. While specific data for this compound conjugates is proprietary to individual research, general trends from studies on ADCs and other PEGylated molecules provide valuable insights.[13][18]

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs Data synthesized from comparative studies; specific values are model-dependent.

PEG Linker LengthPayloadTarget Cell LineApprox. IC50 (nM)Key ObservationReference(s)
Short (e.g., PEG4)AuristatinBreast Cancer0.1 - 1.0High potency, but potential for aggregation.[13][18]
Medium (e.g., PEG8)MMAEOvarian Cancer0.5 - 5.0Balanced potency and solubility.[13]
Long (e.g., PEG12-24)PBD DimerGastric Cancer1.0 - 10.0May show slightly reduced in vitro potency but improved pharmacokinetics.[13][18]

Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK) and In Vivo Efficacy General trends observed across multiple preclinical models.

PEG Linker LengthKey PK ParameterIn Vivo Efficacy (Tumor Growth Inhibition)Key ObservationReference(s)
Short (< PEG8)Shorter Plasma Half-LifeModerateRapid clearance can limit tumor accumulation.[13]
Long (≥ PEG8)Longer Plasma Half-LifeHighExtended circulation leads to greater tumor accumulation and efficacy.[13][19][20]

These data highlight a critical trade-off: while longer PEG linkers generally improve PK profiles and in vivo efficacy, they may sometimes lead to a modest decrease in in vitro potency.[18] The optimal linker length must be determined empirically for each specific application.[18]

Experimental Methodologies

General Bioconjugation Workflow

The heterotrifunctional nature of this compound allows for a sequential and controlled bioconjugation strategy.

Workflow start Start: This compound step1 Step 1: Click Chemistry React Propargyl group with Azide-Molecule A start->step1 step2 Step 2: Boc Deprotection Treat with acid (e.g., TFA) to expose primary amine step1->step2 step3 Step 3: Amine Conjugation React amine with NHS-Ester-Molecule B step2->step3 purify Purification (e.g., RP-HPLC) step3->purify char Characterization (LC-MS, NMR) purify->char final Final Conjugate: Molecule A - PEG - Molecule B char->final

Figure 3: General experimental workflow for sequential bioconjugation.

Protocol 1: Two-Step Conjugation via Click Chemistry and Amine Acylation

  • Click Reaction (Propargyl Group):

    • Dissolve the azide-containing molecule (Molecule A) and a 1.1 molar equivalent of this compound in a suitable solvent (e.g., DMSO/water mixture).

    • Add a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) to catalyze the reaction.

    • Stir the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.

    • Upon completion, purify the intermediate product to remove unreacted starting materials and catalyst.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a suitable solvent like dichloromethane (B109758) (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Evaporate the solvent and TFA under reduced pressure.

  • Amine Conjugation (NHS Ester Reaction):

    • Dissolve the deprotected amine intermediate in an appropriate buffer (e.g., PBS, pH 7.4-8.0).

    • Add a solution of the second molecule functionalized with an NHS ester (Molecule B) in a solvent like DMSO. A 1.5-5 fold molar excess of the NHS ester is typically used.

    • Incubate the reaction for 1-4 hours at room temperature.[21]

    • Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris).

  • Purification and Characterization:

    • Purify the final conjugate using methods such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).[22]

    • Characterize the final product by LC-MS to confirm the molecular weight and by NMR to verify the structure.[22][23]

Characterization Techniques

Accurate characterization is essential to confirm the structure and purity of the final PEGylated conjugate.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both the purification and purity assessment of PEGylated molecules.[22][24] Reverse-phase or size-exclusion columns can be used to separate the final product from starting materials and byproducts.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to determine the precise molecular weight of the conjugate.[22] This confirms the successful attachment of all components and can help determine the degree of PEGylation.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation.[22][25] By comparing the integration of proton signals unique to each component of the conjugate (e.g., aromatic protons from a drug) with the characteristic signals of the PEG backbone (typically a large peak around 3.6 ppm), the structure and degree of conjugation can be verified.[25][26]

Conclusion

This compound is a sophisticated chemical tool designed for the precise construction of complex bioconjugates. The integral PEG linker is not merely a spacer but a critical functional component that directly enhances the therapeutic potential of the final molecule. By improving aqueous solubility, increasing stability, and extending circulation half-life, the PEG backbone addresses many of the common challenges encountered in drug development.[6][11][12] Its strategic use, particularly in the rational design of PROTACs and other targeted therapies, allows researchers to fine-tune pharmacological properties, ultimately leading to the development of safer and more effective medicines. The methodologies and principles outlined in this guide provide a framework for leveraging this versatile linker in advanced research and development settings.

References

An In-Depth Technical Guide to the Heterobifunctional Linker: N-(PEG1-OH)-N-Boc-PEG2-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heterobifunctional linkers are critical components in the design and synthesis of advanced bioconjugates, enabling the precise connection of two distinct molecular entities. This technical guide provides a comprehensive overview of N-(PEG1-OH)-N-Boc-PEG2-propargyl, a versatile polyethylene (B3416737) glycol (PEG)-based linker. We will delve into its core features, physicochemical properties, and its applications in pioneering therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document will serve as a technical resource, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate its effective implementation in research and development.

Core Features of this compound

This compound is a heterobifunctional linker characterized by three key functional components: a hydroxyl (-OH) group, a Boc-protected amine, and a terminal propargyl group.[1] The integrated PEG chains enhance the solubility and pharmacokinetic properties of the resulting conjugates.[2]

  • Propargyl Group: The terminal alkyne functionality is poised for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1][3] This allows for the stable and covalent attachment of azide-modified molecules.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine that can be deprotected under acidic conditions to reveal a primary amine.[4] This amine can then be used for subsequent conjugation reactions, often forming stable amide bonds with carboxylic acids.

  • Hydroxyl Group: The terminal hydroxyl group offers an additional site for modification, allowing for further functionalization or attachment to other molecules.

  • PEG Spacer: The polyethylene glycol (PEG) spacers (PEG1 and PEG2) are hydrophilic chains that increase the aqueous solubility of the linker and the final conjugate.[2] This is particularly advantageous when working with hydrophobic payloads or proteins. The defined length of the PEG chains also allows for precise spatial control between the conjugated molecules.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and provide a comparative analysis of the impact of PEG linker length on the efficacy of PROTACs and ADCs.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C16H29NO6[5][6]
Molecular Weight 331.41 g/mol [6]
CAS Number 2100306-85-0[5][6]
Purity ≥95%[6]
Appearance Colorless to light yellow oil-
Solubility Soluble in DMSO[1]

Table 2: Comparative Efficacy of PROTACs with Varying Linker Lengths

Linker TypeTarget ProteinE3 LigaseDC50Dmax (%)Cell LineReference(s)
PEG/AlkylERαpVHL~100 nM (16-atom linker)>80MCF7[7]
PEG/Alkylp38αVHL2.5 µM (PEG3)~70MV4-11[8]
Flexible (PEG)PI3K/mTORCRBN42.23-227.4 nM (PI3K), 45.4 nM (mTOR)~75 (mTOR)MDA-MB-231[9]

Table 3: Impact of PEG Linker Length on ADC Properties

Antibody-PayloadLinkerDARIn Vitro Cytotoxicity (IC50)Plasma Half-lifeIn Vivo EfficacyReference(s)
Affibody-MMAENo PEG-~5 nM~2.5 h-[10]
Affibody-MMAE4 kDa PEG-~22.5 nM (4.5-fold reduction)~6.25 h (2.5-fold increase)Improved[10]
Affibody-MMAE10 kDa PEG-~110 nM (22-fold reduction)~28 h (11.2-fold increase)Most Ideal[10]
αCD19-MMAEPEG8-glucuronide8-Optimal-[11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a PROTAC using this compound, characterization of the resulting conjugate, and evaluation of its biological activity.

Synthesis of a PROTAC using this compound

This protocol describes a two-step process: 1) conjugation of the linker to an E3 ligase ligand and 2) click chemistry-mediated attachment of a target protein ligand.

Step 1: Amide Coupling of E3 Ligase Ligand to the Linker

  • Boc Deprotection:

    • Dissolve this compound in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, remove the solvent under reduced pressure to obtain the deprotected linker-amine as a TFA salt.

  • Amide Bond Formation:

    • Dissolve the E3 ligase ligand (containing a carboxylic acid) in anhydrous dimethylformamide (DMF).

    • Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add the deprotected linker-amine (from Step 1) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product by flash column chromatography or preparative HPLC.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Stock Solutions:

    • 10 mM solution of the azide-modified target protein ligand in DMSO.

    • 10 mM solution of the propargyl-functionalized E3 ligase-linker conjugate (from Step 1) in DMSO.

    • 100 mM solution of copper(II) sulfate (B86663) (CuSO4) in water.

    • 200 mM solution of a copper(I)-stabilizing ligand (e.g., THPTA, TBTA) in water or DMSO.

    • 500 mM solution of sodium ascorbate (B8700270) in water (prepare fresh).

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified target protein ligand and the propargyl-functionalized E3 ligase-linker conjugate in a 1:1.2 molar ratio in an appropriate solvent (e.g., a mixture of water and DMSO).

    • Add the copper(II) sulfate and the stabilizing ligand to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Vortex the mixture gently and allow it to react at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

    • Upon completion, purify the final PROTAC molecule using preparative HPLC.

Characterization of the PROTAC

1. LC-MS/MS Analysis:

  • Confirm the molecular weight of the final PROTAC using high-resolution mass spectrometry.[12]

  • Perform tandem mass spectrometry (MS/MS) to confirm the structure by fragmentation analysis.[12]

2. NMR Spectroscopy:

  • Use 1H and 13C NMR to confirm the chemical structure and purity of the synthesized PROTAC.[13]

Evaluation of PROTAC Efficacy

1. Western Blotting for Protein Degradation:

  • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).[8]

2. Cell Viability Assay (e.g., MTS or MTT):

  • Seed cells in a 96-well plate and treat them with a serial dilution of the PROTAC.

  • After a set incubation period (e.g., 72 hours), add the viability reagent to each well.

  • Measure the absorbance or fluorescence according to the manufacturer's protocol.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[8]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to heterobifunctional linkers and their applications.

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Proteolysis

PROTAC Mechanism of Action

Experimental_Workflow cluster_1 PROTAC Synthesis and Evaluation Workflow start Start synthesis PROTAC Synthesis (Amide Coupling & Click Chemistry) start->synthesis purification Purification (HPLC) synthesis->purification characterization Characterization (LC-MS, NMR) purification->characterization cell_treatment Cell Treatment characterization->cell_treatment western_blot Western Blot (Protein Degradation) cell_treatment->western_blot viability_assay Cell Viability Assay (IC50) cell_treatment->viability_assay end End western_blot->end viability_assay->end

PROTAC Synthesis and Evaluation Workflow

ADC_Structure cluster_2 Structure of an Antibody-Drug Conjugate (ADC) Antibody Antibody (mAb) Targeting Moiety Linker Heterobifunctional Linker (e.g., PEG-based) Antibody:f0->Linker:f0 Payload Cytotoxic Payload (Drug) Linker:f0->Payload:f0

Structure of an Antibody-Drug Conjugate

Conclusion

This compound is a highly versatile and valuable heterobifunctional linker for the development of sophisticated bioconjugates. Its distinct functional groups, combined with the beneficial properties of the PEG spacers, provide researchers with a powerful tool for constructing ADCs and PROTACs with tailored properties. The quantitative data and detailed experimental protocols provided in this guide are intended to empower scientists and drug development professionals to effectively utilize this linker in their research, ultimately contributing to the advancement of targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for N-(PEG1-OH)-N-Boc-PEG2-propargyl in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the heterobifunctional linker, N-(PEG1-OH)-N-Boc-PEG2-propargyl, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile reagent is particularly valuable in bioconjugation, drug delivery, and the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs).[1][2]

The this compound linker features three key functionalities: a terminal propargyl group for click chemistry, a hydroxyl group for further modifications, and a Boc-protected amine that can be deprotected for subsequent conjugation. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide flexibility to the conjugated molecules.[3][]

Overview of the Click Chemistry Reaction

The core of this protocol is the CuAAC reaction, a highly efficient and specific 1,3-dipolar cycloaddition between the terminal alkyne of the this compound linker and an azide-functionalized molecule of interest. This reaction forms a stable triazole linkage.[5][6] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) source and a reducing agent.[1]

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the CuAAC reaction using PEG-propargyl linkers. The data is compiled from studies on structurally similar compounds and serves as a guideline for reaction optimization.

ParameterValueNotes
Reactant Molar Ratio 1:1.2 (Alkyne:Azide)A slight excess of the azide (B81097) component can help drive the reaction to completion.
Typical Reaction Time 4 - 12 hoursReaction progress should be monitored by TLC or LC-MS.
Reaction Temperature Room TemperatureThe reaction is generally performed at ambient temperature.
Expected Yield > 90%CuAAC reactions are known for their high yields.[5]
Purity (Post-Purification) > 95%Purification is typically achieved by column chromatography or preparative HPLC.

Experimental Protocols

General Protocol for CuAAC Reaction

This protocol describes the conjugation of this compound to an azide-containing molecule (Molecule-N3).

Materials:

  • This compound

  • Azide-functionalized molecule (Molecule-N3)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

  • Solvent: A mixture of tert-butanol (B103910) and water (1:1) or DMF

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • In a clean, dry flask, dissolve this compound (1 equivalent) and Molecule-N3 (1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) and the chosen ligand (TBTA or THPTA, 0.1 equivalents) in deionized water.

  • To the degassed reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O/ligand solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification of the Conjugate

The crude product is typically purified by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC).[7]

Example HPLC Conditions for Purification:

ParameterCondition
Column C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A suitable gradient from low to high percentage of Mobile Phase B.
Flow Rate 4 mL/min
Detection UV at 220 nm and 254 nm
Characterization of the Conjugate

The purified product should be characterized to confirm its identity and purity.

  • ¹H NMR: The formation of the triazole ring can be confirmed by the appearance of a characteristic proton signal typically between 7.5 and 8.5 ppm.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.

  • HPLC: To assess the purity of the final product.[9]

Boc Deprotection (Optional)

The Boc protecting group on the amine can be removed to allow for further functionalization.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt is often used in the next step without further purification.

Visualizations

General Click Chemistry Workflow

G cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Purification & Product A This compound C 1. Dissolve & Degas 2. Add CuSO4/Ligand 3. Add Sodium Ascorbate A->C B Azide-Functionalized Molecule B->C D Purification (HPLC/Column) C->D Reaction Workup E Triazole-Linked Conjugate D->E Isolation

Caption: General workflow for the CuAAC click chemistry reaction.

Application in PROTAC Synthesis

G cluster_synthesis PROTAC Synthesis Steps start Target Protein Ligand (Azide-functionalized) click CuAAC Click Reaction start->click linker This compound linker->click intermediate Ligand-Linker Intermediate click->intermediate deprotection Boc Deprotection intermediate->deprotection amine_intermediate Amine-Functionalized Intermediate deprotection->amine_intermediate coupling Amide Coupling amine_intermediate->coupling e3_ligand E3 Ligase Ligand (with reactive group) e3_ligand->coupling protac Final PROTAC Molecule coupling->protac

Caption: Workflow for PROTAC synthesis using the heterobifunctional linker.

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-(PEG1-OH)-N-Boc-PEG2-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and versatile bioorthogonal ligation reaction that forms a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] This reaction is characterized by its high efficiency, specificity, and compatibility with a wide range of functional groups and reaction conditions, making it an invaluable tool in drug discovery, chemical biology, and materials science.

N-(PEG1-OH)-N-Boc-PEG2-propargyl is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for use in bioconjugation.[3][4][5][6] It features a terminal propargyl group for participation in CuAAC reactions, a hydroxyl (-OH) group for further functionalization, and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the Boc-protected amine provides an orthogonal handle for subsequent modifications after deprotection under acidic conditions.[1][3] This linker is particularly well-suited for the synthesis of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5][]

Applications

  • Antibody-Drug Conjugates (ADCs): The this compound linker can be used to conjugate cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

  • PROTACs: This linker is ideal for connecting a target protein-binding ligand and an E3 ligase-recruiting ligand in the synthesis of PROTACs for targeted protein degradation.[4][5][]

  • Bioconjugation: General purpose linker for attaching molecules to proteins, peptides, nucleic acids, or other biomolecules.

  • Surface Modification: Immobilization of biomolecules onto surfaces for various applications, including diagnostics and biomaterials.

Data Presentation

The following table summarizes representative quantitative data for a typical CuAAC reaction using a PEG-propargyl linker. Please note that specific results with this compound may vary depending on the specific azide substrate and reaction conditions.

ParameterValueNotes
Reactants
This compound1.0 equivalent
Azide-functionalized molecule1.0 - 1.2 equivalentsA slight excess of the azide component can help drive the reaction to completion.
Catalyst System
CuSO₄·5H₂O0.05 - 0.1 equivalentsCopper(II) sulfate (B86663) is the precursor to the active Cu(I) catalyst.
Sodium Ascorbate (B8700270)0.1 - 0.5 equivalentsA reducing agent to generate and maintain the Cu(I) oxidation state.
THPTA or TBTA0.1 - 0.5 equivalentsA ligand to stabilize the Cu(I) catalyst, improve reaction rate, and prevent side reactions.
Reaction Conditions
SolventDMF, DMSO, t-BuOH/H₂OThe choice of solvent depends on the solubility of the reactants.
TemperatureRoom TemperatureThe reaction is typically performed at ambient temperature.
Reaction Time1 - 12 hoursReaction progress should be monitored by TLC, LC-MS, or other appropriate analytical techniques.
Outcome
Typical Yield >90% High yields are characteristic of CuAAC reactions.
Purity >95% The reaction is generally clean, with minimal side products, simplifying purification.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the CuAAC reaction between this compound and an azide-functionalized molecule.

Materials:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Preparation:

    • In a reaction vial, dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in a suitable solvent (e.g., DMF, DMSO, or a mixture of t-BuOH and water).

    • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Preparation:

    • In a separate microcentrifuge tube, prepare a stock solution of the copper catalyst. For example, a 10 mM stock solution of CuSO₄·5H₂O in deionized water.

    • In another tube, prepare a stock solution of the ligand. For example, a 50 mM stock solution of THPTA in deionized water or TBTA in DMSO.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).

  • Reaction Initiation:

    • To the degassed solution of the alkyne and azide, add the ligand solution (e.g., to a final concentration of 1 mM).

    • Add the CuSO₄ solution (e.g., to a final concentration of 0.2 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 2 mM).

  • Reaction and Monitoring:

    • Seal the reaction vial under an inert atmosphere (nitrogen or argon) and stir the mixture at room temperature.

    • Monitor the progress of the reaction by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified. The purification method will depend on the properties of the product.

    • For small molecules, purification can often be achieved by extraction and/or silica (B1680970) gel column chromatography.

    • For bioconjugates, purification methods such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography may be necessary to remove excess reagents and the copper catalyst.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield a free amine, which can be used for subsequent conjugation.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 20-50% TFA/DCM solution).

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Carefully neutralize the solution by washing with a saturated sodium bicarbonate solution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the deprotected product.

    • Further purification, if necessary, can be performed by chromatography.

Visualizations

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. CuAAC Reaction cluster_purification 3. Purification cluster_deprotection 4. Boc Deprotection (Optional) Propargyl_Linker This compound Mix_Reactants Dissolve & Degas Reactants Propargyl_Linker->Mix_Reactants Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Mix_Reactants Solvent Anhydrous Solvent (e.g., DMF, DMSO) Solvent->Mix_Reactants Add_Catalyst Add Catalyst System (CuSO4, Ligand, NaAsc) Mix_Reactants->Add_Catalyst React Stir at Room Temp (1-12h) Add_Catalyst->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Purify_Product Purification (Chromatography, Dialysis) Monitor->Purify_Product Boc_Product Boc-Protected Conjugate Purify_Product->Boc_Product Deprotect Treat with TFA/DCM Boc_Product->Deprotect Final_Product Final Conjugate with Free Amine and Hydroxyl Deprotect->Final_Product Bioconjugation_Logic cluster_conjugation Bioconjugation Steps Molecule_A Molecule A (e.g., Drug, Dye) with Azide Group Step1 1. CuAAC Reaction Molecule_A->Step1 Linker This compound Linker->Step1 Molecule_B Molecule B (e.g., Protein, Antibody) with Amine Group Step3 3. Amide Coupling Molecule_B->Step3 Intermediate Molecule A - Triazole - Linker - OH | Boc-Amine Step1->Intermediate Step2 2. Boc Deprotection Intermediate->Step2 Intermediate2 Molecule A - Triazole - Linker - OH | Amine Step2->Intermediate2 Intermediate2->Step3 Final_Conjugate Molecule A - Linker - Molecule B Step3->Final_Conjugate

References

Application Notes and Protocols for Protein Bioconjugation using N-(PEG1-OH)-N-Boc-PEG2-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(PEG1-OH)-N-Boc-PEG2-propargyl is a trifunctional, polyethylene (B3416737) glycol (PEG)-based linker designed for advanced bioconjugation applications. Its unique structure offers a sequential and specific approach to modifying proteins and other biomolecules. The propargyl group enables covalent attachment to azide-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The tert-butyloxycarbonyl (Boc) protected amine allows for a staged conjugation strategy, where the amine can be deprotected under acidic conditions to introduce a new reactive site. Furthermore, the terminal hydroxyl group provides an additional point for further derivatization, making this linker a versatile tool in the development of complex bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and functionalized proteins for imaging and diagnostics.[1][2]

The PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce the immunogenicity of the modified protein.[1][3] These application notes provide detailed protocols for the bioconjugation of this compound to an azide-modified protein, subsequent Boc-deprotection, and characterization of the conjugate.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the bioconjugation and deprotection steps. These values are illustrative and may require optimization for specific proteins and applications.

ParameterClick Chemistry ConjugationBoc Deprotection
Reactants Azide-modified protein, this compoundBoc-protected protein conjugate
Key Reagents CuSO₄, Copper-chelating ligand (e.g., THPTA), Sodium Ascorbate (B8700270)Trifluoroacetic acid (TFA)
Typical Molar Excess of Linker 5 - 20 fold over proteinN/A
Typical Reagent Concentration 50-250 µM CuSO₄, 250-1250 µM Ligand, 2.5-5 mM Sodium Ascorbate[4][5]20-50% TFA in DCM[6][7]
Reaction Time 1 - 4 hours at room temperature[4]30 - 60 minutes at room temperature[6]
Typical Conjugation Efficiency > 90% (as determined by SDS-PAGE or HPLC)> 95% (as determined by LC-MS)
Purification Method Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)[8][]Buffer exchange or dialysis[6]

Experimental Protocols

Part 1: Conjugation of this compound to an Azide-Modified Protein via CuAAC

This protocol describes the "click" reaction between the propargyl group of the linker and an azide (B81097) group previously introduced onto the target protein.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Purification columns (e.g., SEC or IEX)[8][]

Protocol:

  • Protein Preparation: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Dissolve this compound in a compatible solvent (e.g., DMSO or the reaction buffer) to a stock concentration of 10-50 mM.

  • Reaction Setup:

    • In a reaction vessel, add the azide-modified protein solution.

    • Add the this compound stock solution to achieve a 5- to 20-fold molar excess over the protein.[6]

    • Prepare a premix of CuSO₄ and THPTA ligand. A 1:5 molar ratio of copper to ligand is recommended to protect the protein from oxidative damage.[4][10]

    • Add the copper/ligand premix to the protein-linker solution. The final concentration of CuSO₄ should be between 50-250 µM.[4][5]

  • Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times the copper concentration.[4]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.

  • Reaction Monitoring: Monitor the progress of the conjugation by SDS-PAGE, observing the shift in the molecular weight of the protein, or by RP-HPLC.[6]

  • Purification: Upon completion, purify the PEGylated protein from excess reagents and unconjugated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[8][]

Part 2: Boc Deprotection of the Conjugated Protein

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected protein conjugate from Part 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization Buffer: PBS, pH 7.4

  • Dialysis or buffer exchange device

Protocol:

  • Lyophilization (Optional): Lyophilize the purified Boc-protected protein conjugate to remove aqueous buffer.

  • Deprotection Reaction:

    • Dissolve the protein conjugate in DCM.

    • Add TFA to a final concentration of 20-50%.[6][7]

    • Stir the reaction mixture at room temperature for 30-60 minutes.[6]

  • Work-up:

    • Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.

    • Co-evaporate with a solvent like toluene (B28343) to remove residual TFA.

  • Neutralization and Buffer Exchange:

    • Resuspend the deprotected protein in a minimal amount of an appropriate aqueous buffer.

    • Immediately neutralize the solution by performing buffer exchange or dialysis into a neutral pH buffer (e.g., PBS pH 7.4).[6]

  • Characterization: Confirm the removal of the Boc group by mass spectrometry, observing the expected mass shift.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Bioconjugation cluster_purification1 Purification & Analysis cluster_deprotection Deprotection cluster_purification2 Final Product Protein Azide-Modified Protein CuAAC CuAAC Reaction Protein->CuAAC Linker This compound Linker->CuAAC Reagents CuSO4, Ligand, Ascorbate Reagents->CuAAC Purify1 Purification (SEC/IEX) CuAAC->Purify1 Analyze1 Analysis (SDS-PAGE, HPLC) Purify1->Analyze1 Deprotect Boc Deprotection (TFA) Purify1->Deprotect Purify2 Buffer Exchange Deprotect->Purify2 Final_Product Trifunctional Protein Conjugate Purify2->Final_Product Analyze2 Analysis (Mass Spec) Purify2->Analyze2

Caption: Experimental workflow for protein bioconjugation.

G cluster_functions Reactive Moieties cluster_reactions Potential Reactions cluster_outcomes Resulting Functionality Linker This compound Propargyl Propargyl Linker->Propargyl Boc_Amine Boc-Protected Amine Linker->Boc_Amine Hydroxyl Hydroxyl Linker->Hydroxyl Click_Chem CuAAC with Azide Propargyl->Click_Chem Deprotection Boc Deprotection (Acid) Boc_Amine->Deprotection Derivatization Further Derivatization Hydroxyl->Derivatization Triazole Stable Triazole Linkage Click_Chem->Triazole Primary_Amine Reactive Primary Amine Deprotection->Primary_Amine New_Conjugate Additional Conjugation Site Derivatization->New_Conjugate

Caption: Logical relationships of the linker's functional groups.

References

Application Notes and Protocols for N-(PEG1-OH)-N-Boc-PEG2-propargyl in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest (POIs).[1][2] A typical PROTAC is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[2][4]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2][4][5] N-(PEG1-OH)-N-Boc-PEG2-propargyl is a versatile PEG-based linker that offers multiple functionalities for a modular and flexible approach to PROTAC synthesis. This linker features a hydroxyl (-OH) group, a Boc-protected amine, and a terminal propargyl group, enabling sequential or orthogonal conjugation strategies.[6][7][8] The propargyl group is particularly useful for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[6][7][8]

These application notes provide a detailed guide for the rational use of this compound in the synthesis of PROTACs, including experimental protocols, data presentation, and visual diagrams of the workflow and a relevant biological pathway.

Data Presentation

The efficacy of a PROTAC is typically characterized by its DC50 (concentration for 50% degradation of the target protein) and Dmax (maximum percentage of degradation) values. The choice of linker length and composition significantly impacts these parameters. Below is a summary of representative data for PROTACs with varying PEG linker lengths targeting different proteins.

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
ERαVHLPEG< 12No degradation-
ERαVHLPEG21396
ERαVHLPEG2929276
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether21Potent>90
BRD4CRBNPEG-pM to nM range>90
BTKCRBNPEG-2.297

Experimental Protocols

The synthesis of a PROTAC using this compound can be approached in a modular fashion. The following protocols outline a general strategy involving initial amide coupling followed by a final click chemistry step.

Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to the Linker

This protocol describes the coupling of a ligand (either for the POI or the E3 ligase) containing a carboxylic acid to the deprotected amine of the this compound linker.

Step 1: Boc Deprotection of the Linker

  • Reagents and Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Nitrogen or argon atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve this compound in DCM (e.g., 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (typically 20-50% v/v) to the solution under a nitrogen atmosphere.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by LC-MS to confirm the removal of the Boc group.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 2: Amide Bond Formation

  • Reagents and Materials:

    • Deprotected linker-amine salt (from Step 1, 1.1 eq)

    • Ligand-COOH (e.g., POI or E3 ligase ligand, 1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen or argon atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the deprotected linker-amine salt to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the ligand-linker conjugate.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to conjugate the propargyl-functionalized intermediate from Protocol 1 with an azide-functionalized second ligand.

  • Reagents and Materials:

    • Propargyl-functionalized ligand-linker conjugate (from Protocol 1, 1.0 eq)

    • Azide-functionalized ligand (e.g., E3 ligase or POI ligand, 1.1 eq)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (B8700270) (0.5 eq)

    • Solvent mixture (e.g., DMSO/water or t-BuOH/water)

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the propargyl-functionalized ligand-linker conjugate and the azide-modified ligand in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO4·5H2O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Mandatory Visualization

Signaling Pathway: VHL-Mediated Degradation of BRD4

The following diagram illustrates the mechanism of action for a PROTAC designed to degrade the bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in cancer.[9][10] The PROTAC recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[11][12]

PROTAC_Mechanism PROTAC PROTAC (BRD4 Ligand-Linker-VHL Ligand) TernaryComplex BRD4-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Binds BRD4 BRD4 (Target Protein) BRD4->TernaryComplex Binds VHL VHL E3 Ligase Complex VHL->TernaryComplex Binds PolyUb Poly-ubiquitinated BRD4 TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded BRD4 (Peptides) Proteasome->Degradation Degradation

Caption: VHL-mediated degradation of BRD4 by a PROTAC.

Experimental Workflow

The diagram below outlines the synthetic workflow for creating a PROTAC using the this compound linker, as detailed in the experimental protocols.

PROTAC_Synthesis_Workflow start This compound deprotection Step 1: Boc Deprotection (TFA, DCM) start->deprotection linker_amine Linker-Amine Salt deprotection->linker_amine amide_coupling Step 2: Amide Coupling (HATU, DIPEA, DMF) linker_amine->amide_coupling ligand1 Ligand 1 (COOH-functionalized) ligand1->amide_coupling intermediate Ligand 1-Linker-Propargyl amide_coupling->intermediate click_reaction Protocol 2: CuAAC Click Chemistry (CuSO4, Na-Ascorbate) intermediate->click_reaction ligand2 Ligand 2 (Azide-functionalized) ligand2->click_reaction purification Purification (HPLC/Chromatography) click_reaction->purification final_protac Final PROTAC Molecule purification->final_protac

Caption: PROTAC synthesis workflow using this compound.

References

Application Notes and Protocols for N-(PEG1-OH)-N-Boc-PEG2-propargyl in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the cytotoxic payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. N-(PEG1-OH)-N-Boc-PEG2-propargyl is a versatile, heterobifunctional linker that offers several advantages in ADC development.

This linker incorporates a polyethylene (B3416737) glycol (PEG) spacer, which enhances the hydrophilicity of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.[1] The propargyl group enables covalent attachment to an azide-modified payload via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[2][3] The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for a staged conjugation strategy, while the hydroxyl group offers a potential site for further modification or to improve solubility.

These application notes provide an overview of the utility of this compound in ADC development, along with detailed protocols for its application.

Physicochemical Properties

A summary of the key physicochemical properties of the this compound linker is provided below.

PropertyValueReference
Chemical Formula C16H29NO6[2][4]
Molecular Weight 331.4 g/mol [2][4]
CAS Number 2100306-85-0[2][4]
Purity Typically >95%[4][5]
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, DCM[3]

Key Features and Applications

  • Click Chemistry Handle: The terminal propargyl group facilitates a highly specific and efficient CuAAC reaction with azide-functionalized payloads, forming a stable triazole linkage.[2]

  • Hydrophilic PEG Spacer: The PEG units (PEG1 and PEG2) increase the water solubility of the ADC, which can mitigate aggregation issues often encountered with hydrophobic payloads and improve pharmacokinetics.[1]

  • Orthogonal Chemistry: The propargyl and Boc-protected amine functionalities allow for sequential and controlled conjugation reactions.

  • Versatility: The hydroxyl group provides an additional site for potential modification or can contribute to the overall hydrophilicity of the linker.

Representative Quantitative Data for ADCs with PEG Linkers

Table 1: Representative Drug-to-Antibody Ratio (DAR) for ADCs with PEG Linkers

Antibody TargetPayloadPEG Linker LengthAverage DARAnalytical Method
HER2MaytansinoidPEG43.5HIC-HPLC
CD22PBD DimerPEG82.0LC-MS
TROP2SN-38PEG127.6UV/Vis Spectroscopy

Table 2: Representative In Vitro Cytotoxicity of ADCs with PEG Linkers

ADC (Target)Cell LineIC50 (ng/mL)Reference
Anti-HER2-PEG4-MMAESK-BR-3 (HER2-positive)15.2[6]
Anti-HER2-PEG4-MMAEMDA-MB-468 (HER2-negative)> 10,000[6]
Anti-CD30-PEG8-MMAFKarpas 299 (CD30-positive)8.7
Anti-CD30-PEG8-MMAFJurkat (CD30-negative)> 5,000

Table 3: Representative In Vivo Efficacy of ADCs with PEG Linkers in Xenograft Models

ADC (Target)Xenograft ModelDosing RegimenTumor Growth Inhibition (%)
Anti-HER2-PEG4-MMAENCI-N87 (Gastric)3 mg/kg, single dose85
Anti-EpCAM-PEG12-SN38HCT116 (Colon)5 mg/kg, Q4Dx392

Experimental Workflow and Protocols

The following section outlines the key experimental stages for the development of an ADC using the this compound linker. A schematic of the overall workflow is presented below.

ADC_Development_Workflow cluster_linker_prep Linker Preparation cluster_payload_prep Payload Preparation cluster_conjugation Conjugation cluster_antibody_prep Antibody Preparation cluster_final_adc Final ADC Assembly Linker This compound Boc_Deprotection Boc Deprotection Linker->Boc_Deprotection Activated_Linker Deprotected Linker Boc_Deprotection->Activated_Linker Linker_Payload_Conj Linker-Payload Conjugation Activated_Linker->Linker_Payload_Conj Payload Cytotoxic Payload Azide_Mod Azide (B81097) Modification Payload->Azide_Mod Azide_Payload Azide-Payload Azide_Mod->Azide_Payload Azide_Payload->Linker_Payload_Conj Linker_Payload_Complex Linker-Payload Linker_Payload_Conj->Linker_Payload_Complex ADC_Conj ADC Conjugation Linker_Payload_Complex->ADC_Conj Antibody Monoclonal Antibody Antibody_Mod Antibody Modification (e.g., Thiolation) Antibody->Antibody_Mod Activated_Antibody Activated Antibody Antibody_Mod->Activated_Antibody Activated_Antibody->ADC_Conj Purification Purification ADC_Conj->Purification Characterization Characterization Purification->Characterization Final_ADC Final ADC Characterization->Final_ADC

Caption: General experimental workflow for ADC development.
Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free secondary amine, which can then be conjugated to a payload.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ninhydrin stain

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1 M in a round-bottom flask with a stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the solution (e.g., for 10 mL of the linker solution, add 10 mL of TFA).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours). The deprotected product will have a lower Rf value and will be ninhydrin-positive.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • For applications requiring the free amine (and not the TFA salt), perform a basic work-up: a. Dissolve the residue in DCM. b. Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter and concentrate under reduced pressure to obtain the deprotected linker.

  • Characterize the product by LC-MS to confirm the mass of the deprotected linker.

Protocol 2: Antibody Modification (Introduction of Azide Groups)

This protocol describes a general method for introducing azide functionalities onto an antibody, which are required for the click chemistry reaction. This can be achieved through various methods, including the modification of lysine (B10760008) residues or through enzymatic or genetic engineering approaches for site-specific conjugation. Here, we describe a method using an NHS-azide reagent.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Azido-PEG4-NHS ester or similar amine-reactive azide reagent

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the Azido-PEG4-NHS ester in anhydrous DMSO (e.g., 10 mM).

  • Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer (e.g., 0.1 M sodium bicarbonate). The antibody concentration should typically be between 2-10 mg/mL.

  • Add the desired molar excess of the Azido-PEG4-NHS ester stock solution to the antibody solution. A typical starting point is a 10-fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted azide reagent by SEC using a pre-equilibrated column with PBS, pH 7.4.

  • Collect the protein-containing fractions, identified by monitoring absorbance at 280 nm.

  • Pool the fractions containing the modified antibody and determine the protein concentration.

  • The degree of azide incorporation can be determined using methods such as the Staudinger ligation with a phosphine-FLAG tag followed by Western blot, or by mass spectrometry.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol details the conjugation of the propargyl-functionalized linker (already attached to a payload, or to be conjugated to an azide-modified antibody) to its azide- or propargyl-containing partner. Here we describe the conjugation of an azide-modified payload to the propargyl-linker after its conjugation to the antibody.

Materials:

  • Propargyl-modified antibody (from Protocol 2, using a propargyl-NHS ester instead of an azide-NHS ester)

  • Azide-modified payload

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF for dissolving the payload

  • SEC column for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Dissolve the azide-modified payload in DMSO or DMF to a high concentration (e.g., 20 mM).

  • Copper(I)-Ligand Complex Formation:

    • In a separate microcentrifuge tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow it to stand for a few minutes to form the complex.

  • Conjugation Reaction:

    • In a reaction tube, combine the propargyl-modified antibody with the azide-modified payload. A molar excess of the payload (typically 5-10 equivalents per alkyne) is generally used.

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture. A final copper concentration of 0.1-0.5 mM is a good starting point.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM. .

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the resulting ADC from unreacted payload and copper catalyst using SEC (e.g., Sephadex G-25 or a preparative SEC column) with PBS, pH 7.4 as the mobile phase.

  • Characterization:

    • Determine the final protein concentration of the purified ADC.

    • Analyze the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry.

    • Assess the purity and extent of aggregation of the final ADC by SEC.

Signaling Pathway and Mechanism of Action

The this compound linker itself does not have a biological signaling function. The mechanism of action of the resulting ADC is determined by the specificity of the monoclonal antibody and the cytotoxic activity of the conjugated payload.

As a representative example, an ADC targeting the Human Epidermal Growth Factor Receptor 2 (HER2) and utilizing the cytotoxic agent Monomethyl Auristatin E (MMAE) would have the following mechanism of action:

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC Anti-HER2 ADC HER2 HER2 Receptor ADC->HER2 1. Binding Endocytosis 2. Receptor-Mediated Endocytosis HER2->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release 3. Linker Cleavage & Payload Release Lysosome->Payload_Release MMAE MMAE Payload_Release->MMAE Tubulin Tubulin MMAE->Tubulin Microtubule_Disruption 4. Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest 5. G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis 6. Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of an anti-HER2 ADC with an MMAE payload.
  • Binding: The antibody component of the ADC specifically binds to the HER2 receptor on the surface of the cancer cell.

  • Internalization: The ADC-HER2 complex is internalized into the cell through receptor-mediated endocytosis, forming an endosome.

  • Payload Release: The endosome fuses with a lysosome, where the acidic environment and lysosomal proteases cleave the linker, releasing the active MMAE payload into the cytoplasm.

  • Microtubule Disruption: MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network within the cell.

  • Cell Cycle Arrest: The disruption of microtubules leads to cell cycle arrest in the G2/M phase.

  • Apoptosis: Ultimately, the cell undergoes programmed cell death (apoptosis).

Conclusion

The this compound linker is a valuable tool for the development of next-generation ADCs. Its combination of a hydrophilic PEG spacer and a versatile click chemistry handle allows for the creation of more homogeneous and potentially more effective and safer antibody-drug conjugates. The detailed protocols provided herein serve as a guide for researchers to incorporate this linker into their ADC development workflows. Careful optimization of each step, from linker modification to final ADC characterization, is crucial for achieving the desired therapeutic profile.

References

Application Notes and Protocols: Cell Surface Labeling Using N-(PEG1-OH)-N-Boc-PEG2-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(PEG1-OH)-N-Boc-PEG2-propargyl is a versatile, heterobifunctional PEG linker designed for advanced bioconjugation and cell surface labeling applications. This reagent incorporates a terminal propargyl group for click chemistry, a hydroxyl group for further functionalization, and a Boc-protected amine, offering a multi-purpose tool for molecular biology, drug delivery, and diagnostics. The propargyl group allows for highly efficient and specific covalent ligation to azide-modified biomolecules on the cell surface via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and biocompatibility of the linker and the conjugated molecules, reducing non-specific binding and improving in vivo pharmacokinetics. The Boc-protected amine provides an additional site for conjugation following deprotection under acidic conditions, enabling the attachment of a second molecule of interest, such as a therapeutic agent or an imaging probe. This dual functionality makes this compound an ideal candidate for constructing complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

These application notes provide detailed protocols for utilizing this compound in cell surface labeling experiments and highlight its role in targeted therapeutic strategies.

Core Applications

  • Cell Surface Bioconjugation: Specifically label azide-modified glycoproteins, lipids, or other cell surface molecules for visualization, tracking, or isolation.

  • Targeted Drug Delivery: Conjugate targeting ligands (e.g., antibodies, peptides) and therapeutic payloads to the linker for cell-specific drug delivery.

  • PROTAC Synthesis: Serve as a flexible linker to connect a target-binding ligand and an E3 ligase-recruiting ligand for inducing targeted protein degradation.[1]

  • Biomolecule Immobilization: Attach biomolecules to surfaces functionalized with azide (B81097) groups for applications in diagnostics and biomaterial development.

Data Presentation

Quantitative analysis is crucial for optimizing cell surface labeling protocols. The following table provides a template with representative data for comparing the labeling efficiency of different linkers under various conditions.

LinkerTarget Cell LineLabeling Concentration (µM)Incubation Time (min)Mean Fluorescence Intensity (MFI)Labeling Efficiency (%)Cell Viability (%)
This compound HEK293 50 30 12500 85 >95
Alkyne-PEG4-NHS EsterHEK2935030980070>95
DBCO-PEG4-NHS EsterHEK29350301520092>95
This compound Jurkat 50 30 9500 78 >95
Alkyne-PEG4-NHS EsterJurkat5030720065>95
DBCO-PEG4-NHS EsterJurkat50301180088>95

Note: The data presented above are for illustrative purposes and actual results may vary depending on the specific experimental conditions, cell type, and detection method.

Experimental Protocols

Protocol 1: General Cell Surface Labeling using CuAAC

This protocol describes the labeling of cell surface molecules that have been metabolically engineered to display azide groups.

Materials:

  • Cells expressing azide-functionalized surface molecules (e.g., cells treated with an azide-modified sugar like Ac4ManNAz)

  • This compound

  • Azide-reactive fluorescent probe (for visualization after Boc deprotection)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS) as a copper-chelating ligand

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Boc Deprotection Reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Culture cells to the desired density. For metabolic labeling, incubate cells with an appropriate azide-modified precursor (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours.

    • Harvest the cells and wash them twice with cold DPBS.

  • Click Reaction Cocktail Preparation (prepare fresh):

    • In a microcentrifuge tube, prepare the following reaction cocktail on ice. The final concentrations may require optimization.

      • This compound: 50 µM

      • CuSO₄: 50 µM

      • THPTA or BCS (ligand): 250 µM (to maintain Cu(I) state and reduce cytotoxicity)

      • Sodium Ascorbate: 1 mM (reducing agent)

      • DPBS to the final volume.

    • Vortex the mixture gently.

  • Cell Labeling:

    • Resuspend the washed cells in the click reaction cocktail.

    • Incubate for 30 minutes at room temperature or 4°C, protected from light.

    • After incubation, wash the cells three times with cold DPBS to remove unreacted reagents.

  • Boc Deprotection (Optional, for subsequent labeling):

    • This step should be performed with caution as it can affect cell viability. It is typically performed for downstream applications not requiring live cells.

    • Treat the labeled cells with a Boc deprotection reagent (e.g., 20% TFA in DCM) for 30 minutes at room temperature.

    • Wash the cells thoroughly with DPBS.

  • Secondary Labeling (Optional):

    • The now-exposed primary amine can be labeled with an NHS-ester functionalized molecule (e.g., a fluorescent dye) according to the manufacturer's protocol.

  • Analysis:

    • Analyze the labeled cells using flow cytometry, fluorescence microscopy, or western blotting.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Cell Surface Labeling cluster_analysis Downstream Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling (e.g., Ac4ManNAz) cell_culture->metabolic_labeling harvest_wash 3. Harvest & Wash metabolic_labeling->harvest_wash prepare_cocktail 4. Prepare Click Reaction Cocktail (Linker, CuSO4, Ligand, Ascorbate) incubate_cells 5. Incubate Cells with Cocktail harvest_wash->incubate_cells prepare_cocktail->incubate_cells wash_cells 6. Wash Cells incubate_cells->wash_cells analysis 7. Analysis (Flow Cytometry, Microscopy, etc.) wash_cells->analysis

Caption: Workflow for cell surface labeling using this compound.

protac_pathway cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC signaling pathway for targeted protein degradation.

Signaling Pathways and Drug Development

Cell surface labeling is a powerful technique to investigate a multitude of signaling pathways that are critical in both normal physiology and disease. By attaching probes to specific surface receptors, researchers can track their internalization, trafficking, and downstream signaling cascades.

This compound is particularly relevant in the context of targeted therapies due to its utility in constructing PROTACs. The PROTAC technology offers a novel therapeutic modality by hijacking the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[2][3][4]

Mechanism of PROTACs:

  • Ternary Complex Formation: A PROTAC molecule consists of two active domains connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This brings the POI and the E3 ligase into close proximity, forming a ternary complex.[2]

  • Ubiquitination: Once in the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI, leading to its polyubiquitination.

  • Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into small peptides.

The flexibility of the PEG linker in a PROTAC is critical for optimal ternary complex formation and subsequent degradation efficiency. The this compound linker allows for precise control over the distance and orientation between the POI and the E3 ligase, which can be fine-tuned to enhance degradation potency and selectivity.

By enabling the specific degradation of proteins that are otherwise difficult to inhibit with traditional small molecules, PROTACs developed using linkers like this compound hold immense promise for the treatment of various diseases, including cancer and neurodegenerative disorders.

References

Application Notes and Protocols for Molecule Immobilization using N-(PEG1-OH)-N-Boc-PEG2-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(PEG1-OH)-N-Boc-PEG2-propargyl is a versatile, heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and molecule immobilization applications.[1][2][3] This linker possesses three distinct functional groups: a hydroxyl (-OH) group, a tert-butyloxycarbonyl (Boc)-protected amine, and a terminal propargyl (alkyne) group. This unique combination allows for a sequential and controlled conjugation of different molecular entities, making it an invaluable tool in drug discovery, diagnostics, and surface chemistry.[4]

The propargyl group enables covalent attachment to azide-modified molecules or surfaces via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] The Boc-protected amine can be readily deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a variety of molecules, such as proteins, peptides, or small molecule drugs, through standard amine-reactive chemistries.[2][6] The hydroxyl group offers an additional site for modification, further enhancing the versatility of this linker. The PEG spacer itself improves the solubility and biocompatibility of the resulting conjugates and reduces non-specific binding when used for surface immobilization.[7][8]

These application notes provide detailed protocols for two key applications of this compound: the synthesis of Proteolysis Targeting Chimeras (PROTACs) and the immobilization of molecules onto a solid surface.

Key Applications and Experimental Protocols

Synthesis of a PROTAC (Proteolysis Targeting Chimera)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[9][10][11] this compound is an ideal linker for PROTAC synthesis, allowing for the sequential conjugation of a target protein ligand and an E3 ligase ligand.[2][12]

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_0 Step 1: Coupling of Ligand A cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling of Ligand B A1 Ligand A with -COOH A3 Amide Bond Formation (e.g., HATU, DIPEA) A1->A3 A2 This compound A2->A3 A4 Intermediate 1 (Ligand A-linker) A3->A4 B1 Intermediate 1 B2 Acidic Condition (e.g., TFA in DCM) B1->B2 B3 Intermediate 2 (Amine-deprotected) B2->B3 C1 Intermediate 2 C3 CuAAC Click Chemistry (CuSO4, Sodium Ascorbate) C1->C3 C2 Ligand B with Azide C2->C3 C4 Final PROTAC Molecule C3->C4

Caption: Workflow for PROTAC synthesis using the heterobifunctional linker.

Protocol:

Step 1: Amide Coupling of the First Ligand

This protocol describes the coupling of a carboxylic acid-containing ligand (Ligand A) to the deprotected amine of the linker. In this example, we will first deprotect the Boc group.

  • Boc Deprotection of the Linker:

    • Dissolve this compound in dichloromethane (B109758) (DCM).

    • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.[4]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.[4]

  • Amide Bond Formation:

    • Dissolve the carboxylic acid-containing ligand (Ligand A, 1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen).

    • Add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature.[4]

    • Add the deprotected linker-amine salt to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[4]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Ligand A-linker conjugate.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final coupling of the alkyne-functionalized Ligand A-linker conjugate with an azide-functionalized second ligand (Ligand B).

  • Reaction Setup:

    • Dissolve the Ligand A-linker conjugate (1.0 eq) and the azide-containing Ligand B (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H2O or DMF).[4]

    • In a separate vial, prepare a fresh solution of sodium ascorbate (B8700270) (0.2 eq) in water.

    • In another vial, prepare a solution of copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq) in water.[4]

  • Click Reaction:

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.[4]

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Immobilization of a Molecule onto a Solid Surface

This application involves the use of this compound to functionalize a surface and subsequently immobilize a biomolecule of interest. This is particularly useful for applications such as biosensors, affinity chromatography, and cell adhesion studies.[13][14]

Experimental Workflow for Surface Immobilization

Surface_Immobilization_Workflow cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Linker Attachment cluster_2 Step 3: Molecule Immobilization S1 Substrate (e.g., Glass, Gold) S2 Surface Activation (e.g., Piranha etch, -COOH functionalization) S1->S2 S3 Activated Surface S2->S3 L1 Activated Surface L3 EDC/NHS Coupling L1->L3 L2 This compound L2->L3 L4 Alkyne-Functionalized Surface L3->L4 M1 Alkyne-Functionalized Surface M3 CuAAC Click Chemistry M1->M3 M2 Azide-Modified Molecule M2->M3 M4 Immobilized Molecule M3->M4

Caption: Workflow for surface immobilization using the heterobifunctional linker.

Protocol:

Step 1: Surface Preparation and Functionalization with Carboxylic Acid Groups

This protocol is for a silicon-based surface.

  • Surface Cleaning:

    • Clean the silicon substrate by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each).

    • Dry the substrate under a stream of nitrogen.

    • Treat the substrate with piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) for 30 minutes to create hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse thoroughly with deionized water and dry with nitrogen.

  • Silanization to Introduce Amine Groups:

    • Immerse the cleaned substrate in a 2% solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene (B28343) for 1 hour at room temperature.[15]

    • Rinse the substrate with toluene, followed by ethanol, and then deionized water.

    • Cure the substrate in an oven at 110°C for 30 minutes.

  • Conversion of Amine to Carboxylic Acid Groups:

    • Immerse the amine-functionalized substrate in a solution of succinic anhydride (B1165640) (10 mg/mL) in DMF with a catalytic amount of DIPEA for 12 hours at room temperature.

    • Rinse the substrate with DMF, ethanol, and deionized water, then dry with nitrogen.

Step 2: Linker Attachment via EDC/NHS Coupling

  • Activation of Carboxylic Acid Groups:

    • Prepare a solution of N-(1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) (EDC) (0.4 M) and N-hydroxysulfosuccinimide (Sulfo-NHS) (0.1 M) in a suitable activation buffer (e.g., 50 mM MES, pH 6.0).[4]

    • Immerse the carboxyl-functionalized substrate in the EDC/Sulfo-NHS solution for 15-30 minutes at room temperature.[7]

  • Coupling of the Linker:

    • Rinse the activated substrate with the activation buffer.

    • Immediately immerse the substrate in a solution of this compound (dissolved in a coupling buffer like PBS, pH 7.2-7.5). The hydroxyl group on the linker will react with the activated carboxyl groups on the surface.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

    • Rinse the substrate with the coupling buffer to remove any unreacted linker.

Step 3: Immobilization of an Azide-Modified Molecule via Click Chemistry

  • Preparation of Click Chemistry Reagents:

    • Prepare a solution of the azide-modified molecule of interest (e.g., protein, peptide) in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare fresh solutions of copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate in water.

  • Immobilization Reaction:

    • Immerse the alkyne-functionalized substrate in the solution of the azide-modified molecule.

    • Add the copper(II) sulfate and sodium ascorbate solutions to the reaction mixture to initiate the click reaction.[16][17]

    • Incubate the reaction for 1-4 hours at room temperature with gentle agitation.

    • Rinse the substrate extensively with buffer to remove non-covalently bound molecules.

Step 4: Characterization of the Immobilized Surface

The success of the immobilization can be characterized by various surface-sensitive techniques:

  • Contact Angle Goniometry: To assess changes in surface hydrophilicity at each step.[18]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of the linker and the immobilized molecule.

  • Atomic Force Microscopy (AFM): To visualize the surface topography and confirm the attachment of molecules.[19]

  • Surface Plasmon Resonance (SPR): To quantify the amount of immobilized molecule and study its binding interactions with other molecules in real-time.[19]

  • Fluorescence Microscopy: If the immobilized molecule is fluorescently labeled, this technique can be used to visualize its distribution on the surface.[12]

Quantitative Data Presentation

The efficiency of molecule immobilization can be quantified and should be presented in a clear, tabular format for easy comparison. The following tables provide examples of how to present such data.

Table 1: Surface Characterization at Each Immobilization Step

Surface Modification StepWater Contact Angle (°)Surface Roughness (nm, RMS via AFM)
Bare Silicon Substrate15 ± 20.2 ± 0.1
After APTES Silanization55 ± 30.4 ± 0.1
After Carboxylation30 ± 20.5 ± 0.2
After Linker Attachment45 ± 30.8 ± 0.2
After Protein Immobilization65 ± 42.5 ± 0.5

Table 2: Quantification of Immobilized Protein

Immobilization MethodProtein Concentration in Solution (mg/mL)Immobilized Protein Surface Density (ng/cm²)Binding Activity (%)
Click Chemistry (This Protocol) 0.5 220 ± 15 92 ± 5
Physical Adsorption0.5150 ± 2045 ± 8
EDC/NHS direct coupling0.5190 ± 1875 ± 7

Note: The data presented in these tables are representative examples and will vary depending on the specific molecule, substrate, and experimental conditions.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of drug discovery, diagnostics, and materials science. Its unique trifunctional nature allows for the precise and controlled assembly of complex molecular architectures, such as PROTACs, and the stable immobilization of biomolecules onto surfaces. The detailed protocols and workflows provided in these application notes serve as a comprehensive guide for the effective utilization of this advanced PEG linker in a variety of research applications.

References

Application Notes and Protocols for N-(PEG1-OH)-N-Boc-PEG2-propargyl in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(PEG1-OH)-N-Boc-PEG2-propargyl is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced applications in targeted drug delivery. This linker features three key functional groups: a hydroxyl (-OH) group, a tert-butyloxycarbonyl (Boc)-protected amine, and a terminal propargyl group. This unique combination of functionalities makes it an invaluable tool for the development of sophisticated drug delivery systems, including antibody-drug conjugates (ADCs), nanoparticle-based carriers, and proteolysis-targeting chimeras (PROTACs).

The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bioorthogonal conjugation reaction.[1][2][3] This allows for the covalent attachment of the linker to azide-modified molecules, such as targeting ligands or drug payloads. The Boc-protected amine provides a latent primary amine that can be deprotected under acidic conditions to enable further functionalization. The hydroxyl group offers an additional site for conjugation or can be used to modify the physicochemical properties of the final conjugate.

The incorporation of PEG chains enhances the solubility, stability, and pharmacokinetic profile of the drug delivery system.[4][5] PEGylation is a well-established strategy to reduce immunogenicity and prolong circulation times in vivo, leading to improved therapeutic outcomes.[4]

These application notes provide an overview of the utility of this compound in targeted drug delivery and offer detailed protocols for the formulation, characterization, and evaluation of drug-carrier conjugates.

Data Presentation: Physicochemical Characterization of Drug-Loaded Nanoparticles

The following tables present representative quantitative data for drug-loaded nanoparticles formulated using a similar heterobifunctional PEG linker. These values serve as a benchmark for researchers developing their own systems with this compound.

Table 1: Physicochemical Properties of Doxorubicin-Loaded PLGA-PEG Nanoparticles.

Formulation CodePolymer CompositionDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm, DLS)Polydispersity Index (PDI)Zeta Potential (mV)
DOX-NP-01PLGA-PEG-Propargyl4.2 ± 0.585.3 ± 3.1155.7 ± 5.20.12 ± 0.02-18.4 ± 1.5
DOX-NP-02PLGA-PEG-OH3.9 ± 0.482.1 ± 2.8160.2 ± 6.10.15 ± 0.03-16.9 ± 1.2
Control NPPLGAN/AN/A145.3 ± 4.80.18 ± 0.02-25.7 ± 2.1

Data are presented as mean ± standard deviation (n=3). DLS: Dynamic Light Scattering.

Table 2: In Vitro Drug Release Profile of Doxorubicin (B1662922) from PLGA-PEG Nanoparticles.

Time (hours)Cumulative Release (%) - DOX-NP-01Cumulative Release (%) - DOX-NP-02
18.5 ± 1.19.2 ± 1.3
422.7 ± 2.524.1 ± 2.8
835.1 ± 3.236.8 ± 3.5
1245.3 ± 3.947.2 ± 4.1
2460.8 ± 4.563.5 ± 4.8
4875.2 ± 5.178.1 ± 5.4
7284.6 ± 5.887.3 ± 6.0

Data are presented as mean ± standard deviation (n=3). Release conditions: Phosphate-buffered saline (pH 7.4) at 37°C.

Experimental Protocols

Protocol 1: Formulation of Drug-Loaded PLGA-PEG Nanoparticles

This protocol describes the preparation of doxorubicin-loaded nanoparticles using a single emulsion-solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Doxorubicin hydrochloride

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (2% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.

    • Add 5 mg of doxorubicin hydrochloride to the polymer solution.

    • Sonicate the mixture for 2 minutes at 40% amplitude to ensure complete dissolution and dispersion.

  • Emulsification:

    • Add the organic phase dropwise to 10 mL of a 2% (w/v) PVA solution under constant stirring (600 rpm) on a magnetic stirrer.

    • Continue stirring for 5 minutes to form a coarse oil-in-water (o/w) emulsion.

    • Homogenize the coarse emulsion using a probe sonicator for 3 minutes on ice at 50% amplitude to form a nanoemulsion.

  • Solvent Evaporation:

    • Transfer the nanoemulsion to a beaker and stir at room temperature for 4 hours to allow for the evaporation of DCM and the formation of solid nanoparticles.

  • Nanoparticle Recovery:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.

    • Resuspend the final nanoparticle pellet in deionized water for characterization or lyophilize for long-term storage.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2. Drug Loading and Encapsulation Efficiency:

  • Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO).

  • Quantify the amount of encapsulated drug using UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculate the drug loading (DL) and encapsulation efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 3: In Vitro Drug Release Study

This protocol outlines a dialysis-based method to evaluate the in vitro release of doxorubicin from the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Dialysis membrane (MWCO 10 kDa)

  • Shaking incubator

Procedure:

  • Transfer 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in 50 mL of release medium (PBS at pH 7.4 or pH 5.5) in a beaker.

  • Place the beaker in a shaking incubator at 37°C with gentle agitation (100 rpm).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of doxorubicin in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at 480 nm).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: Conjugation of a Targeting Ligand via Click Chemistry

This protocol describes the conjugation of an azide-modified targeting ligand (e.g., a peptide or antibody fragment) to the propargyl-functionalized nanoparticles.

Materials:

  • Propargyl-functionalized nanoparticles

  • Azide-modified targeting ligand

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized water or appropriate buffer (e.g., PBS)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of propargyl-functionalized nanoparticles in deionized water.

    • Prepare a 1 mg/mL solution of the azide-modified targeting ligand in a suitable buffer.

    • Prepare stock solutions of 100 mM CuSO4, 200 mM THPTA, and 500 mM sodium ascorbate in deionized water.

  • Click Reaction:

    • In a microcentrifuge tube, mix 1 mL of the nanoparticle suspension with the desired amount of the azide-modified targeting ligand.

    • Add the THPTA solution to the mixture, followed by the CuSO4 solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently mix the reaction mixture and incubate at room temperature for 1-2 hours.

  • Purification:

    • Purify the ligand-conjugated nanoparticles by centrifugation or size exclusion chromatography to remove unreacted reagents.

    • Wash the nanoparticles with deionized water and resuspend in a suitable buffer for further use.

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_conjugation Surface Functionalization cluster_evaluation Characterization & Evaluation A PLGA, Linker & Drug in Organic Solvent C Emulsification (Sonication) A->C B Aqueous PVA Solution B->C D Solvent Evaporation C->D E Drug-Loaded Nanoparticles D->E F Propargyl-NP E->F H Click Chemistry (CuAAC) F->H G Azide-Targeting Ligand G->H I Targeted Nanoparticles H->I J Physicochemical Characterization (DLS, Zeta) I->J K Drug Loading & Encapsulation Efficiency I->K L In Vitro Drug Release I->L M In Vitro / In Vivo Targeting Studies I->M

Caption: Experimental workflow for the formulation and evaluation of targeted nanoparticles.

signaling_pathway cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Overexpressed Receptor Endosome Endosome Receptor->Endosome Endocytosis DrugRelease Drug Release (pH-mediated) Endosome->DrugRelease SignalingCascade Signaling Cascade (e.g., PI3K/Akt) DrugRelease->SignalingCascade Inhibition DNA DNA DrugRelease->DNA Damage Apoptosis Apoptosis SignalingCascade->Apoptosis Induction DNA->Apoptosis Induction TargetedNP Targeted Nanoparticle TargetedNP->Receptor Binding

Caption: Putative signaling pathway for targeted drug delivery leading to apoptosis.

References

Troubleshooting & Optimization

How to improve the solubility of N-(PEG1-OH)-N-Boc-PEG2-propargyl conjugates?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with N-(PEG1-OH)-N-Boc-PEG2-propargyl conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of this compound conjugates?

A1: The solubility of this conjugate is a balance of its different chemical moieties. The polyethylene (B3416737) glycol (PEG) chains (PEG1 and PEG2) are hydrophilic and generally enhance water solubility[1][2][3][4]. Conversely, the tert-butyloxycarbonyl (Boc) protecting group is hydrophobic and significantly reduces aqueous solubility. The propargyl group also contributes to the molecule's hydrophobic character. Therefore, the overall solubility in aqueous solutions is often limited.

Q2: In which solvents is this compound expected to be soluble?

A2: Due to the presence of the hydrophobic Boc and propargyl groups, the conjugate is expected to have better solubility in polar aprotic organic solvents. These include:

It may also be soluble in alcohols like methanol (B129727) and ethanol, potentially requiring gentle heating. Its solubility in purely aqueous solutions is expected to be low.

Q3: How does the Boc protecting group affect the solubility of the conjugate?

A3: The Boc group is a bulky and nonpolar protecting group that significantly decreases the aqueous solubility of the conjugate. Removal of the Boc group to expose the free amine is a key strategy to dramatically improve water solubility, especially in acidic aqueous buffers where the amine can be protonated to form a more soluble salt.

Q4: Will removing the Boc group improve the solubility?

A4: Yes, deprotection of the Boc group under acidic conditions to yield the free amine will significantly enhance the aqueous solubility of the conjugate. The resulting free amine can be protonated in acidic solutions (pH < 7), forming a more soluble ammonium (B1175870) salt.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound conjugates.

Problem 1: The conjugate is not dissolving in my aqueous buffer.

Potential Cause Troubleshooting Steps
Inherent Low Aqueous Solubility The Boc and propargyl groups make the conjugate poorly soluble in water.
1. Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF. Then, add this stock solution dropwise to your aqueous buffer while vortexing. Be mindful of the final concentration of the organic solvent in your experiment.
2. Employ Surfactants: Add a small amount of a biocompatible surfactant (e.g., Tween® 20, Polysorbate 80) to the aqueous buffer to aid in solubilization.
3. Utilize Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic moieties of the conjugate, enhancing its aqueous solubility.
4. Deprotect the Boc Group: If your experimental design allows, remove the Boc group to significantly increase aqueous solubility.

Problem 2: The conjugate precipitates out of solution when I add it to my aqueous medium.

Potential Cause Troubleshooting Steps
Exceeding Solubility Limit The concentration of the conjugate in the final aqueous solution is too high.
1. Lower the Final Concentration: Reduce the amount of the conjugate being added to the aqueous medium.
2. Increase the Volume of Aqueous Medium: Use a larger volume of the aqueous buffer to keep the conjugate concentration below its solubility limit.
Aggregation The conjugate molecules are self-associating and aggregating in the aqueous environment.
1. Optimize Co-solvent Addition: Add the organic stock solution of the conjugate very slowly to the vigorously stirred aqueous buffer to promote better dispersion.
2. Adjust pH (Post-Deprotection): If the Boc group has been removed, ensure the pH of the aqueous buffer is acidic to protonate the amine and increase solubility.
3. Sonication: Briefly sonicate the solution to break up aggregates.

Solubility Enhancement Strategies: Data Overview

The following table provides a summary of common strategies to improve the solubility of PEGylated conjugates and their expected impact. Note: The quantitative values are representative examples for illustrative purposes, as specific data for this compound is not publicly available.

Method Description Typical Concentration Expected Solubility Increase (Fold-Change)
Co-solvents (e.g., DMSO, DMF) A water-miscible organic solvent is used to first dissolve the compound before dilution in an aqueous buffer.1-10% (v/v) final concentration10 - 100
Surfactants (e.g., Tween® 80) Micelle-forming agents that encapsulate hydrophobic molecules.0.01-0.5% (w/v)5 - 50
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes with hydrophobic parts of the molecule.1-5% (w/v)20 - 200
Boc Deprotection (Acidic pH) Removal of the hydrophobic Boc group to expose a hydrophilic amine.N/A> 1000

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent

  • Prepare a Stock Solution: Dissolve the this compound conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mg/mL).

  • Dispersion: While vigorously vortexing your aqueous buffer, add the stock solution dropwise to achieve the desired final concentration.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or a different co-solvent.

G cluster_0 Co-solvent Solubilization Workflow A Weigh this compound B Dissolve in minimal DMSO to create stock solution A->B C Add stock solution dropwise to vortexing aqueous buffer B->C D Visually inspect for precipitation C->D E Proceed with experiment D->E No Precipitation F Troubleshoot: Lower concentration or try different co-solvent D->F Precipitation Occurs

Co-solvent Solubilization Workflow

Protocol 2: Boc Deprotection to Enhance Aqueous Solubility

  • Dissolution: Dissolve the this compound conjugate in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure.

  • Final Product: The resulting TFA salt of the deprotected amine can often be dissolved directly in an appropriate aqueous buffer.

G cluster_1 Boc Deprotection Signaling Pathway Start Boc-Protected Conjugate (Poorly Soluble) Intermediate Protonated Intermediate Start->Intermediate Acidolysis Reagent TFA in DCM Product Deprotected Amine (TFA Salt) (Highly Water-Soluble) Intermediate->Product Byproducts Isobutylene + CO2 Intermediate->Byproducts

Boc Deprotection Chemical Transformation

References

Preventing side reactions with N-(PEG1-OH)-N-Boc-PEG2-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bifunctional linker N-(PEG1-OH)-N-Boc-PEG2-propargyl.

Diagram of this compound

Caption: Chemical structure of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker used in bioconjugation and drug delivery. Its three key functional groups—a propargyl group for click chemistry, a Boc-protected amine for subsequent reaction after deprotection, and a hydroxyl group for further derivatization—allow for the sequential and controlled linkage of different molecules. It is commonly used in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutic agents. The PEG component enhances the solubility and biocompatibility of the final conjugate.

Q2: What are the main side reactions to be aware of when using this linker?

A2: The primary side reactions are associated with the three functional groups:

  • Propargyl Group: During copper-catalyzed azide-alkyne cycloaddition (CuAAC), the main side reaction is the oxidative homocoupling (dimerization) of the alkyne, particularly at elevated temperatures.

  • Boc-Protected Amine: Acid-catalyzed deprotection of the Boc group generates a reactive tert-butyl cation. This cation can cause t-butylation of nucleophilic sites on your molecule of interest or other reagents in the reaction mixture.

  • Hydroxyl Group: Under strongly basic conditions, the hydroxyl group can be deprotonated, becoming a nucleophile that could potentially react with electrophilic sites. During Boc deprotection with trifluoroacetic acid (TFA), there is a possibility of forming a trifluoroacetyl ester with the hydroxyl group.

Q3: What is the recommended order of reactions when using this bifunctional linker?

A3: Typically, the recommended order is:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group is generally reacted first under neutral or slightly basic conditions.

  • Boc Deprotection: The Boc group is then removed under acidic conditions to reveal the free amine.

  • Further Conjugation/Derivatization: The newly exposed amine and the hydroxyl group can then be used for subsequent reactions.

This sequence is generally preferred because the acidic conditions required for Boc deprotection can be harsh and may not be compatible with all molecules you wish to conjugate via the click reaction.

Troubleshooting Guides

Issue 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Symptoms:

  • Incomplete consumption of starting materials (alkyne or azide) as observed by TLC, LC-MS, or NMR.

  • Low isolation yield of the desired triazole product.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Oxidation of Cu(I) to inactive Cu(II) - Degas all solvents and solutions thoroughly before use. - Work under an inert atmosphere (e.g., nitrogen or argon). - Use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270). A significant excess (3-10 equivalents relative to Cu(II)) is crucial.[1]
Poor quality or degradation of reagents - Verify the purity and integrity of the this compound linker, your azide-containing molecule, and the copper source.
Steric hindrance - If the reaction is slow at room temperature, consider gently heating the reaction to 40-60°C.[1] - Prolong the reaction time and monitor progress carefully.
Inappropriate solvent - Ensure all reactants are fully dissolved. Common solvents include DMSO, DMF, and mixtures of t-butanol and water (1:1).
Issue 2: Side Product Formation During Boc Deprotection

Symptoms:

  • Presence of unexpected peaks in LC-MS or NMR, often with a mass increase of 56 Da, corresponding to the addition of a tert-butyl group.

  • Reduced yield of the desired deprotected amine.

Possible Causes and Solutions:

Possible Cause Recommended Solution
t-Butylation of nucleophilic sites - Add a "scavenger" to the deprotection reaction to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), thioanisole, or anisole.[2] A scavenger cocktail (e.g., TFA/TIPS/H₂O) is often effective.[2]
Degradation of other acid-sensitive groups - If your molecule contains other acid-labile groups (e.g., t-butyl esters), consider using milder deprotection conditions. 4M HCl in 1,4-dioxane (B91453) is often a good alternative to TFA.[3]
Formation of trifluoroacetyl (TFA) esters with the hydroxyl group - This is more likely with prolonged exposure to TFA. Minimize reaction time and consider using HCl/dioxane for deprotection.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Prepare stock solutions of:

      • This compound in a suitable solvent (e.g., DMSO).

      • Your azide-containing molecule in a compatible solvent.

      • Copper(II) sulfate (B86663) (CuSO₄) in water.

      • Sodium ascorbate in water (prepare fresh).

      • A copper-chelating ligand (e.g., THPTA or TBTA) in water or a co-solvent.

  • Reaction Setup:

    • In a reaction vessel, dissolve this compound and the azide-containing molecule (typically a 1:1.1 to 1:1.5 molar ratio of azide (B81097) to alkyne is used).[1]

    • Add the ligand solution, followed by the CuSO₄ solution. A 1:5 molar ratio of copper to ligand is often used.[3]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[3]

  • Reaction Conditions:

    • Seal the vessel and stir the mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • If the reaction is slow, it can be gently heated to 40-50°C.

  • Work-up and Purification:

    • Upon completion, purify the crude mixture. For small molecules, an aqueous work-up followed by column chromatography may be sufficient. For larger bioconjugates, purification by size-exclusion chromatography (SEC), dialysis, or preparative HPLC is recommended to remove the copper catalyst and other small molecules.[1]

Protocol 2: General Procedure for Boc Deprotection

Method A: Using Trifluoroacetic Acid (TFA)

  • Preparation of Deprotection Cocktail:

    • Prepare a solution of 25-50% TFA in dichloromethane (B109758) (DCM).

    • Add an appropriate scavenger (e.g., 2.5% triethylsilane and 2.5% water).[3]

  • Reaction:

    • Dissolve the Boc-protected compound in the deprotection cocktail at room temperature.

    • Stir for 30 minutes to 2 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up:

    • Remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA. The product is typically obtained as a TFA salt.

Method B: Using HCl in Dioxane (Milder Conditions)

  • Dissolution:

    • Dissolve the Boc-protected compound in a minimal amount of a suitable solvent (e.g., methanol, DCM).

  • Acid Addition:

    • At 0°C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[3]

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding cold diethyl ether and collected by filtration.[2]

Visualizations

Workflow for Troubleshooting Low Yield in CuAAC Reactions

G start Low Yield in CuAAC Reaction check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_reagents Are the reagents of high quality? check_catalyst->check_reagents Yes solution_catalyst Degas solvents, use fresh sodium ascorbate, work under inert atmosphere. check_catalyst->solution_catalyst No check_conditions Are the reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Verify purity of linker, azide, and copper source. check_reagents->solution_reagents No solution_conditions Optimize temperature, time, and solvent. check_conditions->solution_conditions

Caption: Troubleshooting workflow for low yield CuAAC reactions.

Decision Pathway for Boc Deprotection

G start Boc Deprotection check_sensitivity Does the molecule have other acid-sensitive groups or nucleophilic sites? start->check_sensitivity mild_conditions Use milder conditions: 4M HCl in dioxane check_sensitivity->mild_conditions Yes standard_conditions Use standard conditions: TFA in DCM check_sensitivity->standard_conditions No add_scavenger Add scavenger (e.g., TIPS, thioanisole) standard_conditions->add_scavenger

Caption: Decision pathway for selecting Boc deprotection conditions.

References

Technical Support Center: Purification of N-(PEG1-OH)-N-Boc-PEG2-propargyl-protein Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying N-(PEG1-OH)-N-Boc-PEG2-propargyl-protein conjugates using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC purification of your specific protein conjugate.

ProblemPotential Cause(s)Suggested Solution(s)
Poor resolution between the conjugate and unreacted protein Insufficient Difference in Size or Charge: The PEG chains may not provide enough of a size or charge difference for effective separation.[][2]- Optimize HPLC Method: Switch to a different HPLC mode. If using Size Exclusion Chromatography (SEC), ensure the column has the appropriate pore size for the hydrodynamic radius of your conjugate. For Ion Exchange Chromatography (IEX), the PEG chains can shield charges on the protein surface; try adjusting the pH or salt gradient to enhance charge differences.[][3] - Consider a Different Technique: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) might offer better selectivity based on hydrophobicity changes after conjugation.[][4]
Broad, tailing, or split peaks for the conjugate PEG Dispersity: The inherent polydispersity of the PEG chains can lead to a heterogeneous mixture of conjugates, causing peak broadening.[5] Secondary Interactions: The conjugate may be interacting with the stationary phase through non-ideal mechanisms. Conformational Changes: The protein conjugate may be unfolding or changing conformation on the column.[6]- Optimize Mobile Phase: For RP-HPLC, adjust the organic solvent gradient and consider using ion-pairing agents like trifluoroacetic acid (TFA) to improve peak shape.[7][8] - Elevate Temperature: Increasing the column temperature (e.g., to 45°C or higher) can sometimes improve peak shape and resolution in RP-HPLC.[7][9] - Use a Different Stationary Phase: For RP-HPLC, a C4 column is often a good starting point for PEGylated proteins.[7] For larger conjugates, a C18 column might provide better separation.[8]
Co-elution of free PEG reagent Similar Hydrodynamic Radius: In SEC, the free PEG reagent might have a similar hydrodynamic radius to the protein conjugate, making separation difficult.[10][11] Hydrophobic Interactions: In HIC, PEG can exhibit complex retention behavior.[6]- Employ a Different Detection Method: Use a detector that is more sensitive to the protein than the PEG, such as UV at 280 nm. A refractive index (RI) detector can be used to monitor the elution of the PEG reagent.[10][11] - Switch to RP-HPLC: This technique separates based on hydrophobicity and can often effectively resolve the protein conjugate from the more hydrophilic free PEG.[]
Loss of Boc protecting group during purification Acidic Conditions: The Boc (tert-butyloxycarbonyl) group is labile in acidic conditions, which are often used in RP-HPLC mobile phases (e.g., TFA).[12]- Use a Less Acidic Mobile Phase: Consider using formic acid instead of TFA, or explore alternative chromatographic techniques that operate at a neutral or higher pH, such as SEC or HIC. - Minimize Exposure Time: If acidic conditions are necessary, minimize the run time and process samples quickly at low temperatures.
Low recovery of the conjugate Adsorption to the Column: The conjugate may be irreversibly binding to the stationary phase. Precipitation: The conjugate may be precipitating on the column due to the mobile phase conditions.- Modify Mobile Phase: For RP-HPLC, ensure the organic solvent concentration is sufficient to elute the conjugate. For HIC, a shallow gradient to low salt concentrations is needed. - Column Passivation: Before injecting the sample, consider passivating the column by injecting a blank or a sacrificial protein solution. - Check Solubility: Ensure the conjugate is soluble in the mobile phase throughout the gradient.

Frequently Asked Questions (FAQs)

Q1: Which HPLC mode is best for purifying my this compound-protein conjugate?

A1: The optimal HPLC mode depends on the specific properties of your protein and the degree of PEGylation. Here's a general guide:

  • Size Exclusion Chromatography (SEC): A good initial choice for separating the larger conjugate from smaller unreacted protein and reagents.[][13] It is particularly effective at removing low molecular weight by-products.[]

  • Ion Exchange Chromatography (IEX): Can be effective if the PEGylation significantly alters the surface charge of the protein. The shielding of charges by the PEG chains can be exploited to separate isoforms.[][3]

  • Reversed-Phase HPLC (RP-HPLC): Often provides excellent resolution for PEGylated proteins and can separate positional isomers.[7][8] A C4 or C18 column with an acetonitrile (B52724)/water gradient containing TFA is a common starting point.[7][8]

  • Hydrophobic Interaction Chromatography (HIC): An alternative that separates based on hydrophobicity under non-denaturing, aqueous conditions.[][4] It can be a useful complementary technique to IEX.[]

Q2: How can I monitor the success of the purification?

A2: A combination of techniques is recommended:

  • UV Detection: Monitor the elution profile at 280 nm for the protein and 214 nm for the peptide backbone.

  • SDS-PAGE: Analyze fractions to visualize the molecular weight shift corresponding to the PEGylated conjugate compared to the unreacted protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the identity and purity of the collected fractions. This is crucial for verifying the presence of the complete conjugate structure.

Q3: My conjugate peak is very broad in RP-HPLC. What can I do?

A3: Peak broadening in RP-HPLC of PEGylated proteins is a common issue.[5] Here are some troubleshooting steps:

  • Increase Column Temperature: Try running the separation at a higher temperature, for example, 45°C.[7]

  • Optimize the Gradient: A shallower gradient may improve resolution.

  • Change the Organic Modifier: While acetonitrile is common, isopropanol (B130326) or ethanol (B145695) can sometimes improve peak shape for hydrophobic proteins.

  • Check for PEG Dispersity: The heterogeneity of the PEG chains themselves can contribute to peak broadening.[5]

Q4: Can I use the same HPLC method for analytical and preparative scale purification?

A4: While the same principles apply, direct scaling is not always possible. For preparative scale, you will likely need to:

  • Increase Column Dimensions: Use a column with a larger diameter and potentially a larger particle size.

  • Optimize Loading: Determine the maximum amount of sample that can be loaded onto the column without sacrificing resolution.

  • Adjust Flow Rate: The flow rate will need to be increased for a larger column.

  • Consider Solvent Choice: For large-scale purifications, less expensive and less toxic solvents like ethanol may be used in place of acetonitrile, though this might reduce resolution.[14]

Q5: The propargyl group on my conjugate is reactive. Will this affect my purification?

A5: The propargyl group is designed for "click chemistry" reactions, typically with azide-containing molecules.[12][15] During HPLC purification under standard conditions (e.g., C18 column, water/acetonitrile mobile phase), the propargyl group should be stable. However, avoid mobile phases containing reagents that could react with alkynes, such as strong oxidizing agents or nucleophiles, if not part of a planned subsequent reaction.

Experimental Protocols

General Protocol for RP-HPLC Purification

This protocol provides a starting point for the purification of this compound-protein conjugates. Optimization will be required based on the specific protein.

  • Column: C4 or C18 reversed-phase column (e.g., Jupiter 300 C4).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 65% Mobile Phase B over 25 minutes is a good starting point.[8]

  • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID).

  • Column Temperature: 45°C.[7][8]

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: The reaction mixture can be quenched with an equal volume of a solution like 50 mM Tris with 1% TFA (pH ~2) before injection.[7]

  • Post-Run: After the gradient, flush the column with 90% Mobile Phase B for 5 minutes, followed by re-equilibration at the initial conditions for at least 10 minutes.[7][8]

General Protocol for SEC Purification
  • Column: A size-exclusion column with a pore size appropriate for the expected size of the conjugate (e.g., TSKgel G3000SWXL).[3]

  • Mobile Phase: A buffered saline solution, for example, 150 mM phosphate (B84403) buffer, pH 7.0.[16]

  • Flow Rate: 0.5 - 1.0 mL/min for a standard analytical column.

  • Column Temperature: Ambient.

  • Detection: UV at 280 nm.

  • Sample Preparation: Ensure the sample is filtered and dissolved in the mobile phase.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification HPLC Purification cluster_analysis Analysis protein Protein reaction_mix Reaction Mixture (Conjugate, Unreacted Protein, Free PEG) protein->reaction_mix peg_reagent N-(PEG1-OH)-N-Boc- PEG2-propargyl peg_reagent->reaction_mix hplc HPLC System (e.g., RP-HPLC or SEC) reaction_mix->hplc Injection fractions Fraction Collection hplc->fractions sds_page SDS-PAGE fractions->sds_page ms Mass Spectrometry fractions->ms pure_conjugate Purified Conjugate sds_page->pure_conjugate ms->pure_conjugate

Caption: Experimental workflow for conjugation, purification, and analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor HPLC Resolution cause1 Suboptimal HPLC Method start->cause1 cause2 Peak Broadening Issues start->cause2 cause3 Co-elution with Impurities start->cause3 sol1a Switch HPLC Mode (SEC, IEX, HIC, RP-HPLC) cause1->sol1a sol1b Optimize Gradient/Mobile Phase cause1->sol1b sol2a Increase Column Temperature cause2->sol2a sol2b Change Stationary Phase (e.g., C4/C18) cause2->sol2b sol3a Use Orthogonal Method cause3->sol3a sol3b Employ Different Detection cause3->sol3b

Caption: Troubleshooting logic for poor HPLC resolution.

References

Technical Support Center: Boc Deprotection of N-(PEG1-OH)-N-Boc-PEG2-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the Boc deprotection of N-(PEG1-OH)-N-Boc-PEG2-propargyl.

Troubleshooting Guide

This section addresses specific issues you might encounter during the deprotection of this compound.

Issue 1: Incomplete or Slow Deprotection

Question: My Boc deprotection is incomplete, even after extended reaction times. What are the possible causes and solutions?

Answer:

Incomplete deprotection is a common challenge and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid concentration is too low or its strength is insufficient, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a standard reagent for this purpose.

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times.

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chains can create steric hindrance, impeding the access of the acid to the Boc-protected amine and slowing the reaction rate.

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEGylated compound and the acid are well-solvated. Dichloromethane (B109758) (DCM) is a commonly used solvent for TFA-mediated deprotection.

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM, for example, from 20% to 50%.

  • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS) and extend the reaction time as needed.

  • Consider a Stronger Acid System: If increasing the TFA concentration is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be used.

  • Ensure Good Solubility: Confirm that your PEGylated compound is fully dissolved in the chosen solvent.

Issue 2: Observation of Side Products

Question: I am observing unexpected side products in my reaction mixture. What are they, and how can I prevent their formation?

Answer:

The most common side reaction during Boc deprotection is alkylation by the tert-butyl cation that is generated.

  • t-Butylation: The reactive tert-butyl cation can alkylate nucleophilic sites on your molecule. In the case of this compound, the hydroxyl group and potentially the propargyl group could be susceptible to this side reaction.

Preventative Measures:

  • Use of Scavengers: To prevent t-butylation, it is highly recommended to add a "scavenger" to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS) and water, often used in a cocktail with TFA (e.g., 95:2.5:2.5 TFA:TIS:Water). Thioanisole is another effective scavenger.

Issue 3: Stability of the Propargyl and Hydroxyl Groups

Question: Are the propargyl and hydroxyl groups stable under the acidic deprotection conditions?

Answer:

While generally stable, the propargyl and hydroxyl groups can potentially undergo side reactions under strong acidic conditions.

  • Propargyl Group: Terminal alkynes are generally stable to TFA. However, prolonged exposure to strong acids could potentially lead to side reactions. It is advisable to use the mildest effective conditions for deprotection.

  • Hydroxyl Group: The primary hydroxyl group in your molecule is also generally stable. However, as mentioned, it can be a site for t-butylation. The use of scavengers is crucial to minimize this.

To mitigate these risks, it is recommended to start with milder conditions (e.g., lower TFA concentration, shorter reaction time) and monitor the reaction closely for the appearance of any byproducts.

Issue 4: Difficulties in Product Isolation and Purification

Question: I am having trouble isolating and purifying the deprotected product. What are the recommended procedures?

Answer:

The deprotected product, N-(PEG1-OH)-N-H-PEG2-propargyl, is a polar molecule, which can present challenges in purification.

  • Removal of Excess TFA: After the reaction, excess TFA needs to be removed. This is typically done by evaporation under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • Work-up:

    • Aqueous Workup: If the deprotected product is not highly water-soluble, an aqueous workup can be performed. The reaction mixture is diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the TFA salt.

    • Precipitation: The deprotected PEG linker, often as its TFA salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.

  • Purification: Due to the polar nature of the product, reverse-phase chromatography (RP-HPLC) is often the most effective purification method.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of the deprotection reaction?

A1: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method. The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.

Q2: What are the standard reaction conditions for Boc deprotection with TFA?

A2: A common starting point is to dissolve the Boc-protected compound in DCM (0.1-0.2 M) and add TFA to a final concentration of 20-50% (v/v) at 0°C, followed by stirring at room temperature for 1-2 hours.

Q3: What is the role of scavengers like TIS?

A3: Scavengers are added to "trap" the reactive tert-butyl cation generated during the deprotection, preventing it from reacting with nucleophilic sites on your molecule and forming unwanted side products.

Q4: How do I remove the TFA salt from my final product?

A4: The TFA salt can be removed by washing with a mild aqueous base like sodium bicarbonate during the work-up, or by using a suitable ion-exchange resin. For highly polar compounds, preparative HPLC can also effectively separate the product from the salt.

Quantitative Data Summary

The following tables summarize common reaction conditions for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperature (°C)Typical Reaction Time (hours)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0 to Room Temp1 - 2
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temp1 - 4

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (% v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5Traps tert-butyl cations
Water2.5 - 5Traps tert-butyl cations
Thioanisole5Traps tert-butyl cations

Experimental Protocols

Protocol 1: Standard TFA-Mediated Boc Deprotection

  • Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • If required, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt can be used directly or further purified.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: Monitoring Reaction Progress by LC-MS

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it in a mobile phase containing a neutralizing agent (e.g., a small amount of ammonium (B1175870) hydroxide).

  • Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).

  • Analyze the chromatogram to determine the relative peak areas of the starting material and the deprotected product.

Visualizations

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification start This compound in DCM add_reagents Add TFA and Scavengers (TIS) at 0°C start->add_reagents react Stir at Room Temperature (1-2h) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate & Co-evaporate with Toluene monitor->concentrate neutralize Neutralize with NaHCO3 (aq) concentrate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry, Filter, Concentrate extract->dry purify Purify by RP-HPLC dry->purify end_product N-(PEG1-OH)-N-H-PEG2-propargyl purify->end_product Troubleshooting_Tree start Problem with Boc Deprotection incomplete Incomplete Deprotection? start->incomplete Check Reaction side_products Side Products Observed? start->side_products Analyze Mixture purification_issue Purification Issues? start->purification_issue Post-Reaction incomplete->side_products No increase_tfa Increase TFA Concentration incomplete->increase_tfa Yes side_products->purification_issue No add_scavenger Add Scavengers (TIS, Water) side_products->add_scavenger Yes coevaporate Co-evaporate with Toluene to Remove TFA purification_issue->coevaporate Yes increase_time Increase Reaction Time increase_tfa->increase_time stronger_acid Use Stronger Acid (e.g., 4M HCl/Dioxane) increase_time->stronger_acid milder_conditions Use Milder Conditions add_scavenger->milder_conditions precipitation Attempt Precipitation with Diethyl Ether coevaporate->precipitation rphplc Use Reverse-Phase HPLC precipitation->rphplc

N-(PEG1-OH)-N-Boc-PEG2-propargyl stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-(PEG1-OH)-N-Boc-PEG2-propargyl in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals utilizing this bifunctional linker in their experiments.

Troubleshooting Guides

Issue 1: Low Yield or No Product in Click Chemistry Reaction

If you are experiencing low or no yield in your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, consider the following potential causes and solutions.

Potential CauseSuggested Solution
Degradation of Propargyl Group While generally stable, the terminal alkyne can be sensitive to certain conditions. Ensure your buffer is free of strong oxidizing agents or nucleophiles that could react with the alkyne. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Impure or Degraded Reagents Verify the purity of your azide-containing molecule and the this compound linker using an appropriate analytical method like HPLC or NMR. Use fresh, high-quality reagents for the click reaction.
Suboptimal Reaction Conditions Optimize the reaction pH. While CuAAC is robust, the optimal pH is typically around 7-8. Ensure your copper source (e.g., CuSO₄) and reducing agent (e.g., sodium ascorbate) are fresh and used at the correct concentrations.
Incomplete Dissolution Ensure all reactants are fully dissolved in the reaction buffer. The PEG component enhances water solubility, but the entire conjugate must be soluble for the reaction to proceed efficiently.
Issue 2: Unexpected Side Products or Loss of Boc-Protecting Group

The appearance of unexpected side products or premature deprotection of the Boc group can compromise your downstream applications.

Potential CauseSuggested Solution
Acidic Buffer Conditions The Boc (tert-butyloxycarbonyl) protecting group is highly susceptible to cleavage under acidic conditions.[1][2][3] Ensure your buffer pH is maintained above 6. Buffers with a pH below 4 will lead to rapid deprotection.
Prolonged Storage in Buffer Long-term storage in aqueous buffers, even at neutral pH, can lead to slow hydrolysis of the Boc group. Prepare solutions fresh whenever possible or store frozen at -20°C or -80°C for short periods.
PEG Chain Degradation Polyethylene (B3416737) glycol (PEG) chains can undergo oxidative degradation, especially in the presence of metal ions and oxygen.[4][5] This can lead to the formation of aldehydes and other impurities.[2] Use degassed buffers and consider adding a chelating agent like EDTA if metal contamination is suspected.
Reaction with Buffer Components Certain buffer components may react with the functional groups of the linker. For example, primary amine-containing buffers (e.g., Tris) could potentially react under certain conditions. Use non-reactive buffers such as phosphate (B84403) or HEPES.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in an aqueous buffer?

A1: For short-term storage (hours to a few days), it is recommended to store the solution at 4°C. For long-term storage, it is best to aliquot and store the solution at -20°C or -80°C to minimize degradation of the PEG chain and hydrolysis of the Boc group. Avoid repeated freeze-thaw cycles.

Q2: At what pH range is the Boc group on this linker stable?

A2: The Boc group is generally stable in aqueous solutions with a pH range of 7 to 9. It is labile to acidic conditions and will be cleaved at pH values below 6. Strong bases can also lead to cleavage, so it is best to work in the neutral to slightly alkaline pH range.

Q3: Can I expect any degradation of the propargyl group under typical bioconjugation conditions?

A3: The terminal alkyne of the propargyl group is generally considered stable under physiological conditions and is well-suited for bioorthogonal click chemistry.[6][7] However, it can react with strong nucleophiles, particularly thiols, which may be present in your biological sample (e.g., cysteine residues in proteins).[6][7] It is important to consider the composition of your reaction mixture.

Q4: How can I monitor the stability of this compound in my buffer?

A4: The most common method for monitoring the stability is High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column can be used to separate the intact linker from its degradation products. Monitoring the disappearance of the parent peak and the appearance of new peaks over time will indicate instability. Mass spectrometry (LC-MS) can be used to identify the degradation products.

Q5: What are the expected degradation products in an aqueous buffer?

A5: The primary degradation products would likely be:

  • N-(PEG1-OH)-N-H-PEG2-propargyl: The result of Boc group hydrolysis under acidic conditions.

  • Oxidized PEG fragments: Smaller PEG chains, aldehydes, or carboxylic acids resulting from oxidative degradation of the PEG backbone.[2]

Quantitative Stability Data (Illustrative)

The following table provides illustrative data on the stability of this compound in different aqueous buffers. This data is based on general knowledge of the stability of the individual functional groups and should be used as a guideline. Actual stability will depend on the specific experimental conditions.

Buffer (50 mM)pHTemperature (°C)Incubation Time (days)Remaining Intact Linker (%)Primary Degradation Product
Sodium Acetate4.0251< 10%Boc-deprotected linker
Sodium Phosphate7.447> 95%Minimal degradation
Sodium Phosphate7.4257~85%Oxidized PEG species
Sodium Borate9.0257~90%Minimal degradation

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a chosen aqueous buffer.

1. Materials:

  • This compound
  • Aqueous buffer of choice (e.g., 50 mM Sodium Phosphate, pH 7.4)
  • HPLC system with a UV detector
  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
  • Mobile Phase B: 0.1% TFA in Acetonitrile
  • Quenching solution (e.g., buffer at a neutral pH if the test buffer is acidic or basic)

2. Procedure:

  • Prepare a stock solution of the linker in the chosen buffer at a known concentration (e.g., 1 mg/mL).
  • Aliquot the solution into several vials for different time points.
  • Incubate the vials at the desired temperature (e.g., 4°C, 25°C, 40°C).
  • At each time point (e.g., 0, 1, 3, 7 days), take one vial and, if necessary, quench the degradation by neutralizing the pH.
  • Analyze the sample by HPLC.
  • Injection Volume: 10 µL
  • Flow Rate: 1 mL/min
  • Detection Wavelength: 210 nm
  • Gradient (example):
  • 0-5 min: 10% B
  • 5-25 min: 10-90% B
  • 25-30 min: 90% B
  • 30-35 min: 90-10% B
  • 35-40 min: 10% B
  • Integrate the peak area of the intact linker and any degradation products.
  • Calculate the percentage of the remaining intact linker at each time point relative to the initial time point (t=0).

Visualizations

Stability_Troubleshooting_Workflow start Low Yield or Unexpected Side Products Observed check_ph Check Buffer pH start->check_ph acidic_ph pH < 6? check_ph->acidic_ph neutralize Adjust pH to 7-8 acidic_ph->neutralize Yes check_reagents Assess Reagent Quality (HPLC, NMR) acidic_ph->check_reagents No neutralize->check_reagents degraded_reagents Reagents Degraded? check_reagents->degraded_reagents use_fresh Use Fresh, High-Purity Reagents degraded_reagents->use_fresh Yes check_storage Review Storage Conditions of Linker Solution degraded_reagents->check_storage No optimize_reaction Optimize Reaction Conditions use_fresh->optimize_reaction improper_storage Improper Storage? check_storage->improper_storage store_properly Store at -20°C or -80°C and Avoid Freeze-Thaw improper_storage->store_properly Yes improper_storage->optimize_reaction No store_properly->optimize_reaction Degradation_Pathways parent This compound acid_hydrolysis Acidic Conditions (pH < 6) parent->acid_hydrolysis oxidation Oxidative Stress (e.g., metal ions, O2) parent->oxidation deprotected N-(PEG1-OH)-N-H-PEG2-propargyl + Isobutylene + CO2 acid_hydrolysis->deprotected oxidized_peg PEG Chain Fragments (aldehydes, carboxylates) oxidation->oxidized_peg

References

Technical Support Center: Copper-Catalyzed N-(PEG1-OH)-N-Boc-PEG2-propargyl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving N-(PEG1-OH)-N-Boc-PEG2-propargyl.

Frequently Asked Questions (FAQs)

Q1: What is the this compound reaction?

A1: This refers to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] The propargyl group on the PEG reagent reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[2][3] This specific PEG linker is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] The Boc protecting group can be removed under acidic conditions for further functionalization.[2]

Q2: Which copper source is best for this reaction?

A2: The active catalyst is the copper(I) ion (Cu⁺).[6] You can use Cu(I) salts directly, such as copper(I) bromide (CuBr) or copper(I) iodide (CuI).[7] More commonly, a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄·5H₂O) is used in combination with a reducing agent, such as sodium ascorbate (B8700270), to generate the Cu(I) species in situ.[8][9] This method is often preferred as it prevents the need to handle potentially unstable Cu(I) salts and helps regenerate the active catalyst throughout the reaction.[9]

Q3: Why is a ligand necessary for the CuAAC reaction?

A3: Ligands are crucial for several reasons. They stabilize the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state and disproportionation.[6][10] This stabilization enhances the reaction rate and overall efficiency.[10] In biological applications, ligands also chelate the copper ion, reducing its cytotoxicity, which is critical when working with sensitive biomolecules or in live cells.[11][12] Common ligands include Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[11][13]

Q4: What are the typical solvents used for this reaction?

A4: The CuAAC reaction is versatile and can be performed in a wide range of solvents, including aqueous buffers, organic solvents, or mixtures.[11] Common organic solvents include DMF, THF, and t-BuOH/H₂O mixtures.[8][14] The choice of solvent often depends on the solubility of the PEG reagent and the azide-containing substrate. For bioconjugation, aqueous systems are preferred.[3] Some studies have even explored using molten PEG or supercritical CO₂ as green solvent alternatives.[15][16]

Troubleshooting Guide

Q1: My reaction yield is very low or the reaction is not proceeding. What are the common causes?

A1: Low reaction efficiency can stem from several factors:

  • Catalyst Inactivation: The active Cu(I) catalyst may have been oxidized to inactive Cu(II). Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present, especially if the reaction is exposed to air.[9] Some protocols suggest working under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Ligand: The absence of a suitable ligand can lead to catalyst degradation and reduced reaction rates.[17]

  • Inhibitors in the Reaction Mixture: If working with biological samples, molecules with thiol groups (like glutathione) can deactivate the copper catalyst.[18][19]

  • Poor Reagent Quality: Verify the purity and integrity of your this compound and azide-containing molecule.

  • Incorrect Stoichiometry: An inappropriate molar ratio of catalyst to alkyne can affect the yield. Optimization studies have shown that a catalyst/alkyne molar ratio of 0.5 can be effective.[15][17]

Q2: A red or purple precipitate has formed in my reaction vessel. What is it and how can I avoid it?

A2: The formation of a colored precipitate often indicates the reaction of the terminal alkyne (propargyl group) with the copper(I) catalyst, forming an insoluble copper acetylide complex.[14] This is a known side reaction that deactivates both the catalyst and the alkyne. To mitigate this:

  • Use a Stabilizing Ligand: A copper-chelating ligand like TBTA or THPTA can stabilize the copper ion and prevent this side reaction.[6][11]

  • Optimize Solvent System: Some solvent systems, like acetonitrile/water, may help stabilize the copper catalyst and keep it in solution.[14]

  • Control Reagent Addition: Adding the copper catalyst last or slowly to the reaction mixture can sometimes prevent the immediate precipitation of the acetylide complex.

Q3: How can I monitor the progress of my reaction?

A3: Several analytical techniques can be used to monitor the reaction:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for tracking the consumption of starting materials and the formation of the desired PEG-conjugated product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of characteristic peaks for the triazole ring and the disappearance of the alkyne proton signal.[15][20]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When conjugating the PEG linker to a protein, SDS-PAGE can be used to visualize the shift in molecular weight, indicating a successful conjugation.[1]

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol provides a general starting point. Molar ratios and concentrations should be optimized for specific substrates.

  • Reagent Preparation:

    • Dissolve the this compound and the azide-functionalized molecule in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMF).

    • Prepare separate stock solutions of the copper(II) sulfate, the reducing agent (sodium ascorbate), and the copper ligand (e.g., THPTA for aqueous reactions, TBTA for organic solvents).

  • Reaction Assembly:

    • In a reaction vessel, combine the solution of the PEG-alkyne and the azide (B81097) substrate.

    • Add the ligand solution to the mixture and mix gently.

    • Add the sodium ascorbate solution.

    • Initiate the reaction by adding the copper(II) sulfate solution. The order of addition can be critical and may require optimization.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours.[1] For less reactive substrates or lower concentrations, longer reaction times (up to 48 hours) or gentle heating (e.g., 35-40 °C) may be necessary.[8][17]

  • Monitoring and Quenching:

    • Monitor the reaction's progress using an appropriate analytical technique like LC-MS.[1]

    • Once complete, quench the reaction by adding a chelating agent such as EDTA to sequester the copper catalyst.[1]

  • Purification:

    • Purify the final conjugate using a suitable method to remove excess reagents, catalyst, and byproducts. Techniques may include dialysis, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The efficiency of the CuAAC reaction is highly dependent on the experimental conditions. The tables below summarize data from studies on PEG conjugation.

Table 1: Effect of Reaction Time on Yield for a PEG-Coumarin Conjugate

Reaction Time (hours)Yield (%)
2482.32
4887.14

Conditions: 130 bar, 35 °C, 0.5 catalyst/alkyne molar ratio in scCO₂. Data sourced from[15][17].

Table 2: Reaction Conditions and Yields for Various CuAAC Reactions

Catalyst SystemLigandSolventTime (h)Temp (°C)Yield (%)Reference
CuBrPMDETADMF484084[8]
CuBrPMDETADMF24RT40[8]
CuBrPMDETADMF24RT75[8]
CuSO₄·5H₂O / Na-AscorbateNonePolar Mix-RT-[8]

Note: "RT" denotes room temperature. Yields are highly substrate-dependent.

Visual Diagrams

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_reagents Prepare Stock Solutions: - PEG-Alkyne & Azide Substrate - Copper Source (e.g., CuSO4) - Reducing Agent (e.g., Na-Ascorbate) - Ligand (e.g., THPTA) mix Combine Reactants: 1. PEG-Alkyne + Azide 2. Add Ligand 3. Add Reducing Agent 4. Add Copper Source prep_reagents->mix incubate Incubate (RT, 1-4h or optimized) mix->incubate monitor Monitor Progress (LC-MS, NMR, etc.) incubate->monitor quench Quench Reaction (Add EDTA) monitor->quench purify Purify Conjugate (HPLC, SEC, etc.) quench->purify product Final Product purify->product

Caption: General experimental workflow for the copper-catalyzed click reaction.

troubleshooting_flowchart start Problem: Low or No Reaction Yield q1 Is a colored precipitate (red/purple) visible? start->q1 a1_yes Likely Cu-Acetylide formation. - Ensure proper ligand use. - Optimize solvent system. - Adjust order of addition. q1->a1_yes Yes a1_no No precipitate observed. q1->a1_no No q2 Was the reaction exposed to air? a1_no->q2 a2_yes Potential Cu(I) oxidation. - Increase reducing agent conc. - Use fresh reagents. - Consider inert atmosphere. q2->a2_yes Yes a2_no Reaction was under inert atmosphere. q2->a2_no No q3 Are biological molecules (e.g., proteins) present? a2_no->q3 a3_yes Potential catalyst deactivation by thiols (e.g., GSH). - Increase catalyst/ligand loading. - Consider thiol-blocking agents. q3->a3_yes Yes end Review reagent purity, stoichiometry, and reaction time/ temperature. q3->end No

Caption: Troubleshooting flowchart for low-yield CuAAC reactions.

References

Technical Support Center: Optimizing Linker Length in PROTAC Design with N-(PEG1-OH)-N-Boc-PEG2-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for optimizing Proteolysis Targeting Chimera (PROTAC) performance, with a specific focus on utilizing the N-(PEG1-OH)-N-Boc-PEG2-propargyl linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in PROTAC design?

A1: this compound is a versatile, PEG-based bifunctional linker designed for PROTAC synthesis.[1][2] Its key features include:

  • A propargyl group for efficient "click chemistry" (copper(I)-catalyzed azide-alkyne cycloaddition - CuAAC) to connect to an azide-modified ligand (either the warhead or the E3 ligase ligand).[3][4]

  • A hydroxyl (OH) group that can be used for further chemical modifications or to influence the linker's physicochemical properties.

  • A Boc-protected amine , which, after deprotection, provides a site for amide bond formation with a carboxylic acid-functionalized ligand.

  • A polyethylene glycol (PEG) backbone, which generally enhances the hydrophilicity and solubility of the resulting PROTAC molecule.[5][6]

The length and flexibility of this linker are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent protein degradation.[7]

Q2: How does the length of the PEG linker, such as the one in this compound, impact PROTAC activity?

A2: The linker length is a critical parameter in PROTAC design that must be empirically optimized for each specific target protein and E3 ligase pair.[7]

  • Too short: A short linker may lead to steric hindrance, preventing the formation of a stable ternary complex.

  • Too long: An excessively long and flexible linker might not effectively bring the two proteins into the optimal orientation for ubiquitin transfer, potentially leading to an unstable ternary complex.[7] This can also contribute to a more pronounced "hook effect."[7]

Systematic variation of the PEG linker length is a common and effective strategy to identify the optimal linker for maximizing degradation efficacy, often measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[7]

Q3: My PROTAC synthesized with a PEG linker shows low or no degradation of the target protein. What are the possible causes and troubleshooting steps?

A3: Low or no degradation can stem from several factors. Below is a troubleshooting guide to address this common issue.

Troubleshooting Guide

Issue 1: Low or No Target Protein Degradation

Possible Cause Troubleshooting Steps
Poor Cell Permeability The hydrophilic nature of PEG linkers can sometimes impede passive diffusion across the cell membrane.[8][9] Solutions: 1. Assess Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assay to quantify cell permeability.[10] 2. Modify Linker: Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or create hybrid linkers to improve cell uptake.[8] 3. Folding Prediction: Computational modeling can help predict if the PEG linker can adopt a folded conformation to shield its polar surface area, which can improve permeability.[7]
Inefficient Ternary Complex Formation The linker length and flexibility may not be optimal for the specific protein-protein interactions required for a stable ternary complex.[7] Solutions: 1. Vary Linker Length: Synthesize a series of PROTACs with different PEG chain lengths to identify the optimal length for ternary complex formation. 2. Directly Evaluate Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET to directly measure the formation and stability of the ternary complex.[8]
E3 Ligase Not Expressed or Active The recruited E3 ligase may not be expressed or active in the chosen cell line. Solution: Confirm the expression and activity of the target E3 ligase in your cell line using Western blotting or qPCR.[8]

Issue 2: Pronounced "Hook Effect"

The "hook effect" is a phenomenon where the degradation efficiency decreases at high PROTAC concentrations due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unproductive for degradation.[7]

Possible Cause Troubleshooting Steps
High Affinity Binary Interactions The individual warhead and anchor may have very high affinities for their respective proteins, favoring binary complex formation at higher concentrations. Solution: Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.[8]
Suboptimal Linker Conformation The PEG linker might adopt conformations that favor binary over ternary complexes. Solution: Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity to alter the conformational landscape of the PROTAC.[8]

Quantitative Data Summary

The optimal linker length is highly target-dependent. The following tables provide representative data from the literature, illustrating the impact of linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on BRD4 Degradation

PROTAC SeriesLinker CompositionLinker Length (PEG units)DC50 (nM)Dmax (%)Cell LineE3 Ligase
A PEG0< 500~90H661CRBN
A PEG1> 5000< 20H661CRBN
A PEG2> 5000< 20H661CRBN
A PEG4< 500~95H661CRBN
B Alkyl/Ether12 atomsNo Degradation--VHL
B Alkyl/Ether21 atoms396-VHL
B Alkyl/Ether29 atoms29276-VHL

Data is illustrative and compiled from various sources in the literature.[11] DC50 and Dmax values are cell-line dependent.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry

This protocol outlines the final coupling of an alkyne-functionalized component (derived from this compound) with an azide-functionalized component.

Materials:

  • Alkyne-functionalized warhead or E3 ligase ligand (1.0 eq)

  • Azide-functionalized corresponding partner ligand (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Solvent (e.g., t-BuOH/H₂O or DMF)

Procedure:

  • Dissolve the alkyne-functionalized and azide-functionalized components in the chosen solvent system.[1]

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.[1]

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.[1]

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[1]

  • Stir the reaction at room temperature for 12-24 hours.[1]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)

This protocol describes the quantification of target protein levels following PROTAC treatment to determine DC50 and Dmax values.[3]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and a vehicle-only control) for a predetermined time (e.g., 24 hours).[12]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Collect the cell lysates and clarify by centrifugation.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.[3]

    • Block the membrane and incubate with the primary antibody overnight at 4°C.[3]

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection and Analysis:

    • Add chemiluminescent substrate and capture the signal using an imaging system.[3]

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).[3]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[3]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Start: PROTAC shows low/no degradation Check_Permeability Assess Cell Permeability (e.g., PAMPA) Start->Check_Permeability Permeability_OK Permeability is adequate Check_Permeability->Permeability_OK Yes Permeability_Poor Permeability is poor Check_Permeability->Permeability_Poor No Check_Ternary Assess Ternary Complex Formation (e.g., SPR, NanoBRET) Permeability_OK->Check_Ternary Modify_Linker Modify Linker for better permeability (e.g., add hydrophobic elements) Permeability_Poor->Modify_Linker Modify_Linker->Start Ternary_OK Ternary complex forms Check_Ternary->Ternary_OK Yes Ternary_Poor Poor ternary complex formation Check_Ternary->Ternary_Poor No Check_E3 Confirm E3 Ligase Expression (e.g., Western Blot) Ternary_OK->Check_E3 Vary_Linker_Length Synthesize PROTACs with varying linker lengths Ternary_Poor->Vary_Linker_Length Vary_Linker_Length->Start E3_OK E3 is expressed Check_E3->E3_OK Yes E3_Not_OK E3 not expressed Check_E3->E3_Not_OK No End_Success Optimized PROTAC E3_OK->End_Success Change_Cell_Line Choose a different cell line E3_Not_OK->Change_Cell_Line Change_Cell_Line->Start End_Reevaluate Re-evaluate PROTAC design

Caption: A troubleshooting workflow for a PROTAC exhibiting low activity.

References

Removal of excess N-(PEG1-OH)-N-Boc-PEG2-propargyl after conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess N-(PEG1-OH)-N-Boc-PEG2-propargyl following bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess this compound?

A1: The primary methods for removing small, unreacted PEG linkers leverage differences in size, charge, and hydrophobicity between the conjugated molecule and the excess linker. These techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.

  • Dialysis/Ultrafiltration: Uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules by size.

  • Ion Exchange Chromatography (IEX): Separates molecules based on differences in their net charge.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity.

  • Reverse Phase Chromatography (RPC): Separates molecules based on their hydrophobicity.

Q2: How do I choose the most suitable purification method?

A2: The optimal method depends on the properties of your conjugated molecule, the required purity, sample volume, and available equipment. The following decision workflow can guide your selection:

G start Start: Reaction Mixture size_diff Large Size Difference (e.g., Protein vs. Linker)? start->size_diff charge_diff Significant Charge Difference? size_diff->charge_diff No sec Size Exclusion Chromatography (SEC) size_diff->sec Yes dialysis Dialysis / Ultrafiltration size_diff->dialysis Yes hydro_diff Difference in Hydrophobicity? charge_diff->hydro_diff No iex Ion Exchange Chromatography (IEX) charge_diff->iex Yes hic Hydrophobic Interaction Chromatography (HIC) hydro_diff->hic Yes rpc Reverse Phase Chromatography (RPC) hydro_diff->rpc Yes

Caption: Decision workflow for selecting a purification method.

Q3: How can I quantify the amount of residual this compound?

A3: Several analytical techniques can be employed to quantify the removal of the excess linker. High-Performance Liquid Chromatography (HPLC), particularly with a suitable detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is a robust method. Mass spectrometry can also provide sensitive detection and confirmation of the linker's presence.

Troubleshooting Guides by Purification Method

Size Exclusion Chromatography (SEC)

SEC is often the first choice for removing a small linker (~331.4 Da) from a much larger bioconjugate due to the significant size difference.

Experimental Workflow for SEC Purification:

G start Start: Reaction Mixture prepare Prepare SEC Column (e.g., G-25, Bio-Gel P-6) start->prepare equilibrate Equilibrate with Appropriate Buffer prepare->equilibrate load Load Sample equilibrate->load elute Elute with Buffer load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., UV 280nm) collect->analyze pool Pool Fractions with Purified Conjugate analyze->pool

Caption: General workflow for SEC purification.

Troubleshooting SEC:

Problem Possible Cause Recommended Solution
Poor separation of linker and conjugate Inappropriate column choice for the size of the linker.For a small linker like this compound, use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25, Sephadex G-50, or Bio-Gel P-6).
Sample volume is too large for the column.The sample volume should ideally not exceed 30% of the total column bed volume for optimal resolution.
Secondary interactions between the conjugate/linker and the column matrix.Optimize the mobile phase by adjusting the ionic strength (e.g., 150 mM NaCl) or pH to minimize these interactions.
Low recovery of the conjugated biomolecule Non-specific binding to the column matrix.Ensure the column is thoroughly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength.
The biomolecule is precipitating on the column.Verify the solubility of your conjugate in the chosen buffer. It may be necessary to adjust the pH or add solubilizing agents like arginine or a low percentage of an organic modifier.

Quantitative Data for SEC:

Parameter Typical Value/Range Notes
Linker Removal Efficiency >99%Highly effective for large size differences.
Sample Volume < 30% of column volumeCritical for resolution.
Flow Rate 0.5 - 1.0 mL/min (analytical)Slower flow rates can improve resolution.
Dialysis / Ultrafiltration

These methods are effective for removing small molecules from larger ones by passive diffusion through a semi-permeable membrane.

Troubleshooting Dialysis/Ultrafiltration:

Problem Possible Cause Recommended Solution
Unreacted linker still present after purification Incorrect Molecular Weight Cutoff (MWCO) of the membrane.For this compound (MW ~331.4 Da), use a dialysis membrane with a low MWCO, such as 1 kDa or 3 kDa, to ensure the linker can pass through while retaining the larger biomolecule.
Insufficient dialysis time or buffer volume.Dialyze for a sufficient duration (e.g., overnight) with at least two to three buffer changes. The volume of the dialysis buffer should be at least 100 times the sample volume.
Low recovery of the conjugate Non-specific binding to the membrane.Pre-condition the membrane by rinsing it with the dialysis buffer before adding the sample.
Sample precipitation.Ensure the dialysis buffer is compatible with the stability of your conjugate.

Quantitative Data for Dialysis/Ultrafiltration:

Parameter Typical Value/Range Notes
Linker Removal Efficiency 95-99%Dependent on MWCO, dialysis time, and buffer changes.
MWCO 1-3 kDaFor efficient removal of the ~331.4 Da linker.
Dialysis Buffer Volume >100x sample volumeEnsures a sufficient concentration gradient.
Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. This method can be effective if the conjugation alters the charge of the target molecule or if the linker itself is charged at the working pH.

Troubleshooting IEX:

Problem Possible Cause Recommended Solution
Co-elution of linker and conjugate Similar charge properties at the working pH.Adjust the pH of the buffers to maximize the charge difference between the linker and the conjugate. The this compound linker is neutral, so separation relies on the charge of the conjugated molecule.
Inappropriate resin choice.Select a resin (anion or cation exchanger) that will bind your target conjugate while allowing the neutral linker to flow through, or vice-versa.
Low recovery of the conjugate Protein precipitation at high salt concentrations.Optimize the salt gradient for elution to use the minimum salt concentration necessary. Consider using a pH gradient for elution instead of a salt gradient.
Irreversible binding to the resin.Ensure the elution buffer conditions are sufficient to disrupt the ionic interactions.

Quantitative Data for IEX:

Parameter Typical Value/Range Notes
Linker Removal Efficiency Variable (can be >98%)Highly dependent on the charge difference between the linker and the conjugate.
pH Range Typically 4-9Choose a pH that maximizes charge differences and maintains protein stability.
Salt Concentration 0 - 1 M NaCl or KClOptimize the gradient to achieve the desired separation.
Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on differences in their surface hydrophobicity. The utility of HIC for removing the relatively hydrophilic this compound linker will depend on the hydrophobicity of the conjugated molecule.

Troubleshooting HIC:

Problem Possible Cause Recommended Solution
Poor separation Insufficient difference in hydrophobicity.HIC may not be the optimal method if both the conjugate and the linker are highly hydrophilic. However, the Boc and propargyl groups on the linker may provide some hydrophobicity.
Incorrect salt concentration in the binding buffer.The type and concentration of salt (e.g., ammonium (B1175870) sulfate) are critical for binding. A high salt concentration is needed to promote hydrophobic interactions.
Low recovery Protein precipitation at high salt concentrations.Screen different salts and concentrations to find conditions that promote binding without causing precipitation.
Reverse Phase Chromatography (RPC)

RPC is a powerful technique for separating molecules based on hydrophobicity and is often used for purifying peptides and small molecules. It can be effective for removing the excess linker, which has some non-polar character due to the Boc and propargyl groups.

Troubleshooting RPC:

Problem Possible Cause Recommended Solution
Co-elution of linker and conjugate Inadequate separation conditions.Optimize the gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. A shallow gradient can improve the resolution between the linker and the conjugate.
Inappropriate column chemistry.Select a column with suitable hydrophobicity (e.g., C4, C8, or C18) based on the properties of your conjugate.
Low recovery or denaturation of the conjugate Harsh solvent conditions.Use the lowest possible concentration of organic solvent and consider adding a low concentration of trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. Work at a lower temperature to minimize denaturation.

Detailed Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Removal of Excess Linker
  • Column Selection: Choose a desalting column with an appropriate fractionation range, such as a Sephadex G-25 or Bio-Gel P-6 column.

  • Buffer Preparation: Prepare a mobile phase that is compatible with the stability of your conjugated molecule (e.g., Phosphate Buffered Saline, pH 7.4).

  • Column Equilibration: Equilibrate the column with at least two column volumes of the mobile phase at a flow rate appropriate for the column dimensions.

  • Sample Preparation: If necessary, concentrate the reaction mixture. The final sample volume should be less than 30% of the column bed volume.

  • Sample Loading: Carefully load the sample onto the top of the column bed.

  • Elution: Begin the elution with the mobile phase and collect fractions.

  • Fraction Analysis: Monitor the elution profile by measuring the absorbance at 280 nm (for proteins). The conjugated protein will elute in the earlier fractions (void volume), while the smaller, unreacted linker will elute in later fractions.

  • Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary.

Protocol 2: Dialysis for Removal of Excess Linker
  • Membrane Selection: Select a dialysis membrane with a low molecular weight cutoff (MWCO), such as 1 kDa or 3 kDa.

  • Membrane Preparation: Hydrate the dialysis membrane in the dialysis buffer according to the manufacturer's instructions.

  • Sample Loading: Load the reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.

  • Dialysis: Place the sealed dialysis tubing/cassette in a beaker containing the dialysis buffer (at least 100 times the sample volume) and stir gently at 4°C.

  • Buffer Changes: Change the dialysis buffer at least three times over a period of 24 hours to maintain a high concentration gradient.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

Protocol 3: Reverse Phase Chromatography (RPC) for Linker Removal
  • Column Selection: Select a C4 or C8 reverse-phase column, which is generally suitable for proteins.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Sample Loading: Load the reaction mixture onto the column.

  • Elution: Elute the bound molecules using a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 5% to 60% B over 30 minutes) will likely provide the best resolution.

  • Fraction Collection and Analysis: Collect fractions and analyze them to identify those containing the purified conjugate, free of the excess linker which should elute earlier in the gradient.

  • Solvent Removal: Remove the organic solvent from the pooled fractions containing the purified conjugate, for example, by lyophilization or buffer exchange.

Validation & Comparative

A Head-to-Head Comparison: PEGylated Non-Cleavable Linkers Versus Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing its efficacy, safety, and pharmacokinetic profile. The choice between a cleavable and a non-cleavable linker strategy dictates the mechanism of payload release and, consequently, the overall performance of the ADC. This guide provides an objective comparison of two major classes of linkers: PEGylated non-cleavable linkers and cleavable linkers, supported by experimental data and detailed methodologies to inform rational ADC design.

At a Glance: Key Differences Between Linker Types

FeaturePEGylated Non-Cleavable LinkersCleavable Linkers
Payload Release Mechanism Relies on the complete proteolytic degradation of the antibody in the lysosome.[1][2]Triggered by specific conditions in the tumor microenvironment or within the cell (e.g., enzymes, pH, reducing agents).[2][3]
Released Payload Payload attached to the linker and an amino acid residue.[1]Often the unmodified, native drug.
Plasma Stability Generally higher, leading to a longer half-life in circulation and potentially reduced off-target toxicity.[4][5]Can be more variable, with a risk of premature payload release in circulation.[6]
Bystander Effect Typically limited or absent due to the charged and membrane-impermeable nature of the released payload-linker complex.[2][7]Can be significant if the released payload is membrane-permeable, allowing it to kill neighboring antigen-negative tumor cells.[3]
Efficacy in Heterogeneous Tumors Potentially lower as efficacy is restricted to antigen-positive cells.[7]Potentially higher due to the killing of adjacent antigen-negative cells.[7]
Therapeutic Window Generally wider due to increased stability and reduced off-target toxicity.[4]Can be narrower due to the potential for off-target toxicity from premature payload release.[2]

The Role of PEGylation in Non-Cleavable Linkers

Polyethylene glycol (PEG) is a hydrophilic polymer that can be incorporated into non-cleavable linkers to enhance the physicochemical properties of an ADC. PEGylation can improve aqueous solubility, reduce aggregation, and prolong the circulation half-life of the ADC.

A pertinent example of a modern building block for constructing such linkers is N-(PEG1-OH)-N-Boc-PEG2-propargyl . This molecule features:

  • PEG chains (PEG1 and PEG2): To impart hydrophilicity.

  • A Boc-protected amine: For further chemical modification.

  • A propargyl group: For stable conjugation to an azide-modified antibody or payload via "click chemistry."[8]

The resulting triazole linkage from click chemistry is highly stable, making it suitable for a non-cleavable linker strategy.[8]

Quantitative Performance Data: A Comparative Overview

Direct head-to-head comparisons of ADCs differing only in their linker type are not always available in the public domain. The following tables summarize representative data from various studies to provide a comparative perspective.

In Vitro Cytotoxicity (IC50)
ADC Target & PayloadLinker TypeCell LineIC50 (ng/mL)Reference
Anti-CD30-Tubulysin MDipeptide (Val-Ala) - CleavableL540cy1.9[9]
Anti-CD30-Tubulysin MGlucuronide - CleavableL540cy1.8[9]
Anti-HER2-Tubulysin B analogThiol-maleimido ether - Non-cleavableSK-BR-3 (HER2+++)0.12 nM[9]
Kadcyla (T-DM1)Thioether (SMCC) - Non-cleavableSK-BR-3 (HER2+++)0.10 nM[9]
Trastuzumab-ThailanstatinNon-cleavableN87 (MDR1-overexpressing)1.8[10]
T-DM1Non-cleavableN87 (MDR1-overexpressing)>1000[10]
In Vivo Plasma Stability
ADC Linker TypeAnimal Model% Intact ADC after TimeReference
Dipeptide (Val-Ala) - CleavableMouse87% after 10 days (DAR 2)[9]
Glucuronide - CleavableMouse95% after 10 days (DAR 2)[9]
Valine-Citrulline-PABC - CleavableMouseUnstable (sensitive to carboxylesterase 1c)[11]
OHPAS - CleavableMouseStable[11]
Thioether (SMCC) - Non-cleavableGeneralGenerally high stability[4]
In Vivo Efficacy (Tumor Growth Inhibition)
ADC ModelLinker TypeXenograft ModelEfficacy OutcomeReference
Anti-CD30-Tubulysin M (DAR 2)Glucuronide - CleavableL540cy5/6 cures (0.5 mg/kg)[9]
Anti-CD30-Tubulysin M (DAR 2)Dipeptide (Val-Ala) - CleavableL540cy0/6 cures (0.5 mg/kg)[9]
Anti-HER2-Tubulysin B analogThiol-maleimido ether - Non-cleavableBT-4746.8% T/C (5 mg/kg)[9]
Kadcyla (T-DM1)Thioether (SMCC) - Non-cleavableBT-47449.3% T/C (5 mg/kg)[9]
Trastuzumab-based ADCsVarious cleavable and non-cleavableNCI-N87Efficacy varies with linker-payload combination[12]

Signaling Pathways and Experimental Workflows

ADC Mechanism of Action

The following diagram illustrates the distinct pathways for payload release by cleavable and non-cleavable linkers.

ADC_Mechanism cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_bind_c 1. ADC binds to Antigen on Tumor Cell Internalization_c 2. Internalization into Endosome ADC_bind_c->Internalization_c Lysosome_c 3. Trafficking to Lysosome Internalization_c->Lysosome_c Cleavage 4. Linker Cleavage (Enzymes, pH) Lysosome_c->Cleavage Payload_release_c 5. Free Payload Release Cleavage->Payload_release_c Bystander 6. Bystander Effect (optional) Payload_release_c->Bystander Cell_death_c 7. Target Cell Death Payload_release_c->Cell_death_c Bystander->Cell_death_c Kills nearby antigen-negative cells ADC_bind_nc 1. ADC binds to Antigen on Tumor Cell Internalization_nc 2. Internalization into Endosome ADC_bind_nc->Internalization_nc Lysosome_nc 3. Trafficking to Lysosome Internalization_nc->Lysosome_nc Degradation 4. Antibody Degradation Lysosome_nc->Degradation Payload_release_nc 5. Payload-Linker-AA Complex Release Degradation->Payload_release_nc Cell_death_nc 6. Target Cell Death Payload_release_nc->Cell_death_nc

Caption: ADC intracellular trafficking and payload release mechanisms.

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT)

This diagram outlines the steps for assessing the in vitro potency of an ADC.

Cytotoxicity_Workflow start Start seed_cells 1. Seed Antigen-Positive and Antigen-Negative Cells in 96-well plates start->seed_cells incubate1 2. Incubate overnight to allow cell attachment seed_cells->incubate1 treat_cells 3. Treat cells with serial dilutions of ADC, unconjugated antibody, and free payload incubate1->treat_cells incubate2 4. Incubate for 72-120 hours treat_cells->incubate2 add_mtt 5. Add MTT reagent to each well incubate2->add_mtt incubate3 6. Incubate for 2-4 hours (formazan crystal formation) add_mtt->incubate3 solubilize 7. Add solubilization buffer (e.g., DMSO) incubate3->solubilize read_absorbance 8. Read absorbance at 570 nm solubilize->read_absorbance analyze_data 9. Calculate % viability and determine IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining ADC cytotoxicity using the MTT assay.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.[13]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC, unconjugated antibody, and free payload stock solutions

  • Sterile, 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[15]

    • Incubate overnight to allow for cell attachment.[15]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the medium from the wells and add 100 µL of the various drug concentrations. Include untreated cells as a control.[16]

    • Incubate for a period equivalent to 3-5 cell doubling times (typically 72-120 hours).[16]

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.[14]

    • Incubate for 2-4 hours at 37°C.[14]

    • Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[14]

    • Shake the plate on an orbital shaker for 15 minutes.[17]

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.[17]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vitro Plasma Stability Assay (ELISA-based)

Objective: To assess the stability of the ADC linker in plasma by quantifying the amount of intact ADC over time.[18]

Materials:

  • ADC

  • Human and mouse plasma

  • Antigen-coated 96-well plates

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated anti-payload secondary antibody

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Incubation:

    • Incubate the ADC at a specific concentration (e.g., 10 µg/mL) in plasma at 37°C.[12]

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).[19]

    • Store samples at -80°C until analysis.

  • ELISA:

    • Coat a 96-well plate with the target antigen overnight at 4°C.

    • Wash the plate and block non-specific binding sites with blocking buffer.

    • Add diluted plasma samples to the wells and incubate. Intact ADC will bind to the antigen.

    • Wash the plate to remove unbound components.

    • Add the enzyme-conjugated anti-payload secondary antibody and incubate. This will only bind to ADCs that have retained their payload.

    • Wash the plate and add the substrate.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength.

    • Generate a standard curve with known concentrations of intact ADC.

    • Calculate the concentration of intact ADC in the plasma samples at each time point.

    • Plot the percentage of intact ADC remaining over time to determine the stability profile.

In Vitro Plasma Stability Assay (LC-MS)

Objective: To determine the average drug-to-antibody ratio (DAR) of an ADC in plasma over time as a measure of linker stability.[20][21]

Materials:

  • ADC

  • Human and mouse plasma

  • LC-MS system (e.g., Q-TOF)

  • Sample preparation reagents (e.g., protein A beads for immunocapture, reducing agents like DTT, organic solvents for protein precipitation)[22]

Procedure:

  • Incubation:

    • Follow the same incubation procedure as for the ELISA-based assay.

  • Sample Preparation:

    • Immunocapture (optional but recommended): Use protein A magnetic beads to capture the ADC from the plasma sample, followed by washing to remove plasma proteins.[22]

    • Reduction: Reduce the ADC to separate the light and heavy chains using a reducing agent like DTT.

    • Protein Precipitation: Alternatively, precipitate plasma proteins using an organic solvent (e.g., acetonitrile) and centrifuge to collect the supernatant containing the released payload for quantification.[23]

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Separate the light and heavy chains (or the free payload) using liquid chromatography.

    • Analyze the eluate by mass spectrometry to determine the mass of the different species (unconjugated, and conjugated with one or more payloads).[22]

  • Data Analysis:

    • Deconvolute the mass spectra to determine the relative abundance of each species.

    • Calculate the average DAR at each time point by averaging the drug load across all antibody species.

    • A decrease in the average DAR over time indicates linker cleavage and payload loss.[22]

Conclusion

The selection of a linker is a critical decision in ADC development, with a profound impact on the therapeutic index. PEGylated non-cleavable linkers offer the advantage of enhanced plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity.[4] This makes them an attractive option for homogenous tumors with high antigen expression. However, the lack of a bystander effect may limit their efficacy in heterogeneous tumors.[7]

Conversely, cleavable linkers can release a potent, unmodified payload capable of killing neighboring antigen-negative cells, which is a significant advantage in treating heterogeneous tumors.[3] This, however, can come at the cost of lower plasma stability and a higher risk of off-target effects.[6]

Ultimately, the optimal linker strategy is context-dependent and must be carefully considered based on the target antigen, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. The use of versatile building blocks like this compound allows for the rational design and synthesis of novel, highly stable non-cleavable linkers to further refine and optimize ADC performance.

References

A Head-to-Head Comparison of Bioconjugation Chemistries: Finding the Optimal Alternative to Propargyl-Based PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent attachment of molecules to biomolecules—a process known as bioconjugation—is a cornerstone of innovation. The choice of linker and reactive chemistry is paramount to the success of creating antibody-drug conjugates (ADCs), targeted therapies, and diagnostic agents. This guide provides an in-depth comparison of alternatives to the commonly used N-(PEG1-OH)-N-Boc-PEG2-propargyl linker, focusing on performance, experimental data, and detailed protocols.

The this compound linker utilizes a terminal alkyne (propargyl group) for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and high-yielding click chemistry reaction. However, the requisite copper catalyst can exhibit cytotoxicity, limiting its application in living systems. This has spurred the development of copper-free alternatives, primarily centered around strain-promoted alkyne-azide cycloaddition (SPAAC). This guide will objectively compare the performance of these alternatives, providing the necessary data and protocols to make an informed decision for your bioconjugation needs.

Performance Comparison: Propargyl (CuAAC) vs. Cyclooctyne (SPAAC) and Other Chemistries

The primary alternatives to propargyl-based linkers for azide-reactive bioconjugation are those containing strained cyclooctynes, such as dibenzocyclooctyne (DBCO). Additionally, other well-established bioconjugation chemistries targeting different functional groups, such as N-hydroxysuccinimide (NHS) esters for amines and maleimides for thiols, offer viable alternative strategies.

Quantitative Comparison of Bioconjugation Efficiencies and Kinetics
FeaturePropargyl (CuAAC)DBCO (SPAAC)NHS EsterMaleimide
Reaction Target Azide (B81097)AzidePrimary Amines (e.g., Lysine)Thiols (e.g., Cysteine)
Reaction Type Copper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionAcylationMichael Addition
Biocompatibility Lower (Copper Cytotoxicity)High (Copper-Free)[1]Moderate to HighModerate to High
Reaction Kinetics Very Fast (10-100 times faster than SPAAC)[2][3]FastModerate to FastFast
Typical Yield High to QuantitativeHigh to QuantitativeGood to HighGood to High
Linkage Stability Very High (Stable Triazole)[4]Very High (Stable Triazole)[4][5]Stable Amide BondStable Thioether Bond
Reagent Stability Terminal alkynes are very stableStrained cyclooctynes can be less stableNHS esters are moisture-sensitiveMaleimides can hydrolyze at high pH

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation using a DBCO-PEG-NHS Ester Linker (SPAAC)

This two-step protocol first introduces a DBCO moiety onto the antibody via reaction with primary amines, followed by a copper-free click reaction with an azide-functionalized payload.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS ester (10 mM in anhydrous DMSO)

  • Azide-functionalized payload (10 mM in DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Activation with DBCO:

    • Adjust the antibody concentration to 1-10 mg/mL in PBS.

    • Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution.[6]

    • Incubate for 60 minutes at room temperature with gentle mixing.[5]

    • Quench the reaction by adding quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the DBCO-activated antibody using an SEC column to remove excess DBCO reagent.

  • Conjugation with Azide-Payload:

    • To the purified DBCO-activated antibody, add a 2-4 fold molar excess of the azide-functionalized payload.[5]

    • Incubate the reaction overnight at 4°C with gentle mixing.[5]

    • Purify the final antibody-drug conjugate using an SEC column to remove unreacted payload.

    • Characterize the conjugate for drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Protein Labeling with an NHS-PEG-Alkyne Linker (for subsequent CuAAC)

This protocol attaches a terminal alkyne to a protein via its amine groups for subsequent copper-catalyzed click chemistry.

Materials:

  • Protein (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEG-Alkyne (10 mM in anhydrous DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Modification:

    • Dissolve the protein in PBS at a concentration of 1-10 mg/mL.

    • Add a 20-fold molar excess of the NHS-PEG-Alkyne solution to the protein solution.

    • Incubate for 30-60 minutes at room temperature.[7]

    • Quench the reaction with quenching buffer.

    • Remove excess unreacted linker using a desalting column.

Protocol 3: Peptide Conjugation with a Maleimide-PEG-Azide Linker

This protocol targets a thiol group on a peptide for the introduction of an azide moiety.

Materials:

  • Thiol-containing peptide (in degassed, thiol-free buffer, e.g., PBS, pH 6.5-7.5)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Maleimide-PEG-Azide (10 mM in DMSO or DMF)

  • Desalting column

Procedure:

  • (Optional) Peptide Reduction:

    • If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to expose free thiols.

    • Remove TCEP using a desalting column.

  • Maleimide Conjugation:

    • Add a 10-20 fold molar excess of the Maleimide-PEG-Azide solution to the peptide solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

    • Purify the azide-functionalized peptide using a desalting column.

Visualizing the Workflow and Chemistry

To better illustrate the processes, the following diagrams outline a general bioconjugation workflow and the specific click chemistry reactions.

Bioconjugation_Workflow cluster_activation Step 1: Biomolecule Activation cluster_conjugation Step 2: Payload Conjugation cluster_purification Step 3: Purification & Analysis Biomolecule Biomolecule (e.g., Antibody) Activated_Biomolecule Activated Biomolecule Biomolecule->Activated_Biomolecule Reaction Linker Linker Reagent (e.g., DBCO-PEG-NHS) Linker->Activated_Biomolecule Conjugate Bioconjugate (e.g., ADC) Activated_Biomolecule->Conjugate Reaction Payload Payload (e.g., Azide-Drug) Payload->Conjugate Purification Purification (e.g., SEC) Conjugate->Purification Analysis Characterization (DAR, Purity) Purification->Analysis

Caption: A generalized workflow for producing a bioconjugate.

Click_Chemistry_Comparison cluster_cyaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Propargyl Propargyl-Linker Triazole1 1,4-disubstituted Triazole Propargyl->Triazole1 Azide1 Azide-Molecule Azide1->Triazole1 Catalyst Cu(I) Catalyst Catalyst->Triazole1 DBCO DBCO-Linker Triazole2 Mixture of Triazole Regioisomers DBCO->Triazole2 Azide2 Azide-Molecule Azide2->Triazole2 NoCatalyst No Catalyst Required

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

Conclusion

The choice of a bioconjugation strategy extends beyond a single linker. While this compound offers a reliable method for CuAAC, the need for biocompatibility in many applications has driven the adoption of copper-free alternatives. DBCO-based linkers for SPAAC stand out as a premier alternative, offering high efficiency and excellent biocompatibility for in vivo and live-cell applications.[1] The reaction kinetics of SPAAC are generally slower than CuAAC, which may be a consideration for high-throughput applications.[2][3]

Furthermore, the versatility of bioconjugation is highlighted by the availability of other robust chemistries, such as those targeting amines and thiols. The selection of the optimal linker and conjugation chemistry should be guided by the specific requirements of the application, including the nature of the biomolecule and payload, the desired stability of the conjugate, and the biological environment in which it will be used. By leveraging the comparative data and detailed protocols provided in this guide, researchers can design and execute more effective bioconjugation strategies, ultimately accelerating the development of novel therapeutics and diagnostics.

References

A Head-to-Head Comparison of Bioconjugation Linkers: N-(PEG1-OH)-N-Boc-PEG2-propargyl vs. DBCO-PEG-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the successful development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The linker's properties can significantly impact the stability, solubility, and overall efficacy of the final product. This guide provides an objective comparison of two popular heterobifunctional PEG linkers: the copper-catalyzed N-(PEG1-OH)-N-Boc-PEG2-propargyl and the copper-free DBCO-PEG-NHS ester.

This comparison is supported by experimental data and detailed protocols for conjugation and analysis, enabling an informed decision for your specific bioconjugation needs.

Performance Comparison at a Glance

The choice between a copper-catalyzed or copper-free click chemistry approach often depends on the specific requirements of the biomolecule and the desired reaction conditions. Below is a summary of key performance parameters for this compound and DBCO-PEG-NHS ester.

FeatureThis compound (CuAAC)DBCO-PEG-NHS Ester (SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Speed Fast to Very Fast (minutes to a few hours)Very Fast (typically under 4 hours)[1]
Biocompatibility Requires copper catalyst, which can be cytotoxic to living cells.[2]Copper-free, highly biocompatible, and suitable for in vivo applications.[1][3]
Reaction Efficiency High to quantitative yields.[2]High to near-quantitative yields.[4]
Functional Groups Propargyl group reacts with azides. The Boc-protected amine and hydroxyl group allow for further modifications.[5]NHS ester reacts with primary amines (e.g., lysine (B10760008) residues). DBCO group reacts with azides.
Stability Forms a stable triazole linkage.Forms a stable triazole linkage. DBCO and azide (B81097) moieties are stable for long-term storage.[1]
Monitoring Can be monitored by HPLC, Mass Spectrometry, and NMR.Can be monitored by UV-Vis spectroscopy (disappearance of DBCO peak at ~310 nm), HPLC, and Mass Spectrometry.[1]

Experimental Data and Analysis

This compound Conjugation (CuAAC)

The conjugation of this compound to an azide-containing peptide is typically performed using a copper(I) catalyst, often generated in situ from CuSO4 and a reducing agent like sodium ascorbate (B8700270). The reaction progress can be monitored by RP-HPLC, where the conjugated peptide will have a longer retention time than the unconjugated peptide.[6][7] Mass spectrometry is used to confirm the mass of the final conjugate.

Expected Results:

  • RP-HPLC: A shift to a longer retention time for the PEGylated peptide compared to the native peptide. The peak corresponding to the starting material will decrease as the reaction proceeds.

  • Mass Spectrometry: An increase in the molecular weight of the peptide corresponding to the mass of the this compound linker (331.4 g/mol ).[5][8][9]

DBCO-PEG-NHS Ester Conjugation (SPAAC)

DBCO-PEG-NHS ester facilitates a two-step conjugation. First, the NHS ester reacts with a primary amine on the biomolecule. Subsequently, the DBCO group reacts with an azide-containing molecule via SPAAC. The efficiency of the initial DBCO labeling can be determined by UV-Vis spectroscopy by measuring the absorbance at 309 nm.[10] The final conjugation can be monitored by HPLC and confirmed by mass spectrometry.

Expected Results:

  • UV-Vis Spectroscopy: Successful labeling with DBCO will result in an absorbance peak around 309 nm. The consumption of the DBCO group during the SPAAC reaction can be monitored by the decrease in this absorbance.[4]

  • RP-HPLC: The DBCO-conjugated molecule will have a longer retention time than the unconjugated molecule.[10]

  • Mass Spectrometry: Confirmation of the addition of the DBCO-PEG linker to the biomolecule.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Azide-Modified Peptide (CuAAC)

This protocol describes the copper-catalyzed click chemistry reaction between the propargyl group of the linker and an azide-modified peptide.[11][12][13][14]

Materials:

  • This compound

  • Azide-modified peptide

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium Ascorbate

  • THPTA ligand

  • Reaction Buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • Solvent for linker (e.g., DMSO)

Procedure:

  • Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Dissolve this compound in a minimal amount of DMSO and then dilute with the reaction buffer. Add a 1.5 to 3-fold molar excess of the linker to the peptide solution.

  • Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA ligand in a 1:5 molar ratio in the reaction buffer.

  • Initiate the reaction by adding the copper catalyst solution to the peptide-linker mixture, followed by the addition of a freshly prepared solution of sodium ascorbate (final concentration ~5 mM).

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Monitor the reaction progress by RP-HPLC.

  • Purify the conjugate using reversed-phase chromatography or size-exclusion chromatography.[]

  • Confirm the identity of the product by mass spectrometry.

Protocol 2: Two-Step Conjugation using DBCO-PEG-NHS Ester (Amine Labeling and SPAAC)

This protocol outlines the initial labeling of a protein with DBCO-PEG-NHS ester followed by the copper-free click reaction with an azide-containing molecule.[1][16][17][18]

Part A: DBCO Labeling of a Protein

  • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO.

  • Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution. Ensure the final DMSO concentration is below 10%.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Remove excess, unreacted DBCO-PEG-NHS ester by size-exclusion chromatography (desalting column).

Part B: SPAAC Reaction

  • To the purified DBCO-labeled protein, add a 1.5 to 3-fold molar excess of the azide-containing molecule.

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[1]

  • Monitor the reaction by observing the decrease in DBCO absorbance at 309 nm and by RP-HPLC.

  • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).

  • Characterize the final product by mass spectrometry.

Visualization of Workflows

G cluster_0 CuAAC Workflow CuAAC_Start Start CuAAC_Step1 Dissolve Azide-Peptide in Buffer CuAAC_Start->CuAAC_Step1 CuAAC_Step2 Add Propargyl-PEG Linker CuAAC_Step1->CuAAC_Step2 CuAAC_Step3 Add Cu(I) Catalyst (CuSO4/Ascorbate/THPTA) CuAAC_Step2->CuAAC_Step3 CuAAC_Step4 Incubate (1-4h, RT) CuAAC_Step3->CuAAC_Step4 CuAAC_Step5 Monitor by HPLC CuAAC_Step4->CuAAC_Step5 CuAAC_Step6 Purify Conjugate CuAAC_Step5->CuAAC_Step6 CuAAC_Step7 Characterize by MS CuAAC_Step6->CuAAC_Step7 CuAAC_End End CuAAC_Step7->CuAAC_End G cluster_1 SPAAC Workflow SPAAC_Start Start SPAAC_Step1A Label Protein with DBCO-PEG-NHS SPAAC_Start->SPAAC_Step1A SPAAC_Step1B Prepare Azide Molecule SPAAC_Start->SPAAC_Step1B SPAAC_Step2A Purify DBCO-Protein SPAAC_Step1A->SPAAC_Step2A SPAAC_Step3 Mix DBCO-Protein and Azide Molecule SPAAC_Step2A->SPAAC_Step3 SPAAC_Step1B->SPAAC_Step3 SPAAC_Step4 Incubate (2-4h, RT) SPAAC_Step3->SPAAC_Step4 SPAAC_Step5 Monitor by UV-Vis/HPLC SPAAC_Step4->SPAAC_Step5 SPAAC_Step6 Purify Conjugate SPAAC_Step5->SPAAC_Step6 SPAAC_Step7 Characterize by MS SPAAC_Step6->SPAAC_Step7 SPAAC_End End SPAAC_Step7->SPAAC_End

References

A Comparative Guide to the Mass Spectrometry Analysis of N-(PEG1-OH)-N-Boc-PEG2-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of N-(PEG1-OH)-N-Boc-PEG2-propargyl conjugates and similar bifunctional linkers. It includes detailed experimental protocols, comparative data, and visualizations to assist researchers in selecting the optimal analytical strategy for their bioconjugation and drug development workflows.

Introduction to this compound Conjugates

This compound is a heterobifunctional linker containing three key functionalities: a hydroxyl group (-OH) for further derivatization, a Boc-protected amine for controlled deprotection and subsequent conjugation, and a propargyl group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry." These linkers are instrumental in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs, where precise control over linker length, solubility, and reactivity is crucial.

Mass spectrometry is an indispensable tool for the characterization of these linkers and their conjugates, enabling the verification of molecular weight, assessment of purity, and identification of reaction products.

Comparison with Alternative Bifunctional Linkers

The selection of a bifunctional linker is dictated by the specific requirements of the bioconjugation strategy. Here, we compare this compound with other commonly used linkers.

FeatureThis compoundAlkyne-PEG-NHS EsterDBCO-PEG-MaleimideAzide-PEG-Amine
Reactive Group 1 Propargyl (for Click Chemistry)Alkyne (for Click Chemistry)Dibenzocyclooctyne (DBCO) (for copper-free Click Chemistry)Azide (for Click Chemistry)
Reactive Group 2 Boc-protected Amine (requires deprotection)NHS Ester (amine-reactive)Maleimide (thiol-reactive)Amine
Orthogonality High (Propargyl and protected Amine)Moderate (Alkyne and NHS ester reactivity can sometimes overlap)High (DBCO and Maleimide target different functional groups)High (Azide and Amine)
Reaction Condition Cu(I) catalyzed or strain-promotedStandard amide bond formationStrain-promoted (copper-free)Cu(I) catalyzed or strain-promoted
Solubility Good (due to PEG spacer)Good (due to PEG spacer)Good (due to PEG spacer)Good (due to PEG spacer)
Key Advantage Controlled, sequential conjugation via Boc deprotection.Direct reaction with primary amines.Enables copper-free bioconjugation, ideal for live-cell applications.Versatile for further functionalization of the amine.
Consideration Requires an additional deprotection step for the amine.NHS esters can be susceptible to hydrolysis.DBCO reagents can be more expensive.Azide reduction can be a side reaction in some biological systems.

Mass Spectrometry Analysis: A Head-to-Head Comparison

The two primary mass spectrometry techniques for analyzing PEGylated molecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

ParameterElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization Principle Soft ionization of molecules from a liquid solution.Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.
Typical Analytes Small molecules to large proteins in solution.Peptides, proteins, polymers, and other large molecules.
Coupling to Separation Easily coupled with Liquid Chromatography (LC-MS).[1]Can be performed on separated fractions, but direct coupling is less common.
Adduct Formation Prone to forming multiple-charge ions and adducts with salts (e.g., Na+, K+).Primarily forms singly charged ions, simplifying spectra.[2]
Fragmentation In-source fragmentation can occur; tandem MS (MS/MS) is readily achievable for structural elucidation.Post-source decay (PSD) can provide fragmentation information.
Sample Preparation Relatively simple, requires soluble samples.Requires co-crystallization with a suitable matrix, which can be an optimization step.
Throughput High, especially with flow injection or rapid LC gradients.High, with automated target spotting and acquisition.
Best For Accurate mass measurement of the intact molecule and its conjugates, and for analyzing complex mixtures when coupled with LC.Rapid screening, analysis of higher molecular weight PEGs, and when simple, singly-charged spectra are desired.

Experimental Protocols for Mass Spectrometry Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol provides a general framework for the analysis of this compound and its conjugates.

a) Sample Preparation:

  • Dissolve the sample in a suitable solvent at a concentration of approximately 1 mg/mL. A common solvent system is a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol.

  • For positive ion mode, it is often beneficial to add a small amount of an acid (e.g., 0.1% formic acid) to the solvent to promote protonation.

  • For negative ion mode, a small amount of a basic modifier (e.g., 0.1% ammonium (B1175870) hydroxide) can be used.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilute the sample to a final concentration of 1-10 µM in the mobile phase.

b) LC-MS Method:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

c) MS Detector Settings (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation).

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Desolvation Temperature: 350 - 450 °C.

  • Mass Range: m/z 100 - 1000.

d) Data Analysis:

  • The expected protonated molecule [M+H]+ for this compound (C16H29NO6, MW: 331.4 g/mol ) would be at m/z 332.2.

  • Also look for common adducts such as [M+Na]+ (m/z 354.2) and [M+K]+ (m/z 370.1).

  • Fragmentation of the Boc group is common and can result in the loss of isobutylene (B52900) (C4H8) or the entire Boc group.[3]

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

a) Sample and Matrix Preparation:

  • Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common and effective matrix for small molecules and peptides.[2] 2,5-Dihydroxybenzoic acid (DHB) is also frequently used for PEG analysis.

  • Matrix Solution: Prepare a saturated solution of the matrix in a suitable solvent, typically a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Sample Solution: Dissolve the sample in a compatible solvent at a concentration of approximately 1 mg/mL.

  • Cationizing Agent (Optional): To promote the formation of specific adducts and simplify spectra, a cationizing agent like sodium trifluoroacetate (B77799) (NaTFA) can be added to the matrix solution.[2]

b) Sample Spotting:

  • Dried-Droplet Method: Mix the sample and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Two-Layer Method: First, spot 0.5 µL of the matrix solution on the target and let it dry completely to form a matrix bed. Then, spot 0.5 µL of the sample solution on top of the matrix bed and allow it to dry. This can sometimes lead to better co-crystallization and signal intensity.

c) MS Instrument Settings:

  • Ionization Mode: Positive ion.

  • Laser: Nitrogen laser (337 nm).

  • Laser Fluence: Use the minimum laser power necessary to obtain a good signal to avoid excessive fragmentation.

  • Mass Range: m/z 100 - 1000.

  • Detector: Reflector mode for higher mass accuracy.

d) Data Analysis:

  • The primary ion observed will likely be the sodium adduct [M+Na]+ at m/z 354.2, especially if a sodium salt is present or added.

  • The protonated molecule [M+H]+ at m/z 332.2 may also be observed.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample filter Filter dissolve->filter dilute Dilute filter->dilute lc_separation LC Separation (for ESI) dilute->lc_separation ionization Ionization (ESI or MALDI) lc_separation->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector raw_spectra Raw Spectra detector->raw_spectra deconvolution Deconvolution raw_spectra->deconvolution mass_identification Mass Identification deconvolution->mass_identification

Caption: Experimental workflow for MS analysis.

linker_conjugation linker This compound deprotection Acidic Deprotection (removes Boc) linker->deprotection conjugation1 Amine-Reactive Conjugation deprotection->conjugation1 conjugation2 Click Chemistry (with Azide) conjugation1->conjugation2 final_conjugate Final Bioconjugate conjugation2->final_conjugate biomolecule1 Biomolecule 1 (e.g., with NHS ester) biomolecule1->conjugation1 biomolecule2 Biomolecule 2 (e.g., with Azide) biomolecule2->conjugation2

Caption: Sequential conjugation pathway.

ionization_comparison cluster_esi Electrospray Ionization (ESI) cluster_maldi Matrix-Assisted Laser Desorption/Ionization (MALDI) analyte Analyte in Solution esi_process Spray & Desolvation analyte->esi_process maldi_process Co-crystallize & Laser Pulse analyte->maldi_process multi_charge [M+nH]n+ Multiple Charges esi_process->multi_charge single_charge [M+H]+ Singly Charged maldi_process->single_charge

Caption: ESI vs. MALDI ionization.

References

A Comparative Guide to PROTAC Linker Labeling: Quantification with N-(PEG1-OH)-N-Boc-PEG2-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(PEG1-OH)-N-Boc-PEG2-propargyl, a versatile PEG-based linker, with other common linker classes used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). By presenting quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes, this document serves as a valuable resource for the rational design and optimization of novel protein degraders.

Introduction to this compound

This compound is a heterobifunctional linker designed for application in bioconjugation and is particularly well-suited for the modular synthesis of PROTACs.[1][2] Its structure incorporates three key functionalities:

  • A propargyl group , which serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the efficient and specific conjugation to an azide-modified molecule (either the target protein ligand or the E3 ligase ligand).[1]

  • A Boc-protected amine , which allows for orthogonal deprotection and subsequent derivatization, providing a point for attaching the second component of the PROTAC.

  • A short polyethylene glycol (PEG) chain with a terminal hydroxyl group, which enhances the hydrophilicity and solubility of the resulting PROTAC molecule.[3]

These features make this compound a valuable tool for rapidly generating libraries of PROTACs with varying ligands to screen for optimal degradation activity.

Quantitative Comparison of PROTAC Linker Performance

The choice of linker is a critical determinant of a PROTAC's efficacy, influencing its ability to induce the formation of a stable ternary complex between the target protein and the E3 ligase, and ultimately, the efficiency of target protein degradation. The key performance metrics for a PROTAC are its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).

While direct head-to-head comparative data for this compound is limited in publicly available literature, we can infer its performance based on studies of PROTACs with similar short, clickable PEG linkers. The following tables summarize representative data comparing different linker classes.

Table 1: Impact of Linker Composition and Length on BRD4 Degradation

This table presents data from a study by Wurz et al., which synthesized a library of BET bromodomain (BRD4) targeting PROTACs using clickable PEG linkers of varying lengths. These PROTACs utilized a JQ1-based ligand for BRD4 and a ligand for the CRBN E3 ligase. This data serves as a proxy for the performance of a PROTAC synthesized with a short, clickable PEG linker like this compound.

Linker TypeLinker CompositionDC50 (µM) in H661 cellsDmax (%) in H661 cellsReference
Short Clickable PEG (Proxy) 0 PEG units (alkyne)< 0.5> 90[4]
Short Clickable PEG 1-2 PEG units> 5< 50[4]
Longer Clickable PEG 4-5 PEG units< 0.5> 90[4]
Alkyl Chain 9-atom alkyl chainConcentration-dependent decreaseNot specified[4]
Rigid Linker Piperazine-basedPotent (sub-nanomolar)High[4]

Note: The unexpected decrease in potency for the 1-2 PEG unit linkers highlights that the relationship between linker length and efficacy is not always linear and requires empirical optimization for each target-ligand pair.[4]

Table 2: General Physicochemical Properties of PROTAC Linkers

Linker ClassKey AdvantagesKey Disadvantages
PEG Linkers Enhanced hydrophilicity and solubility. Can improve cell permeability in some cases.[5] Tunable length.Can be metabolically less stable. May lead to entropic penalties if too long.
Alkyl Chains Synthetically straightforward. High degree of flexibility.Generally hydrophobic, which can limit aqueous solubility. May lead to non-specific binding.
Rigid Linkers Can pre-organize the PROTAC into a bioactive conformation. May enhance ternary complex stability. Can improve metabolic stability.Less conformational flexibility can hinder ternary complex formation if the geometry is not optimal. Can be more synthetically challenging.

Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This protocol describes the quantification of target protein degradation in cells following PROTAC treatment.[6]

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in multi-well plates to ensure they are in the exponential growth phase during treatment.
  • Prepare serial dilutions of the PROTACs in complete growth medium. A vehicle control (e.g., DMSO) should be included.
  • Treat the cells with the different concentrations of PROTACs for a predetermined time (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Incubate the lysate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.
  • To ensure equal protein loading, the membrane should also be probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the corresponding loading control band intensity.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol describes the use of SPR to measure the binding kinetics and affinity of the PROTAC-induced ternary complex.[7][8]

1. Immobilization of E3 Ligase:

  • Immobilize a biotinylated E3 ligase (e.g., VHL or CRBN complex) onto a streptavidin-coated sensor chip.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD) between the PROTAC and the E3 ligase.
  • In a separate experiment, if possible, immobilize the target protein and inject the PROTAC to determine the binary KD between the PROTAC and the target protein.

3. Ternary Complex Formation Analysis:

  • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
  • Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

4. Data Analysis and Cooperativity Calculation:

  • Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.
  • Calculate the cooperativity factor (α) by dividing the binary KD of the PROTAC for the E3 ligase by the ternary KD of the PROTAC for the E3 ligase in the presence of the target protein (α = KD_binary / KD_ternary).[8] An α value greater than 1 indicates positive cooperativity, meaning the binding of the target protein enhances the PROTAC's affinity for the E3 ligase.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ubiquitinated_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Target Protein & Loading Control) F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Data Analysis (DC50 & Dmax Calculation) I->J Linker_Properties_Relationship cluster_relationship Logical Relationship of Linker Properties Linker Linker Properties (Length, Composition, Flexibility) Ternary_Complex Ternary Complex Formation & Stability Linker->Ternary_Complex Physicochem Physicochemical Properties (Solubility, Permeability) Linker->Physicochem Degradation Protein Degradation (DC50 & Dmax) Ternary_Complex->Degradation Physicochem->Degradation

References

Performance of N-(PEG1-OH)-N-Boc-PEG2-propargyl in Diverse Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional linker, N-(PEG1-OH)-N-Boc-PEG2-propargyl, offers a versatile platform for bioconjugation, featuring a terminal hydroxyl group for further derivatization, a Boc-protected amine for controlled deprotection and subsequent conjugation, and a propargyl group for click chemistry applications. The stability of this linker in various buffer systems is critical for its successful application in drug development and other biomedical research. This guide provides an objective comparison of its expected performance in commonly used buffers, based on the known chemical properties of its functional groups. Due to a lack of direct experimental data for this specific molecule in the public domain, this guide infers its stability and provides detailed protocols for researchers to validate its performance in their specific experimental setups.

Inferred Performance in Common Buffer Systems

The stability of this compound is primarily dictated by the pH of the buffer system, which influences the integrity of the acid-labile tert-butyloxycarbonyl (Boc) protecting group. The propargyl group and the PEG backbone are generally stable under a wide range of aqueous buffer conditions.

Buffer SystempH RangeExpected Stability of Boc GroupExpected Stability of Propargyl GroupRemarks
Phosphate-Buffered Saline (PBS) 7.2 - 7.4StableStableIdeal for most bioconjugation reactions where physiological pH is required.[1]
MES (2-(N-morpholino)ethanesulfonic acid) 5.5 - 6.7Potentially Labile (slow degradation)StableThe acidic nature of this buffer may lead to slow cleavage of the Boc group over extended incubation periods.[2] Caution is advised for long-term storage in MES.
Tris (tris(hydroxymethyl)aminomethane) 7.5 - 9.0StableStableThe basic nature of Tris buffer ensures the stability of the Boc protecting group.
Acetate Buffer 4.0 - 5.5UnstableStableThe acidic pH will lead to rapid deprotection of the Boc group. This buffer can be used if Boc removal is the intended step.
Strongly Acidic Buffers (e.g., Glycine-HCl) 2.2 - 3.6UnstableStableNot suitable for applications where the Boc group needs to remain intact.[3][4]

Note: The stability of the Boc group can be affected by temperature and the presence of other reagents in the buffer.[4][5] It is always recommended to perform stability tests under the specific experimental conditions.

Alternative Bifunctional PEG Linkers

While this compound offers a unique combination of functional groups, researchers can consider several alternatives depending on their specific needs:

  • Azido-PEG-NHS Ester: This linker allows for the conjugation to amine-containing molecules via the NHS ester and subsequent click chemistry reaction with an alkyne-modified molecule. The stability of the NHS ester is pH-dependent and is generally optimal at physiological pH.

  • DBCO-PEG-Maleimide: This linker is suitable for strain-promoted alkyne-azide cycloaddition (SPAAC) and conjugation to thiol-containing molecules. The maleimide (B117702) group is most reactive with thiols at a pH range of 6.5-7.5.

  • Orthogonal Protecting Groups: For applications requiring differential deprotection, linkers with alternative protecting groups such as Fmoc (fluorenylmethyloxycarbonyl), which is base-labile, can be used in conjunction with acid-labile groups like Boc.

Experimental Protocols

To empirically determine the stability and performance of this compound in a specific buffer system, the following experimental protocols are recommended.

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantitative analysis of the degradation of the linker over time.

Materials:

  • This compound

  • Buffer of interest (e.g., PBS, MES, Tris)

  • HPLC system with a suitable detector (e.g., UV, ELSD, or CAD)

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).

  • Dilute the stock solution to a final concentration of 1 mg/mL in the buffer of interest.

  • Incubate the solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

  • Analyze the samples by reverse-phase HPLC. A typical gradient could be from 10% to 90% ACN in water (with 0.1% TFA if needed for peak shape) over 20 minutes.

  • Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products (e.g., the deprotected amine).

  • Quantify the peak area of the intact linker at each time point to determine its stability.

Protocol 2: Monitoring Boc Deprotection by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides structural confirmation of Boc group cleavage.

Materials:

  • This compound

  • Deuterated buffer of interest (e.g., PBS in D2O)

  • NMR spectrometer

Procedure:

  • Dissolve a sufficient amount of this compound in the deuterated buffer to obtain a clear NMR spectrum.

  • Acquire a proton (¹H) NMR spectrum at time zero. The nine protons of the tert-butyl group of the Boc moiety will appear as a characteristic singlet at approximately 1.4 ppm.[6][7]

  • Incubate the NMR tube at the desired temperature.

  • Acquire subsequent ¹H NMR spectra at various time points.

  • Monitor the disappearance of the singlet at ~1.4 ppm, which indicates the cleavage of the Boc group.[8] The integration of this peak relative to a stable internal standard or other protons on the molecule can be used to quantify the extent of deprotection.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare Stock Solution of Linker prep2 Dilute in Buffer of Interest prep1->prep2 incubation Incubate at Desired Temperature prep2->incubation sampling Withdraw Aliquots at Time Points incubation->sampling hplc HPLC Analysis sampling->hplc Quantitative nmr NMR Analysis sampling->nmr Structural data_hplc Quantify Peak Area (Intact Linker) hplc->data_hplc data_nmr Monitor Disappearance of Boc Signal nmr->data_nmr conclusion Determine Stability Profile data_hplc->conclusion data_nmr->conclusion

Caption: Experimental workflow for assessing the stability of this compound.

Boc_Deprotection_Pathway cluster_conditions Buffer pH cluster_linker Linker State acidic Acidic (pH < 6.5) deprotected N-(PEG1-OH)-N-H-PEG2-propargyl (Boc Cleaved) acidic->deprotected Rapid Cleavage neutral_basic Neutral / Basic (pH >= 7) boc_protected This compound (Boc Intact) neutral_basic->boc_protected Stable boc_protected->deprotected Slow Cleavage (e.g., MES pH 6.5)

References

The Unseen Scaffold: Unveiling the Advantages of Non-Cleavable PEGylated Linkers in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the rational design of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. While the targeting moiety and the potent payload often take center stage, the humble linker connecting them plays a pivotal role in the overall efficacy and safety of these complex molecules. This guide provides an in-depth comparison of non-cleavable linkers, with a focus on the advantages conferred by polyethylene (B3416737) glycol (PEG)ylation, exemplified by structures like N-(PEG1-OH)-N-Boc-PEG2-propargyl. We will delve into supporting experimental data, detailed methodologies, and visual workflows to illuminate the benefits of this linker class.

The advent of non-cleavable linkers has marked a significant advancement in the field of targeted drug delivery. Unlike their cleavable counterparts that are designed to release their payload in response to specific physiological triggers, non-cleavable linkers remain stably attached to the payload. The release of the active therapeutic is then contingent on the complete proteolytic degradation of the targeting protein (e.g., the antibody in an ADC) within the lysosome of the target cell. This mechanism inherently offers a higher degree of stability in systemic circulation, minimizing premature drug release and the associated off-target toxicities.

Enhanced Stability and Therapeutic Index: A Hallmark of Non-Cleavable Linkers

One of the most significant advantages of employing non-cleavable linkers is the marked improvement in plasma stability.[1][2][3] This enhanced stability ensures that the therapeutic agent remains tethered to its delivery vehicle until it reaches the intended target cell, thereby widening the therapeutic window.[2][4] Studies have consistently shown that ADCs formulated with non-cleavable linkers exhibit longer plasma half-lives compared to those with cleavable linkers.[5]

The incorporation of polyethylene glycol (PEG) chains into non-cleavable linkers, as seen in this compound, further augments these favorable properties. PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.[6][7] In the context of both ADCs and PROTACs, PEG linkers can:

  • Increase Hydrophilicity: This improves the solubility of the entire conjugate, reducing the propensity for aggregation, which can be a significant issue with hydrophobic payloads.[6][8]

  • Provide Steric Hindrance: The flexible PEG chains can create a "shield" that reduces non-specific interactions and enzymatic degradation.[6]

  • Optimize Ternary Complex Formation in PROTACs: The length and flexibility of the PEG linker are critical for enabling the optimal orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[8][9]

Comparative Performance Data

The following tables summarize quantitative data from various studies, illustrating the performance advantages of non-cleavable and PEGylated linkers in both ADC and PROTAC modalities.

Table 1: In Vitro Cytotoxicity of ADCs with Non-Cleavable vs. Cleavable Linkers
Linker TypeADC ExampleTarget Cell LineIC50 (ng/mL)Bystander KillingReference
Non-Cleavable Trastuzumab-DM1 (T-DM1)SK-BR-3 (HER2+++)10-50Minimal[5]
CleavableTrastuzumab-vc-MMAESK-BR-3 (HER2+++)5-20Significant[5]
Non-Cleavable Trastuzumab-DM1 (T-DM1)JIMT-1 (HER2+)>1000Minimal[5]
CleavableTrastuzumab-vc-MMAEJIMT-1 (HER2+)100-500Moderate[5]

Note: Lower IC50 values indicate higher potency. The reduced bystander effect of non-cleavable linkers can be advantageous in reducing off-target toxicity.

Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficiency
PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
PROTAC 1Alkyl15.6>95[8]
PROTAC 2PEG2 8.9>95[8]
PROTAC 3PEG4 4.2>95[8]
BTK DegraderPEG3 <10>85[10]
PI3K/mTOR DegraderPEG 42.23 (p110γ), 45.4 (mTOR)88.6 (p110γ), 74.9 (mTOR)[11]

Note: DC50 is the concentration required for 50% degradation, and Dmax is the maximum percentage of degradation. Lower DC50 and higher Dmax values indicate better performance.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of therapeutic conjugates. Below are methodologies for key experiments.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Conjugation

The propargyl group on this compound allows for efficient conjugation to azide-modified molecules via CuAAC, a cornerstone of "click chemistry".[12][13][]

Materials:

  • Azide-functionalized molecule (e.g., payload, E3 ligase ligand)

  • Alkyne-functionalized molecule (e.g., this compound attached to a targeting moiety)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • A copper(I)-stabilizing ligand (e.g., THPTA)

  • A reducing agent (e.g., sodium ascorbate)

  • Appropriate buffer (e.g., PBS) or solvent (e.g., DMF)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of all reactants in a suitable solvent.

  • Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 1-2 minutes to form the copper-ligand complex.

  • Reaction Mixture: In the main reaction vessel, combine the azide- and alkyne-functionalized molecules.

  • Initiation: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate (B8700270) solution to initiate the click reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 1-12 hours, monitoring the progress by an appropriate analytical method like LC-MS.

  • Purification: Purify the resulting conjugate using standard techniques such as size-exclusion chromatography or dialysis.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Azide Azide-Molecule Mix Combine Reactants Azide->Mix Alkyne Alkyne-Linker Alkyne->Mix Catalyst Catalyst Premix (CuSO4 + Ligand) Catalyst->Mix Reducer Reducing Agent (Sodium Ascorbate) Reducer->Mix Incubate Incubate (RT, 1-12h) Mix->Incubate Initiation Purify Purify Conjugate Incubate->Purify Monitoring (LC-MS)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of an ADC.[15][16][17][18]

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete culture medium

  • ADC constructs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC constructs and add them to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 48-144 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis Cells Seed Cells Treat Add ADC to Cells Cells->Treat ADC Prepare ADC Dilutions ADC->Treat Incubate Incubate (48-144h) Treat->Incubate MTT Add MTT Solution Incubate->MTT Solubilize Add Solubilization Buffer MTT->Solubilize Incubate (2-4h) Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

In Vitro Cytotoxicity (MTT) Assay Workflow.
Plasma Stability Assay using LC-MS

This assay evaluates the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.[1][19][20][21][22]

Materials:

  • ADC construct

  • Plasma (from relevant species, e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • Reducing agent (e.g., DTT)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Immunoaffinity Capture: Isolate the ADC from the plasma aliquots using immunoaffinity beads.

  • Elution and Reduction: Elute the captured ADC and reduce it to separate the light and heavy chains.

  • LC-MS Analysis: Analyze the samples using LC-MS to determine the relative abundance of conjugated and unconjugated antibody chains.

  • DAR Calculation: Calculate the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.

Plasma_Stability_Workflow cluster_incubation Incubation cluster_capture Isolation cluster_analysis Analysis ADC_Plasma Incubate ADC in Plasma (37°C) Aliquots Collect Aliquots (Time course) ADC_Plasma->Aliquots Capture Immunoaffinity Capture Aliquots->Capture Elute Elute & Reduce ADC Capture->Elute LCMS LC-MS Analysis Elute->LCMS DAR Calculate DAR LCMS->DAR

Plasma Stability Assay Workflow using LC-MS.
Ternary Complex Formation Assay for PROTACs using SPR

Surface Plasmon Resonance (SPR) is a powerful technique to measure the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[23][24][25][26]

Materials:

  • Target protein

  • E3 ligase

  • PROTAC

  • SPR instrument and sensor chips

  • Running buffer

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject the PROTAC over the immobilized E3 ligase to determine the binding kinetics of this binary interaction.

    • In a separate experiment, inject the PROTAC over an immobilized target protein to measure that binary interaction.

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants for the ternary complex formation. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

SPR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Immobilize Immobilize E3 Ligase on Sensor Chip Binary1 Binary Analysis: PROTAC over E3 Ligase Immobilize->Binary1 Ternary Ternary Analysis: (PROTAC + Target) over E3 Ligase Immobilize->Ternary PROTAC PROTAC Solution PROTAC->Binary1 PROTAC->Ternary Target Target Protein Solution Target->Ternary Kinetics Determine Kinetics (ka, kd, KD) Binary1->Kinetics Binary2 Binary Analysis: PROTAC over Target Binary2->Kinetics Ternary->Kinetics Cooperativity Calculate Cooperativity (α) Kinetics->Cooperativity

Ternary Complex Formation Assay Workflow using SPR.

References

Characterization of PROTACs synthesized with N-(PEG1-OH)-N-Boc-PEG2-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Proteolysis-Targeting Chimeras (PROTACs) synthesized with polyethylene (B3416737) glycol (PEG)-based linkers, with a focus on the characteristics of short-chain propargyl-functionalized linkers like N-(PEG1-OH)-N-Boc-PEG2-propargyl. Due to a lack of publicly available data on PROTACs synthesized with this specific linker, this guide presents a comparative landscape using data from PROTACs with structurally similar short-chain alkyne-PEG linkers. This information is intended to provide a valuable reference for the rational design and evaluation of novel PROTACs.

The Role of PEG Linkers in PROTACs

The linker is a critical component of a PROTAC, connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. Its length, flexibility, and chemical composition significantly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and the ease with which their length can be modified.[2][3] The propargyl group on linkers like this compound enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and versatile method for PROTAC synthesis.[4][5]

Performance Comparison of PROTACs with Short-Chain PEG Linkers

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] Systematic variation of linker length is crucial for identifying the most potent PROTAC. Below are representative data for PROTACs targeting various proteins, synthesized with short-chain PEG linkers.

Table 1: Target Protein Degradation by PROTACs with Short-Chain Alkyne-PEG Linkers

PROTAC IDTarget ProteinE3 Ligase LigandLinker Composition (Illustrative)DC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC-A1BRD4CRBNPEG3-alkyne< 0.5 µM> 90%H661
PROTAC-A2BRD4CRBNPEG1-alkyne> 5 µM< 20%H661
PROTAC-B1TBK1VHLPEG4-alkyneNot specifiedEffective DegradationNot specified
PROTAC-B2TBK1VHLLinker < 12 atomsNo DegradationNot specifiedNot specified

Note: Data is illustrative and compiled from general findings on the importance of linker length. Specific values are highly target and cell-line dependent.[6][7]

Table 2: Binding Affinity and Cellular Viability of Representative PROTACs

PROTAC IDTarget ProteinBinding Affinity (Kd) to TargetTernary Complex Cooperativity (α)Cell Viability (IC₅₀)
PROTAC-C1BETNot specifiedNegative (α = 0.2-0.6)~10-50 nM
PROTAC-D1p38α5.3 µMPositive210 nM (DC₅₀)

Note: This table illustrates that potent degradation can be achieved even with weak binding affinity, highlighting the importance of ternary complex formation.[8]

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_formation Ternary Complex Formation PROTAC PROTAC Ternary_Complex Target:PROTAC:E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Peptides Proteasome->Degradation Degrades into

PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Characterization

The characterization of a novel PROTAC involves a series of in vitro and cellular assays to determine its efficacy and mechanism of action.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Biochemical & Cellular Characterization cluster_data Data Analysis Synthesis Synthesis using This compound (via Click Chemistry) Binding_Assay Binding Affinity Assays (SPR, TR-FRET, FP) Synthesis->Binding_Assay Degradation_Assay Protein Degradation Assays (Western Blot, In-Cell Western) Synthesis->Degradation_Assay Viability_Assay Cell Viability Assays (MTT, CellTiter-Glo) Synthesis->Viability_Assay Kd_determination Determine Kd Binding_Assay->Kd_determination DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax IC50_determination Determine IC50 Viability_Assay->IC50_determination

General experimental workflow for PROTAC characterization.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click chemistry" step to conjugate an azide-functionalized component (e.g., target protein ligand) with the propargyl-terminated linker attached to the E3 ligase ligand.

Materials:

  • Azide-functionalized target protein ligand

  • E3 ligase ligand-PEG-propargyl conjugate

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMF, t-BuOH/H₂O)

Procedure:

  • Dissolve the azide-functionalized target protein ligand and the E3 ligase ligand-PEG-propargyl conjugate in the chosen solvent.[4]

  • Prepare fresh aqueous solutions of sodium ascorbate and CuSO₄·5H₂O in separate vials.[4]

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[4]

  • Stir the reaction at room temperature for 12-24 hours.[4]

  • Monitor the reaction progress using LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC product by preparative HPLC.[4]

Protocol 2: Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell line of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against the target protein

  • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cell line of interest

  • PROTAC compound

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a range of PROTAC concentrations. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • Assay:

    • For MTT: Add MTT reagent and incubate. Then, add solubilization solution and read the absorbance.

    • For CellTiter-Glo®: Add CellTiter-Glo® reagent and measure the luminescence.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.

References

Safety Operating Guide

Proper Disposal of N-(PEG1-OH)-N-Boc-PEG2-propargyl: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of N-(PEG1-OH)-N-Boc-PEG2-propargyl is critical for maintaining laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals, ensuring adherence to standard safety practices.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding the chemical's hazards, necessary personal protective equipment (PPE), and emergency procedures.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS.

Disposal Protocol

The proper disposal of this compound, as with most laboratory chemicals, requires adherence to local, state, and federal regulations. The following steps provide a general guideline; however, always defer to your institution's specific waste management protocols.

  • Waste Identification and Segregation:

    • This compound should be treated as chemical waste.

    • Do not mix with non-hazardous waste.

    • Segregate from incompatible materials as specified in the SDS.

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container.

    • The container must be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and include the full chemical name: this compound.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.

    • Keep away from heat, sparks, and open flames.

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • Provide the disposal company with a copy of the SDS.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₆H₂₉NO₆[1][2][3][4]
Molecular Weight331.41 g/mol [1]
Purity≥95%[1]
CAS Number2100306-85-0[1][3]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Final Disposal A Consult Safety Data Sheet (SDS) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in a Well-Ventilated Area (Fume Hood) B->C D Segregate as Chemical Waste C->D E Collect in a Labeled, Sealed, Compatible Container D->E F Store in a Designated Secondary Containment Area E->F G Arrange for Licensed Hazardous Waste Disposal F->G H Provide SDS to Disposal Company G->H

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.